2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Description
BenchChem offers high-quality 2-Bromo-3,4,5-trifluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4,5-trifluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISQAVRTASTTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652031 | |
| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-01-7 | |
| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, three fluorine atoms, and a nitro group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its emerging applications, and essential safety and handling protocols.
Section 1: Core Chemical Identity and Properties
CAS Number: 1020718-01-7[1][2]
Molecular Formula: C₆HBrF₃NO₂[1][2]
Molecular Weight: 255.98 g/mol [1][2]
Physicochemical Properties
Detailed experimental data for the physical properties of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 1-Bromo-3,4,5-trifluorobenzene, the following characteristics can be anticipated:
| Property | Expected Value/State | Rationale/Comparison |
| Physical State | Likely a solid at room temperature | The presence of the polar nitro group and the overall high molecular weight would likely lead to a higher melting point compared to its non-nitrated analog, 1-bromo-3,4,5-trifluorobenzene, which is a liquid. |
| Melting Point | Not available | |
| Boiling Point | Elevated | Expected to be significantly higher than related non-nitrated compounds due to increased polarity and molecular weight. For reference, 1-bromo-3,4,5-trifluorobenzene has a boiling point of 43 °C at 15 mmHg.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | The aromatic and halogenated nature suggests solubility in organic media, while the overall nonpolar character predicts low aqueous solubility. |
| Storage | Should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] It is recommended to be sealed in a dry environment at 2-8°C.[2] | To prevent degradation and ensure stability. |
Structural Elucidation and Spectroscopic Data
-
¹H NMR: A single resonance, likely a triplet or a more complex multiplet, in the aromatic region, arising from the coupling of the single proton with the adjacent fluorine atoms.
-
¹³C NMR: Six distinct resonances for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents (Br, F, NO₂) and C-F coupling.
-
¹⁹F NMR: Three distinct resonances, each showing coupling to the other fluorine atoms and potentially to the neighboring proton.
-
IR Spectroscopy: Characteristic absorption bands for the C-NO₂ stretching (symmetric and asymmetric), C-Br stretching, C-F stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.
Section 2: Synthesis and Reaction Chemistry
A definitive, published synthesis protocol for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related polyhalogenated and nitrated aromatic compounds.
Proposed Synthetic Pathway
A logical approach would involve the nitration of a suitable precursor, such as 1-bromo-2,3,4-trifluorobenzene. The directing effects of the halogen substituents would need to be carefully considered.
Step-by-Step Methodology (Hypothetical Protocol):
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Nitration Reaction: To the cooled nitrating mixture, slowly add 1-bromo-2,3,4-trifluorobenzene while maintaining a low temperature to control the reaction rate and prevent the formation of dinitrated byproducts.[5]
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is poured over ice, and the crude product is extracted with a suitable organic solvent.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be purified by column chromatography or recrystallization.
Reactivity and Mechanistic Considerations
The chemical behavior of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is dictated by its array of functional groups:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three fluorine atoms and the nitro group strongly activates the aromatic ring towards nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by various nucleophiles. The positions ortho and para to the nitro group are particularly activated.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and amide bond formation.
-
Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Section 3: Applications in Drug Discovery and Development
The primary application of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is as a specialized building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector.
Role as a Building Block for Protein Degraders (PROTACs)
This compound is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][7]
2-Bromo-3,4,5-trifluoro-1-nitrobenzene serves as a versatile scaffold for the synthesis of the target protein-binding moiety or the E3 ligase ligand component of a PROTAC. The reactive handles (Br and NO₂) allow for the strategic attachment of linkers and other pharmacophoric elements. The trifluorinated phenyl ring can also impart desirable properties to the final PROTAC molecule, such as improved metabolic stability and cell permeability.
Potential in Agrochemical Synthesis
Related trifluoronitrobenzene compounds are utilized in the agrochemical industry.[8] It is plausible that 2-Bromo-3,4,5-trifluoro-1-nitrobenzene could also serve as an intermediate in the synthesis of novel pesticides and herbicides.
Section 4: Safety, Handling, and Regulatory Information
As a research chemical, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene should be handled with appropriate care, following standard laboratory safety procedures.
Hazard Identification
Based on data for similar compounds, the following GHS hazard statements are associated with this chemical:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray.[9] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Section 5: Conclusion
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a valuable and versatile building block with significant potential in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. While detailed experimental data on its synthesis and physical properties are still emerging, its chemical structure suggests a rich reactivity profile that can be exploited for the creation of novel and complex molecules. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.
References
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-
2-Bromo-3, 4, 5-trifluoro-1-nitrobenzene, min 98%, 1 gram. (URL: [Link])
- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google P
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (URL: [Link])
- WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google P
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Synthesis of meta-bromonitrobenzene - PrepChem.com. (URL: [Link])
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. (URL: [Link])
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22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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PROTACs Criteria - the Chemical Probes Portal. (URL: [Link])
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PROTACs improve selectivity for targeted proteins - ScienceOpen. (URL: [Link])
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Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (URL: [Link])
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Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. (URL: [Link])
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Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])
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Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])
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Webinar - PROTACs and Their Application in Cancer Therapeutics - YouTube. (URL: [Link])
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Nitrobenzene - Incident management - GOV.UK. (URL: [Link])
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Ch17 Reactions of Aromatic Compounds. (URL: [Link])
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5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])
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2-Bromo-3,4-difluoro-1-nitrobenzene | C6H2BrF2NO2 | CID 574589 - PubChem. (URL: [Link])
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1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem. (URL: [Link])
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A Senior Application Scientist's Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene: A Cornerstone Building Block for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Reagent
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic utility of its starting materials. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene has emerged as a preeminent building block, valued not for a single reactive site, but for its constellation of functional groups that offer orthogonal chemical handles. Its densely functionalized aromatic core—featuring a versatile bromine atom, activating fluorine atoms, and a readily transformable nitro group—provides a robust platform for constructing complex molecular architectures.
This guide moves beyond a simple recitation of properties. As application scientists in the field, we understand that true value lies in the "why"—the causality behind procedural choices and the strategic foresight required to leverage a reagent's full potential. Herein, we provide an in-depth analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, from its fundamental characteristics to its application in the sophisticated design of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Analytical Validation
A foundational understanding of a reagent's physical and spectral properties is non-negotiable for its successful application. The identity and purity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene must be rigorously confirmed before its inclusion in any synthetic workflow.
Key Physicochemical Data
All quantitative data for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 255.98 g/mol | [1][2][3] |
| Molecular Formula | C₆HBrF₃NO₂ | [1][2][3] |
| CAS Number | 1020718-01-7 | [1][3] |
| Appearance | Solid | [2] |
| Typical Purity | ≥98% | [1] |
| Storage | Store at room temperature or 2-8°C, sealed and dry | [1][3] |
Quality Control: A Self-Validating Analytical Protocol
The trustworthiness of any protocol begins with verifiable starting materials. We recommend a multi-pronged approach to quality control.
Protocol: Incoming Material Quality Control
-
Visual Inspection: Confirm the material is a solid as expected.
-
Solubility Check: Test solubility in a common solvent (e.g., Dichloromethane, Ethyl Acetate) to ensure consistency with previous batches.
-
¹H NMR Spectroscopy:
-
Objective: To confirm the presence and multiplicity of the single aromatic proton.
-
Procedure: Dissolve ~5-10 mg of the material in 0.7 mL of CDCl₃.
-
Expected Outcome: A single multiplet in the aromatic region (likely δ 7.5-8.5 ppm). The complexity of this multiplet will be due to coupling with the three adjacent fluorine atoms.
-
-
¹⁹F NMR Spectroscopy:
-
Objective: To confirm the presence and distinct environments of the three fluorine atoms. This is the most powerful tool for this molecule.[4][5]
-
Procedure: Using the same sample, acquire a ¹⁹F NMR spectrum.
-
Expected Outcome: Three distinct signals, each a multiplet due to F-F and F-H coupling. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it a highly reliable fingerprint for this compound.[4]
-
-
Mass Spectrometry (GC-MS or LC-MS):
-
Objective: To confirm the molecular weight.
-
Procedure: Prepare a dilute solution and analyze via GC-MS (if sufficiently volatile) or LC-MS.
-
Expected Outcome: A molecular ion peak (M⁺) corresponding to ~256 m/z, with the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
-
This multi-step verification ensures that the material is structurally correct and free from significant impurities before committing it to a multi-step synthesis.
The Logic of Synthesis: A Retrosynthetic Perspective
The key challenge is the regioselective installation of the bromo and nitro groups onto the 1,2,3-trifluorobenzene core. The fluorine atoms are ortho, para-directing yet deactivating substituents. The final substitution pattern suggests two plausible routes:
-
Route A: Nitration then Bromination: Nitration of 1,2,3-trifluorobenzene would likely be directed to the 4-position by the C2- and C3-fluorines. Subsequent bromination would then be directed by the powerful meta-directing nitro group and the ortho, para-directing fluorine atoms.
-
Route B: Bromination then Nitration: Bromination of 1,2,3-trifluorobenzene would yield 1-bromo-2,3,4-trifluorobenzene. Subsequent nitration would then need to occur at the position ortho to the bromine and para to a fluorine, a sterically hindered position.
Route A is generally more plausible due to the strong and predictable directing effect of the nitro group in the second step.
Caption: Workflow for the reduction of the nitro group.
Protocol: Chemoselective Nitro Group Reduction
-
Setup: In a 250 mL round-bottom flask, suspend 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (10 mmol) and ammonium chloride (50 mmol) in a 3:1 mixture of ethanol and water (100 mL).
-
Reagent Addition: Add iron powder (50 mmol) to the suspension. Causality: Iron is a cost-effective and efficient reducing agent in the presence of a proton source (generated in situ from NH₄Cl), and it is less likely to cause dehalogenation than catalytic hydrogenation.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of the more polar aniline product. The reaction is typically complete in 2-4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with excess ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude aniline can be further purified by column chromatography if necessary.
Transformation 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. [7]The Suzuki-Miyaura coupling, which joins the aryl bromide with an organoboron species, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions. [8][9][10] The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a flame-dried Schlenk flask, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1), via syringe. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis shows complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Transformation 3: Nucleophilic Aromatic Substitution (SNAr)
A key, and often underappreciated, aspect of this reagent is its high activation towards nucleophilic aromatic substitution (SNAr). [11][12][13]The combined electron-withdrawing effect of the three fluorine atoms and the powerful nitro group makes the aromatic ring exceptionally electron-poor. This allows for the direct displacement of one of the fluorine atoms (typically the one para to the nitro group, C5-F) by a suitable nucleophile. [14][15]This reactivity provides a powerful method for introducing linkers or other functional groups.
The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: The Addition-Elimination mechanism of SNAr reactions.
Application Spotlight: Design of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. [16]A PROTAC consists of a ligand for a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. [16] 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is an ideal starting point for synthesizing the core scaffolds of PROTACs. The three orthogonal reaction sites allow for the sequential attachment of the warhead, the E3 ligase ligand, and the linker. For example, the aniline derived from the nitro reduction can be used to attach a linker, while the bromine can be coupled to a warhead via a Suzuki reaction.
Caption: Conceptual workflow of PROTAC-mediated protein degradation.
The ability to generate diverse libraries of compounds by varying the inputs at each of the three reactive sites makes this building block exceptionally valuable for optimizing PROTAC potency and selectivity. [17][18][19]
Safety and Handling: A Mandate for Diligence
Halogenated nitroaromatic compounds require careful handling due to their potential toxicity. [20][21]
| Hazard Class | GHS Statement | Pictogram | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | 💀 | [2] |
| Skin Irritation | H315: Causes skin irritation | ❗ | [3] |
| Eye Irritation | H319/H320: Causes serious eye irritation | ❗ | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | ❗ | [3]|
Standard Operating Procedures:
-
Handling: Always handle in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [22][23]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. [20][24]Do not allow the material to enter drains.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is far more than a simple chemical; it is a strategic tool for the medicinal chemist. Its value is derived from the convergence of three distinct and addressable functional groups on a single, stable aromatic core. By understanding the underlying principles of its synthesis and reactivity—from electrophilic substitution to nitro reduction, cross-coupling, and nucleophilic substitution—researchers can unlock its full potential. This building block provides a reliable and versatile pathway to novel chemical matter, accelerating the discovery and development of advanced therapeutics for the most challenging biological targets.
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Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2018). Targeted Protein Degradation: Elements of PROTAC Design. Molecular Cell, 69(2), 188-197. [Link]
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Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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eScholarship, University of California. (2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. [Link]
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Ragaini, F., & Cenini, S. (2003). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 103(12), 5011-5066. [Link]
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Cavalli, S. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(5), 481-492. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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2-Bromo-3,4,5-trifluoro-1-nitrobenzene chemical properties.
An In-depth Technical Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile synthetic building block.
The unique arrangement of a nitro group, a bromine atom, and three fluorine atoms on the benzene ring creates a molecule with distinct electronic properties, making it a valuable precursor for complex molecular architectures. The strong electron-withdrawing nature of the nitro and fluoro substituents renders the aromatic ring electron-deficient, which is the key to its utility in specific classes of reactions. This guide will detail its core properties, safety protocols, and, most importantly, the strategic application of its inherent reactivity in cornerstone synthetic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Physicochemical and Safety Profile
Understanding the fundamental properties and handling requirements of any chemical intermediate is a prerequisite for its effective and safe use in a research setting.
1.1. Identity and Physical Properties
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a specialized building block, often used in the synthesis of protein degraders.[1] Its key identifying and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1020718-01-7 | [1] |
| Molecular Formula | C₆HBrF₃NO₂ | [1] |
| Molecular Weight | 255.98 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Appearance | Dark yellow solid | [3] |
| Storage | Sealed in a dry environment, room temperature or 2-8°C recommended | [1][2] |
1.2. Safety and Handling
Nitroaromatic compounds require careful handling due to their potential toxicity.[4] The presence of halogen substituents can further modify the toxicological profile. Based on data for closely related compounds, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene should be handled with appropriate precautions.
Hazard Summary:
-
Toxicity: Harmful if swallowed or in contact with skin.[3][5] Toxic if inhaled.[3]
-
Irritation: Causes skin irritation and serious eye irritation.[3][6] May cause respiratory irritation.[3][6]
-
Long-Term Effects: Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]
-
Environmental: Harmful to aquatic life with long-lasting effects.[3]
Self-Validating Safety Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Face shields are recommended when handling larger quantities.
-
Handling: Avoid creating dust. Use spark-proof tools and prevent static discharge.[7] Keep container tightly closed when not in use.[6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Synthesis Pathway Overview
A plausible synthetic route would start from 1-bromo-2,3,4-trifluorobenzene. The nitration of this starting material would be directed by the existing substituents. The bromine and fluorine atoms are ortho-, para-directing, but deactivating. The cumulative effect of the three fluorine atoms strongly deactivates the ring, requiring potent nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).
Caption: Key stages of the S_N_Ar mechanism.
3.2. Suzuki-Miyaura Cross-Coupling
The presence of a bromine atom makes 2-Bromo-3,4,5-trifluoro-1-nitrobenzene an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. [8]This reaction is one of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis. [9][10] Causality:
-
Reaction Site: The C-Br bond is the reactive site for the palladium catalyst.
-
Mechanism: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. [9][11]* Application: This protocol allows for the precise and efficient coupling of the trifluoronitrophenyl moiety to other aryl, heteroaryl, or vinyl groups, enabling the construction of complex biaryl structures often found in pharmaceuticals and organic electronics. [10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: A Self-Validating Suzuki Coupling Workflow
This protocol is a robust starting point for the Suzuki coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, adapted from established methods for aryl bromides. [9] 1. Reagent Preparation (Stoichiometry is Key):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq).
-
Add the desired boronic acid or ester (1.1-1.5 eq). The slight excess ensures complete consumption of the starting bromide.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq). The base is crucial for the transmetalation step.
2. Solvent and Reaction Setup:
-
Add an anhydrous, degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). Degassing (three freeze-pump-thaw cycles or sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
3. In-Process Validation (Monitoring):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromide spot/peak indicates progression. This feedback loop prevents premature workup or unnecessary heating.
4. Workup and Purification:
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A validated experimental workflow for Suzuki coupling.
3.3. Reduction of the Nitro Group
A third key transformation is the reduction of the nitro group to a primary amine (-NH₂). This is a high-yielding and reliable reaction, typically accomplished using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This opens up a vast new set of synthetic possibilities, as the resulting aniline is a precursor for diazotization reactions, amide couplings, and the synthesis of nitrogen-containing heterocycles. [17]
Conclusion: A Strategically Designed Building Block
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is more than just a chemical intermediate; it is a strategically designed building block that offers chemists multiple, orthogonal reaction handles. Researchers can selectively address the bromine atom via cross-coupling, perform nucleophilic substitution at the positions activated by the nitro group, or transform the nitro group itself into a versatile amine. This multi-faceted reactivity makes it an exceptionally valuable tool for the rapid and efficient synthesis of complex, highly functionalized molecules, accelerating discovery programs in the pharmaceutical and agrochemical industries. [12][18]
References
- Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.
- 2-Bromo-3, 4, 5-trifluoro-1-nitrobenzene, min 98%, 1 gram. (n.d.). Aladdin Scientific.
- SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene. (2025, September 5). Alfa Aesar.
- 2-Bromo-4-fluoro-1-nitrobenzene. (n.d.). PubChem.
- 2,3,4 Tri Fluoro Nitro Benzene. (n.d.). Aarti Industries.
-
Nitrobenzene. (n.d.). Wikipedia. Retrieved from [Link]
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
- A process for the preparation of 3,4,5-trifluoronitrobenzene. (2004). Google Patents.
- SAFETY DATA SHEET for 1-BROMO-3,4,5-TRIFLUOROBENZENE. (2020, May 18). Fisher Scientific.
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved from [Link]
- 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. (n.d.). BLDpharm.
- Safety Data Sheet for 1-Bromo-2-fluoro-3-nitrobenzene. (2021, March 2). Biosynth.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. (2025, December). Benchchem.
-
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.
- Which is more reactive towards the nucleophilic substitution reaction. (2019, March 14). askIITians.
- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved from [Link]
- 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. (n.d.). Benchchem.
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
This guide provides a comprehensive overview of a robust and efficient synthesis route for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The methodology presented herein is grounded in established principles of organic chemistry and is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Fluorinated Aromatics
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, with its unique substitution pattern, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of both a bromine atom and a nitro group provides orthogonal synthetic handles for further functionalization through various cross-coupling and reduction-amination reactions.
Retrosynthetic Analysis and Strategy
The synthesis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can be logically approached through a two-step sequence. The core of this strategy involves the initial construction of a highly substituted trifluorobromobenzene precursor, followed by a regioselective nitration.
Our retrosynthetic analysis identifies 3,4,5-trifluorobromobenzene as a key intermediate. This precursor can be synthesized from commercially available 2,3,4-trifluoroaniline through a sequence of bromination, diazotization, and deamination. The final step involves the electrophilic nitration of the trifluorobromobenzene intermediate. The directing effects of the halogen substituents are crucial for achieving the desired regioselectivity in this step.
Synthesis Pathway Overview
The overall synthesis pathway is depicted in the following diagram:
Caption: Overall synthesis route for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Part 1: Synthesis of 3,4,5-Trifluorobromobenzene
This multi-step procedure is adapted from a patented method and offers high selectivity and good yields.[1]
Step 1.1: Bromination of 2,3,4-Trifluoroaniline
The initial step involves the regioselective bromination of 2,3,4-trifluoroaniline. The strongly activating and ortho-, para-directing amino group directs the incoming bromine electrophile to the position ortho to the amine and para to one of the fluorine atoms.
Experimental Protocol:
-
In a well-ventilated fume hood, disperse 2,3,4-trifluoroaniline in a suitable solvent (e.g., water) in a reaction vessel equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure complete conversion.
-
The product, 2-bromo-3,4,5-trifluoroaniline, will separate as an oily layer. Separate the organic layer and wash it with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with water.
-
The crude 2-bromo-3,4,5-trifluoroaniline can be used directly in the next step without further purification.
Step 1.2: Diazotization of 2-Bromo-3,4,5-trifluoroaniline
The amino group of 2-bromo-3,4,5-trifluoroaniline is converted to a diazonium salt, a versatile intermediate in organic synthesis.
Experimental Protocol:
-
In a separate vessel, dissolve sodium nitrite in concentrated sulfuric acid, ensuring the temperature is kept low with an ice-salt bath.
-
Slowly add the crude 2-bromo-3,4,5-trifluoroaniline from the previous step to the stirred sodium nitrite/sulfuric acid mixture. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
Step 1.3: Deamination of the Diazonium Salt
The diazonium group is replaced by a hydrogen atom using a reducing agent, in this case, hypophosphorous acid, to yield the desired 3,4,5-trifluorobromobenzene.
Experimental Protocol:
-
To the freshly prepared diazonium salt solution, slowly add a solution of hypophosphorous acid containing a catalytic amount of a copper salt (e.g., cuprous oxide).
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction rate.
-
After the gas evolution ceases, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3,4,5-trifluorobromobenzene can be purified by fractional distillation to obtain the pure product.
Part 2: Nitration of 3,4,5-Trifluorobromobenzene
The final step is the electrophilic nitration of the synthesized 3,4,5-trifluorobromobenzene. The bromine and fluorine atoms are ortho-, para-directing but deactivating substituents. In this specific substitution pattern, the position ortho to the bromine atom (C2) is the most sterically accessible and electronically favorable site for the introduction of the nitro group. The strong deactivating effect of the three fluorine atoms necessitates the use of a potent nitrating agent.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-salt bath.[2]
-
Once the nitrating mixture has cooled to 0-5 °C, slowly add 3,4,5-trifluorobromobenzene dropwise with vigorous stirring.
-
Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | Colorless to pale yellow liquid |
| 2-Bromo-3,4,5-trifluoroaniline | C₆H₃BrF₃N | 226.00 | Oily liquid |
| 3,4,5-Trifluorobromobenzene | C₆H₂BrF₃ | 210.98 | Colorless liquid |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | C₆HBrF₃NO₂ | 255.98 | Pale yellow solid |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Conclusion
The synthesis route detailed in this guide provides a reliable and scalable method for the preparation of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. By leveraging a well-documented procedure for the synthesis of the key 3,4,5-trifluorobromobenzene intermediate and applying fundamental principles of electrophilic aromatic substitution, this guide offers a clear pathway for obtaining this valuable building block. The presented protocols, when executed with appropriate safety precautions, should enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.
References
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google P
-
Organic Syntheses, Coll. Vol. 1, p.123 (1941); Vol. 2, p.22 (1922). [Link]
-
Experiment: Synthesis of 1-Bromo-4-nitrobenzene - Science Learning Center. [Link]
Sources
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
[1][2]
Executive Summary
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 172938-46-2) represents a specialized class of polyhalogenated nitroaromatics essential for high-value pharmaceutical and agrochemical synthesis.[1][2] Characterized by a "push-pull" electronic architecture and significant steric crowding, this compound serves as a critical intermediate for generating quinolone antibiotics and fluorinated kinase inhibitors.[1][2]
This technical guide provides a comprehensive analysis of its physical properties, handling protocols, and reactivity profiles.[1][2] It is designed to bridge the gap between raw data and practical application in drug discovery workflows.
Molecular Architecture & Electronic Profile[2]
The utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene stems from its highly functionalized benzene ring.[1][2] The contiguous substitution pattern (positions 1 through 5) creates a unique electronic environment that dictates its reactivity.
Structural Analysis[1][2]
-
Nitro Group (
): Acts as the primary electron-withdrawing group (EWG), activating the ring for nucleophilic attack.[2] -
Bromine Atom (
): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but also exerts steric pressure on the adjacent nitro group, potentially forcing it out of planarity.[1][2] -
Trifluoro Motif (
):-
The fluorine at
is para to the nitro group, making it the most electrophilic site for Nucleophilic Aromatic Substitution ( ). -
The fluorines at
and are meta to the nitro group, rendering them less labile but contributing to the overall lipophilicity and metabolic stability of the final scaffold.[1]
-
Visualization: Reactivity Map
The following diagram illustrates the structure-property relationships governing the molecule's behavior.[2]
Figure 1: Reactivity map highlighting the electronic activation of the C4 position by the C1-Nitro group and the dual role of the C2-Bromine.[1][2]
Physical Properties Data
The following data aggregates experimental values and high-confidence predictive models. Due to the specialized nature of this isomer, thermal properties should be verified per batch.
Physicochemical Table[1][2]
| Property | Value / Range | Source/Method |
| CAS Number | 172938-46-2 | Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 255.98 g/mol | Calculated |
| Physical State | Low-melting solid or semi-solid oil | Obs.[1][2] (Analogous) |
| Density | Predicted (ACD/Labs) | |
| Boiling Point | Predicted | |
| Flash Point | Estimated | |
| LogP | Predicted (Consensus) | |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol.Insoluble in Water.[1][2] | Empirical Rule |
Spectral Signatures (Identification)
Synthetic Utility & Protocols
Primary Transformation: Regioselective
The most common application of CAS 172938-46-2 is the displacement of the C4-fluorine by amines or alkoxides.[1][2]
Mechanism: The nitro group at C1 withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when a nucleophile attacks C4. The C2-Bromine aids this by further inductively withdrawing electrons, though its steric bulk prevents attack at C3.[1][2]
Experimental Protocol: General Displacement
This protocol describes the substitution of the C4-fluorine with a primary amine.[1][2]
Materials:
-
Primary Amine (
, 1.1 eq)[1][2] -
Base:
(2.0 eq) or DIPEA (1.5 eq)[2] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the nitrobenzene substrate in MeCN (0.2 M concentration).
-
Addition: Add the base followed by the dropwise addition of the amine at
.-
Note: The reaction is exothermic.[2] Control temperature to prevent side-reactions at C3 or C5.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Endpoint: Disappearance of starting material (usually < 4 hours).[2]
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over .[2] -
Purification: Flash column chromatography.
Workflow Visualization
Figure 2: Logical workflow for the regioselective substitution at the C4 position.
Handling, Safety & Stability (HSE)
As a nitroaromatic, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.[2][4]
GHS Classification (Self-Classified based on analogs)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage: Category 1 or 2A (Irritant/Corrosive).[2]
-
Target Organ Toxicity: Potential blood effects (Methemoglobinemia).[2][6]
Storage & Stability[1][2]
-
Temperature: Store at
(Refrigerate). -
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the labile fluorines over long periods.
-
Incompatibility: Strong oxidizing agents, strong bases (unless controlled), and reducing agents (which may reduce the nitro group to an aniline).[1][2]
References
-
PubChem Database. Compound Summary: 1-Bromo-3,4,5-trifluorobenzene derivatives.[1][2] National Library of Medicine.[2] [Link]
-
American Elements. Fluorinated Intermediates Technical Data.[Link][2]
Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood.
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- 6. vastanichem.com [vastanichem.com]
2-Bromo-3,4,5-trifluoro-1-nitrobenzene solubility data
An In-Depth Technical Guide to the Solubility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a halogenated nitroaromatic compound utilized as a building block in specialized organic synthesis, particularly in the development of protein degraders.[1] An accurate understanding of its solubility profile is a cornerstone for optimizing reaction kinetics, developing purification strategies, and ensuring reproducible experimental outcomes. This guide addresses the notable absence of quantitative solubility data in publicly accessible literature. It provides a comprehensive physicochemical profile of the compound, a theoretical framework for predicting its solubility based on molecular structure, and a detailed, field-proven experimental protocol for its thermodynamic solubility determination via the universally recognized equilibrium shake-flask method. This document is intended to serve as a foundational resource for researchers, enabling the systematic and accurate measurement of this critical chemical property.
Physicochemical Profile and Solubility Prediction
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key identifiers and properties for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene are summarized below.
Table 1: Physicochemical Properties of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
| Property | Value | Source(s) |
| CAS Number | 1020718-01-7 | [1][2] |
| Molecular Formula | C₆HBrF₃NO₂ | [1][2] |
| Molecular Weight | 255.98 g/mol | [1][2] |
| Appearance | Dark yellow solid (predicted) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Structural Analysis and Predicted Solubility Behavior
The principle of "like dissolves like" provides a strong predictive framework for solubility.[4] The structure of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is dominated by a nonpolar benzene ring, which is heavily substituted with electronegative atoms (three fluorine, one bromine, and a nitro group).
-
Aqueous Solubility: The molecule lacks hydroxyl (-OH) or amine (-NH₂) groups, meaning it cannot act as a hydrogen bond donor. Its large, hydrophobic halogenated ring structure is expected to lead to very low solubility in water.[3] Any interaction with water would be limited to weak dipole-dipole forces between water and the polar C-F, C-Br, and NO₂ groups.
-
Organic Solvent Solubility: The compound is anticipated to exhibit significantly greater solubility in a range of organic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility may be limited due to the molecule's significant dipole moment arising from the nitro and fluoro substituents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): These solvents are expected to be effective at solvating the compound through dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While more effective than water, solubility might be less than in polar aprotic solvents due to the compound's inability to participate in hydrogen bonding.
-
Authoritative Methodology for Experimental Solubility Determination
Given the absence of published quantitative data, experimental determination is required. The Equilibrium Shake-Flask Method , as outlined in the OECD Guideline for the Testing of Chemicals, No. 105, is the gold-standard technique for determining the thermodynamic solubility of solid compounds.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility of the compound in that solvent at that temperature.[6][7] The presence of undissolved solid at the end of the experiment is a critical control to validate that saturation was achieved.[7]
Detailed Experimental Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (purity ≥98%)
-
Selected solvents (HPLC-grade or higher)[5]
-
Analytical balance (±0.1 mg precision)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 2-Bromo-3,4,5-trifluoro-1-nitrobenzene to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains is crucial (e.g., 10-20 mg for a few mL of solvent).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a predetermined period. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. To ensure complete separation of the supernatant from the solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Dilution: Perform a precise, serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the dissolved compound by comparing the instrument response to a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Recording and Management
Systematic recording of experimental data is essential. Researchers should use a structured format to document their findings.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Observations |
| Water | 25.0 | |||
| Methanol | 25.0 | |||
| Ethanol | 25.0 | |||
| Acetone | 25.0 | |||
| Tetrahydrofuran (THF) | 25.0 | |||
| Dichloromethane (DCM) | 25.0 | |||
| Toluene | 25.0 | |||
| Other |
Safety and Handling
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is associated with several hazards. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell).[2]
Conclusion
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Fluoro-4-nitrobenzene. Retrieved from a representative source indicating properties of similar compounds.
-
PubChem. (n.d.). 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Retrieved from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene: Sourcing, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of rational drug design. These halogens can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic building block that stands at the intersection of these design principles. Its trifluorinated ring offers a unique electronic signature and potential for metabolic resistance, while the bromine atom provides a versatile handle for cross-coupling reactions. The nitro group, a strong electron-withdrawing moiety, activates the ring for nucleophilic aromatic substitution and serves as a precursor to a synthetically valuable aniline. This guide provides an in-depth technical overview of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, including its commercial availability, a plausible synthetic route, and its emerging applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Physicochemical Properties
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is available from several commercial suppliers, catering to research and development needs. Sourcing from a reputable supplier is crucial to ensure purity and consistency in experimental outcomes. Below is a summary of key physicochemical properties and a list of notable vendors.
| Property | Value | Reference |
| CAS Number | 1020718-01-7 | [3] |
| Molecular Formula | C₆HBrF₃NO₂ | [3] |
| Molecular Weight | 255.98 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Room temperature or 2-8°C, sealed in a dry environment | [4][5] |
Table 1: Physicochemical Properties of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Commercial Suppliers:
-
BLDpharm: Offers the compound with stated purity and provides access to spectroscopic data like NMR, HPLC, and LC-MS.[4][5]
-
Aladdin Scientific: Lists the compound as a "Protein Degrader Building Block," indicating its utility in PROTAC development.[3]
-
Labsolu: Provides various pack sizes for research purposes.[6]
-
Lead Sciences: Another supplier offering the compound for research applications.[5]
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identity of the material before use.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Figure 1: Proposed synthetic pathway for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Step 1: Nitration of 1,2,3-Trifluorobenzene
The initial step would likely be the nitration of 1,2,3-trifluorobenzene. The fluorine atoms are deactivating ortho-, para-directing groups. However, the directing effects in polysubstituted rings can be complex. The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, is a powerful electrophile that will substitute a hydrogen atom on the aromatic ring.[4][7]
Step 2: Bromination of 3,4,5-Trifluoronitrobenzene
The resulting 3,4,5-trifluoronitrobenzene would then undergo electrophilic bromination. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms, as mentioned, are deactivating but ortho-, para-directing. The regiochemical outcome of this reaction would depend on the interplay of these electronic effects. The bromination would likely be carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[8]
Applications in Drug Discovery and Development
The unique substitution pattern of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. The presence of multiple reactive sites allows for sequential and site-selective modifications.
Role as a Versatile Intermediate
The nitro group can be readily reduced to an aniline, which is a common precursor in the synthesis of a vast array of heterocyclic compounds and can participate in amide bond formation. The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon and heteroatom substituents. The fluorine atoms contribute to the modulation of the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final drug candidate.[1][9]
Application in PROTACs
One of the most exciting potential applications for this molecule is in the synthesis of PROTACs.[10] PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.
Figure 2: General structure of a Proteolysis Targeting Chimera (PROTAC).
2-Bromo-3,4,5-trifluoro-1-nitrobenzene can serve as a precursor to a "warhead" that binds to the protein of interest or as a component of the linker. For instance, the aniline derived from the reduction of the nitro group can be elaborated into a ligand for a specific protein target. The bromine atom provides a convenient attachment point for the linker, which is a critical component for optimizing the efficacy of the PROTAC.[13]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the aromatic ring in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This protocol outlines a general procedure for the displacement of one of the fluorine atoms with a generic amine nucleophile.
Objective: To synthesize a substituted aminonitrobenzene derivative via SNAr.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq) and the chosen solvent (DMSO or DMF).
-
Add the amine nucleophile (1.1 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq) to the reaction mixture.
-
Equip the flask with a condenser and heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aminonitrobenzene.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution should be carefully determined, as displacement of different fluorine atoms is possible.
Conclusion
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a strategically designed building block with significant potential in modern drug discovery. Its commercial availability and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of complex and novel bioactive molecules. The principles of electrophilic and nucleophilic aromatic substitution, along with transition metal-catalyzed cross-coupling, provide a rich toolbox for its chemical transformations. As the field of targeted protein degradation continues to expand, the utility of such highly functionalized intermediates in the synthesis of PROTACs and other novel therapeutic modalities is poised to grow, making 2-Bromo-3,4,5-trifluoro-1-nitrobenzene a valuable asset for medicinal chemists.
References
-
Labsolu. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. 14
-
SHANGHAI TAIHE INT TRADE CO LTD. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl. Eureka - Patsnap.
-
BLDpharm. 1020718-01-7|2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
-
Sparrow Chemical. Fluoronitrobenzene Series.
-
Lead Sciences. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
-
Aladdin Scientific. 2-Bromo-3, 4, 5-trifluoro-1-nitrobenzene, min 98%, 1 gram.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.
-
Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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International Journal of Molecular Sciences. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation.
-
Pharmaceuticals. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
-
ScienceOpen. PROTACs improve selectivity for targeted proteins.
-
Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry.
-
Molecules. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
-
Frontiers in Chemistry. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
-
Signal Transduction and Targeted Therapy. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
-
Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals.
-
Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene.
-
Future Medicinal Chemistry. Current and emerging applications of fluorine in medicinal chemistry.
-
PubChem. 2-Bromo-3,4-difluoro-1-nitrobenzene.
-
YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
-
RSC Medicinal Chemistry. PROTACs– a game-changing technology.
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An In-depth Technical Guide to the Purity Analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Bromo-3,4,5-trifluoro-1-nitrobenzene, with a molecular formula of C₆HBrF₃NO₂ and a molecular weight of 255.98 g/mol , is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a protein degrader building block highlights the importance of stringent purity control.[1] The presence of impurities, even in minute quantities, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust and comprehensive analytical strategy is paramount to ensure its quality. This guide provides an in-depth exploration of the methodologies employed for the purity analysis of this halogenated nitroaromatic compound, offering insights into the rationale behind experimental choices and the interpretation of results.
For drug development professionals, sourcing high-purity (≥98–99%) fluorinated building blocks is crucial for obtaining reproducible structure-activity relationship (SAR) data.[2] The validation of analytical methods used to determine this purity is a regulatory requirement and ensures the reliability and accuracy of the data.[3][4][5]
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, employing multiple techniques with different separation and detection principles, is the cornerstone of a self-validating analytical system. For 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a combination of chromatographic and spectroscopic methods is essential.
Chromatographic Techniques: Separating the Wheat from the Chaff
Chromatography is the primary tool for separating the main component from its impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.
Given the likely volatility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, GC-MS is a powerful technique for its purity assessment. It offers high-resolution separation and definitive identification of volatile and semi-volatile impurities.[6]
The "Why": GC separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification. This combination is particularly effective for identifying process-related impurities and potential contaminants. Nitroaromatic compounds are well-suited for GC analysis.[6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-Bromo-3,4,5-trifluoro-1-nitrobenzene sample in a high-purity solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Purity Calculation: Determine the area percentage of the main peak from the FID chromatogram.
-
Impurity Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
HPLC is a complementary technique to GC, particularly for non-volatile or thermally labile impurities.[8] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective method.[8][9] The validation of HPLC methods is critical to ensure their suitability for their intended purpose.
The "Why": HPLC separates compounds based on their polarity and partitioning between a stationary phase and a mobile phase. UV detection is suitable for aromatic compounds due to their chromophores. This method can detect a wider range of potential impurities, including starting materials, intermediates, and degradation products that may not be amenable to GC analysis.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: A quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Gradient Program: 50% acetonitrile to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 254 nm, and collect spectra from 200-400 nm with the DAD.
-
-
Data Analysis:
-
Purity Calculation: Determine the area percentage of the main peak.
-
Impurity Profiling: The DAD allows for peak purity analysis and can provide UV spectral information for preliminary impurity identification.
-
Spectroscopic Techniques: Unveiling the Molecular Structure and Functional Groups
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in the sample, serving as a powerful tool for identity confirmation and the detection of structurally related impurities.
NMR spectroscopy is indispensable for the structural elucidation of organic molecules and for quantitative purity determination (qNMR).[10][11] For 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The analysis of a structurally similar compound, 5-Bromo-1,2,3-trifluorobenzene, demonstrates the utility of these techniques.[12]
The "Why": NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). This allows for the unambiguous confirmation of the compound's structure and the detection of isomers or other structurally similar impurities that might co-elute in chromatography.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments to Perform:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
¹⁹F NMR: Crucial for fluorinated compounds, providing distinct signals for each fluorine environment.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the assignment of signals, especially for impurity identification.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities with the expected values for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
-
Impurity Detection: Look for unexpected signals in the spectra. The integration of these signals relative to the main component can provide a semi-quantitative estimate of impurity levels.
-
FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.[13] For nitroaromatic compounds, the characteristic stretches of the nitro group are particularly informative.[14][15]
The "Why": FTIR provides a vibrational fingerprint of the molecule. The presence and position of absorption bands corresponding to C-Br, C-F, C-NO₂, and aromatic C-H bonds can quickly confirm the identity of the compound and detect the presence of impurities with different functional groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film between KBr plates or as a solid dispersion in a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
-
Asymmetric NO₂ stretch: ~1550-1475 cm⁻¹
-
Symmetric NO₂ stretch: ~1360-1290 cm⁻¹
-
C-F stretches: In the fingerprint region, typically ~1300-1000 cm⁻¹
-
Aromatic C-H stretches: Above 3000 cm⁻¹
-
C-Br stretch: In the low-frequency region, typically below 800 cm⁻¹
-
Visualizing the Analytical Workflow
A logical and systematic workflow is crucial for the comprehensive purity analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
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stability and storage conditions for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Topic: Stability and Storage Conditions for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Document Type: Technical Guidance Note (TGN) Audience: Pharmaceutical Researchers, Process Chemists, and Supply Chain Managers[1]
Executive Summary
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS: 1020718-01-7) is a high-value fluorinated building block primarily utilized in the synthesis of complex pharmaceutical intermediates (e.g., PPAR
While this reactivity is advantageous for synthesis, it imposes strict stability constraints. This compound is thermally sensitive and moisture-reactive .[1] Improper storage leads to rapid degradation via hydrolysis and denitration, compromising yield and introducing difficult-to-remove impurities.[1] This guide defines the critical parameters for maintaining compound integrity from receipt to reactor.
Physicochemical Identity & Profile
| Parameter | Specification |
| Chemical Name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene |
| CAS Number | 1020718-01-7 |
| Molecular Formula | |
| Molecular Weight | 255.98 g/mol |
| Physical State | Colorless to Light Yellow Liquid (at 20°C) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Key Reactivity | High susceptibility to Nucleophilic Aromatic Substitution ( |
Stability Analysis & Degradation Mechanisms
Thermal Stability
The presence of the nitro group ortho to a bromine atom creates steric strain and electronic repulsion. While the compound is stable for short durations during shipping at ambient temperatures (up to 25°C), long-term exposure to heat (
-
Observation: Darkening of the liquid from pale yellow to orange/brown.
-
Mechanism: Homolytic cleavage of the C-
bond or radical rearrangement.
Hydrolytic Sensitivity (Moisture)
The trifluorinated ring is highly activated. In the presence of ambient moisture, especially if trace bases are present (e.g., from glass surface alkalinity), the fluorine atoms are prone to hydrolysis.
-
Primary Pathway: Nucleophilic attack by
/ displacing a fluorine atom (typically para to the nitro group) to form a phenol derivative. -
Consequence: Release of HF (Hydrofluoric acid), which can etch glass containers and catalyze further degradation.
Photostability
Nitro-aromatics are inherently photosensitive.[1] UV exposure can induce nitro-to-nitroso reduction or radical formation.[1]
-
Protocol: Material must be stored in amber glass or opaque fluoropolymer containers.
Reactivity Visualization (DOT Diagram)
The following diagram illustrates the primary degradation and synthetic pathways driven by the compound's electronic structure.
Figure 1: Reactivity profile showing competitive degradation pathways (hydrolysis/thermal) versus the desired synthetic utility (
Storage & Handling Protocols
To maximize shelf-life (typically 12–24 months), the following "Self-Validating" storage protocol must be implemented.
The "Cold-Inert" Standard
-
Temperature: 2°C to 8°C (Refrigerated). Do not freeze unless specified by the CoA, as freeze-thaw cycles can induce physical stress on the container seals.
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen).
-
Why? Displaces oxygen (reducing oxidation risk) and humidity (preventing hydrolysis). Argon is preferred due to its higher density, forming a stable "blanket" over the liquid.
-
-
Container:
-
Primary: Amber borosilicate glass with a Teflon (PTFE) lined screw cap.
-
Secondary: Sealed plastic bag with a desiccant packet (silica gel) to capture condensation upon removal from the fridge.
-
Handling Workflow (Diagram)
This workflow ensures that the cold chain is maintained and moisture introduction is minimized during use.
Figure 2: Standard Operating Procedure (SOP) for handling thermally sensitive fluorinated intermediates.
Quality Control & Safety
QC Monitoring
-
Visual Inspection: Clear to light yellow liquid. Any turbidity suggests polymer formation or moisture contamination. Dark orange/brown indicates thermal degradation.
-
Assay: HPLC (C18 column, Acetonitrile/Water gradient). Look for the appearance of early-eluting peaks (phenols) or late-eluting dimers.[1]
Safety Profile (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Emergency Action: In case of spill, absorb with inert material (vermiculite). Do not use water, as this may generate HF gas if the compound hydrolyzes rapidly in bulk.
References
-
PubChem. (n.d.).[5] 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | C6HBrF3NO2.[6] National Library of Medicine.[7] Retrieved from [Link]
-
Google Patents. (2023). US20230331678A1 - Pparg inverse agonists and uses thereof.[1] (Demonstrates synthetic utility). Retrieved from
Sources
- 1. 59255-94-6|2-Bromo-3-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1804402-94-5|2-Bromo-1,4-difluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1003708-24-4|2,3-Difluoro-4-bromonitrobenzene|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20230331678A1 - Pparg inverse agonists and uses thereof - Google Patents [patents.google.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, halogenated nitroaromatic compounds are indispensable building blocks.[1][2][3] Among these, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene stands out for its potential in creating novel, highly functionalized molecules. However, its combination of a nitroaromatic core and halogen substituents necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide offers an in-depth technical overview of the safety considerations, handling procedures, and emergency responses associated with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, drawing upon data from structurally related compounds to provide a comprehensive safety profile.
Hazard Identification and Physicochemical Profile
Anticipated Hazards:
Based on the known risks of similar halogenated nitroaromatics, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is anticipated to be hazardous.[4][5] The primary concerns include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[4][6]
-
Methemoglobinemia: A significant risk associated with nitrobenzene and its derivatives.[4][8] Absorption can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, resulting in cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, coma and death.[4][8][9] The effects of exposure may be delayed.[4]
-
Chronic Effects: Prolonged or repeated exposure may lead to anemia and methemoglobinemia.[4] Some related compounds are suspected of causing cancer.[10][11]
-
Environmental Hazards: Likely to be toxic to aquatic life with long-lasting effects.[10]
Physicochemical Data Summary:
The following table summarizes the known and inferred physicochemical properties of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and a closely related compound.
| Property | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1-Bromo-4-nitrobenzene (for comparison) |
| CAS Number | 1020718-01-7[12] | 586-78-7 |
| Molecular Formula | C₆HBrF₃NO₂[12] | C₆H₄BrNO₂[4] |
| Molecular Weight | 255.98 g/mol [12] | 202.01 g/mol [4] |
| Appearance | Not specified, likely a solid | Crystalline powder, Off-White to Brown[4] |
| Purity | ≥98%[12] | 99% |
| Storage | Room temperature[12] | Normal temperatures and pressures[4] |
| Boiling Point | Not specified | 255-256 °C @ 760 mmHg[4] |
| Melting Point | Not specified | 125-127 °C[4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory to minimize inhalation exposure.[6]
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other closed-system apparatus should be considered.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough times and compatibility should be verified with the glove manufacturer.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Protective Clothing: For larger quantities or increased exposure risk, additional protective clothing, such as an apron or coveralls, may be necessary.[4]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Caption: Personal Protective Equipment workflow for handling 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]
-
Avoid Inhalation and Ingestion: Do not breathe dust, fumes, or vapors.[6][13] Do not eat, drink, or smoke in the work area.
-
Grounding: For flammable related compounds, take precautionary measures against static discharge.[10]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
Storage:
-
Container: Keep the container tightly closed when not in use.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[4]
Disposal:
-
Waste Management: Dispose of waste in accordance with all local, state, and federal regulations.
-
Containers: Empty containers may retain hazardous residues and should be treated as hazardous waste.
Emergency Procedures: A Self-Validating System
Prompt and correct responses to emergencies are critical. All personnel working with this compound must be familiar with these procedures.
In Case of Exposure:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response:
-
Small Spills:
-
Eliminate all ignition sources.[14]
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Fire Response:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide/fluoride.[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. gov.uk [gov.uk]
- 10. 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. carlroth.com [carlroth.com]
- 14. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
High-Performance Functionalization: Electrophilic Aromatic Substitution in Trifluoronitrobenzenes
Topic: Electrophilic Aromatic Substitution in Trifluoronitrobenzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Deactivation Paradox
In the hierarchy of aromatic reactivity, trifluoronitrobenzene represents a "kinetic dead end" for classical Electrophilic Aromatic Substitution (EAS). The presence of three highly electronegative fluorine atoms ($ \sigma_{I} = 0.50
For the medicinal chemist or process engineer, this molecule presents a dichotomy:
-
The Challenge: Introducing further electrophiles (e.g., a second nitro or halogen group) requires overcoming an immense activation energy barrier, necessitating superacidic media and precise thermal control.
-
The Opportunity: Once synthesized, this core becomes a "spring-loaded" electrophile for Nucleophilic Aromatic Substitution (S
Ar), a cornerstone reaction in the synthesis of antibacterials (e.g., Linezolid analogs) and kinase inhibitors.
This guide details the specific, high-energy protocols required to perform EAS on and to synthesize trifluoronitrobenzene cores, distinguishing between the feasible (nitration) and the impossible (Friedel-Crafts).
Mechanistic Landscape: Electronic Vectors
To successfully functionalize these cores, one must map the competing electronic vectors.
The Substrate: 1,3,5-Trifluoro-2-nitrobenzene
-
Fluorine Effect: The three fluorine atoms are ortho/para directing but strongly deactivating via induction (-I). In the 1,3,5-isomer, they synergistically activate the 2, 4, and 6 positions via resonance (+M), but this is overwhelmed by the inductive withdrawal.
-
Nitro Effect: The nitro group at position 2 is a strong meta director (directing to 4 and 6) and a potent deactivator.
-
The Result: Positions 4 and 6 are the only chemically accessible sites. They are ortho/para to fluorines and meta to the nitro group. This alignment of directing effects allows for dinitration, but only under forcing conditions.
Visualization: Reactivity & Regioselectivity Flow
Caption: Divergent reactivity pathways for trifluorobenzenes. EAS is feasible only for nitration; Friedel-Crafts is electronically forbidden.
Experimental Protocols: Synthesis & Functionalization
Protocol A: Synthesis of the Core (Mononitration)
The primary EAS event is the conversion of 1,3,5-trifluorobenzene to 1,3,5-trifluoro-2-nitrobenzene. This reaction is exothermic and requires careful thermal management to prevent dinitration or runaway.
Reagents:
-
1,3,5-Trifluorobenzene (1.0 eq)
-
Conc. H
SO (98%)[1] -
Conc. HNO
(70% or fuming, depending on scale)
Workflow:
-
Setup: Charge a jacketed glass reactor with H
SO (5 vol). Cool to 0–5°C. -
Nitration Mix: Prepare a mixture of HNO
(1.1 eq) and H SO (2 vol) separately, keeping T < 20°C. -
Addition: Add the nitration mixture to the reactor slowly.
-
Substrate Addition: Add 1,3,5-trifluorobenzene dropwise. Critical: Maintain internal temperature < 35°C. Higher temperatures promote dinitration.
-
Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).
-
Purification: Vacuum distillation. The product is a low-melting solid/liquid (mp ~ -5°C).[2]
Protocol B: Forcing the Limit (Dinitration)
To perform EAS on trifluoronitrobenzene (adding a second nitro group), standard mixed acid is insufficient. You must use an anhydrous superacid system to generate a high concentration of nitronium ions ($ NO_2^+ $).
Target: Synthesis of 1,3,5-trifluoro-2,4-dinitrobenzene.
Reagents:
-
1,3,5-Trifluoro-2-nitrobenzene
-
Fuming Sulfuric Acid (Oleum, 20-30% SO
) -
Potassium Nitrate (KNO
) (Solid source of NO )
Workflow:
-
Generation of Super-Electrophile: Dissolve KNO
(1.2 eq) in Oleum carefully. This generates the nitronium ion in a water-free, superacidic environment. -
Addition: Add the trifluoronitrobenzene substrate to the mixture.
-
Ramp: Heat the reaction to 100–110°C .
-
Note: Unlike mononitration, this reaction requires significant thermal energy to overcome the ring deactivation.
-
-
Monitoring: Monitor via GC-MS. Look for the disappearance of the mono-nitro peak (MW 177) and appearance of the di-nitro peak (MW 222).
-
Safety Stop: Do not exceed 140°C. Risk of decomposition and rapid pressure rise.
-
Workup: Quench onto ice (extremely exothermic due to oleum). Extract with DCM.
Data Summary Table: EAS Reactivity Thresholds
| Reaction Type | Reagent System | Temp (°C) | Feasibility | Major Product |
| Mononitration | HNO | 20–35 | High | 1,3,5-Trifluoro-2-nitrobenzene |
| Dinitration | KNO | 100–110 | Moderate | 1,3,5-Trifluoro-2,4-dinitrobenzene |
| Trinitration | KNO | >150 | Low/Dangerous | 1,3,5-Trifluoro-2,4,6-trinitrobenzene |
| Friedel-Crafts | R-Cl / AlCl | Any | Impossible | N/A (Substrate inert) |
| Halogenation | Br | >120 | Low | Mixed isomers (low yield) |
Strategic Alternative: The "Halex" Route
For isomers that are difficult to access via direct EAS (like 2,3,4-trifluoronitrobenzene), industry relies on the Halex (Halogen Exchange) reaction. Direct nitration of 1,2,3-trifluorobenzene is often non-regioselective.
Industrial Pathway:
-
Nitration: 2,6-Dichlorofluorobenzene $ \rightarrow $ 2,6-Dichloro-3-nitrofluorobenzene (Standard EAS).
-
Fluorination: 2,6-Dichloro-3-nitrofluorobenzene + KF (in Sulfolane/DMSO) $ \rightarrow $ 2,3,4-Trifluoronitrobenzene.
Insight: This bypasses the need to force EAS on a highly fluorinated ring by establishing the nitro group before the final fluorines are installed.
Safety & Handling Protocols
Working with polyfluorinated nitrobenzenes requires strict adherence to safety standards due to thermal instability and chemical incompatibility.[3][4]
Thermal Runaway Risks[3][5]
-
Adiabatic Induction: Nitro-compounds have high decomposition energies. In the presence of superacids (Oleum), the decomposition onset temperature decreases.
-
Control Measure: Never heat the dinitration reaction in a closed system without a rupture disk. Use a dosing-controlled semi-batch process rather than "all-in" batch heating.
Hydrofluoric Acid (HF) Generation
-
Mechanism: While C-F bonds are strong, high-temperature acidic hydrolysis can liberate HF, especially if water enters the oleum system.
-
Protocol: All glassware must be inspected for etching. Calcium gluconate gel must be available at the workstation.
Waste Disposal
-
Quenching: Quench oleum mixtures into a large excess of ice/water. Neutralize with NaOH/Ca(OH)
to precipitate fluorides as CaF before disposal.
References
-
Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Source: Organic Chemistry Portal. URL:[Link] Relevance: Describes modern, controllable nitration methods using TfOH to achieve selectivity between mono- and dinitration.
- Process for the preparation of 1,3,5-trifluoro-2,4,6-trinitrobenzene.
-
Nitration of Benzene and Methylbenzene: Conditions and Mechanisms. Source: ChemGuide. URL:[Link] Relevance: Provides foundational comparison data for nitration rates and temperature thresholds.
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions. Source: ResearchGate / Process Safety Progress. URL:[Link] Relevance: Critical safety data regarding thermal runaway and decomposition energies of nitro-aromatics.[5]
Sources
Technical Guide: Reactivity & Synthetic Applications of Halogenated Nitrobenzene Derivatives
Executive Summary
Halogenated nitrobenzene derivatives serve as linchpin intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and high-performance polymers.[1] Their dual functionality—an electron-withdrawing nitro group (
Mechanistic Architecture
The "Halogen Effect" in
In classical
Causality: The rate-determining step in
Regioselectivity and Activation
The position of the nitro group is binary in its effect:
-
Ortho/Para: Strong activation via resonance withdrawal, allowing facile
. -
Meta: No resonance stabilization of the negative charge. The ring is deactivated towards
, necessitating Palladium-catalyzed methods.
Visualization: Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate.
Figure 1: The
Strategic Decision Framework
Choosing the correct synthetic route depends on the substrate's substitution pattern and the desired chemoselectivity.
Figure 2: Decision matrix for selecting between
Core Experimental Protocols
Protocol 1: High-Fidelity Amination
Target: Conversion of 4-fluoronitrobenzene to 4-nitroaniline derivatives. Rationale: Fluorine is selected as the leaving group to maximize reaction rate and yield at lower temperatures, reducing thermal risks.
-
Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), Amine (1.1–1.2 equiv),
(2.0 equiv). -
Solvent: DMSO or DMF (Polar aprotic solvents solvate the cation, leaving the nucleophilic anion "naked" and more reactive).
-
Procedure:
-
Charge a reaction vessel with the aryl fluoride and base.
-
Add solvent (concentration ~0.5 M).
-
Add amine dropwise at room temperature (exothermic reaction).
-
Heat to 50–80 °C. Monitor by HPLC/TLC.
-
Workup: Quench with water (precipitates product if solid) or extract with EtOAc. Wash with brine to remove DMSO.
-
-
Validation: Absence of starting material peak (HPLC); appearance of yellow/orange color (typical of nitroanilines).
Protocol 2: Chemoselective Nitro Reduction (Halogen Retention)
Target: Reduction of
-
Catalyst System: Pt/C modified with Fe or V (Vanadium), or commercially available sulfided Platinum (Pt(S)/C).
-
Conditions:
-
Substrate:
-chloronitrobenzene. -
Solvent: Methanol or Ethanol.
-
Hydrogen Source:
gas (1-5 bar) or Hydrazine hydrate (transfer hydrogenation).
-
-
Procedure:
-
Mechanism: The Fe/V promoter preferentially adsorbs the nitro group, while the Pt surface is modified to weaken the interaction with the C-Cl bond 6.
Protocol 3: Buchwald-Hartwig Amination (Meta-Substitution)
Target: Amination of 3-chloronitrobenzene.
Rationale: The meta-nitro group does not activate the ring for
-
Catalyst:
or . -
Ligand: Biaryl phosphines (e.g., XPhos, BrettPhos) or BINAP. These bulky ligands facilitate the difficult oxidative addition to the chloride and prevent catalyst poisoning by the amine 8.
-
Base:
or .[5] -
Procedure:
-
Combine aryl chloride, amine, Pd precursor (1-5 mol%), and ligand (2-10 mol%) in Toluene or Dioxane.
-
Degas thoroughly (Oxygen inhibits the catalyst).
-
Heat to 80–110 °C under Argon/Nitrogen.
-
-
Note: Nitro groups are generally tolerated in Buchwald-Hartwig conditions, unlike in Grignard or Lithiation reactions.
Quantitative Data: Reactivity Comparison
| Feature | Buchwald-Hartwig (Pd-Cat) | |
| Halogen Reactivity | F >> Cl | I > Br > Cl >> F |
| Nitro Position | Ortho / Para (Essential) | Any (Meta tolerated) |
| Rate Determining Step | Nucleophilic Addition ( | Oxidative Addition |
| Solvent System | Polar Aprotic (DMSO, DMF) | Non-polar/Weakly polar (Toluene, Dioxane) |
| Temp.[5][7] Range | 25 – 100 °C | 80 – 120 °C |
| Main Side Reaction | Hydrolysis (to Phenols) |
Safety & Stability (Energetic Materials)
Halogenated nitrobenzenes are precursors to high-energy materials.
-
Thermal Runaway: DSC (Differential Scanning Calorimetry) data often shows exothermic decomposition starting >300 °C, but mixtures (e.g., with amines or bases) can lower this onset significantly 9.
-
Handling: Avoid metal spatulas with dry nitro compounds (friction sensitivity).
-
Venting: Reactions involving hydrazine or high-temperature
must be properly vented to handle gas evolution or pressure buildup.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances. Link
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. Link
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series. European Journal of Organic Chemistry. Link
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials. Link
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Biological Activities of Fluorinated Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic introduction of fluorine into aromatic systems has become a cornerstone for modulating pharmacological profiles. When combined with the versatile nitro group on a benzene scaffold, a class of compounds known as fluorinated nitrobenzenes emerges, presenting a fascinating duality of potent biological activity and potential toxicity. This technical guide delves into the core biological activities of these compounds, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. By providing a synthesis of current knowledge, detailed experimental methodologies, and an exploration of their structure-activity relationships, this document aims to equip researchers with the foundational understanding required to navigate the promising yet challenging terrain of fluorinated nitrobenzene-based drug discovery.
The Physicochemical Impact of Fluorination and the Nitro Group
The biological activities of fluorinated nitrobenzenes are intrinsically linked to the unique physicochemical properties imparted by the fluorine atom and the nitro group. The high electronegativity of fluorine, the most electronegative element, creates a strong carbon-fluorine bond and induces a significant dipole moment. This seemingly simple substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Increased lipophilicity can enhance membrane permeability, facilitating cellular uptake, a crucial factor for intracellular drug action[1]. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often used to block sites of oxidative metabolism and thereby increase a drug's half-life.
The nitro group, a potent electron-withdrawing group, further modulates the electronic character of the benzene ring. This electronic influence is critical for the compound's reactivity and its interactions with biological macromolecules. The reduction of the nitro group within the cellular environment can lead to the formation of reactive intermediates, a key aspect of the mechanism of action for some nitroaromatic compounds[3].
Anticancer Potential: A Promising Frontier
Several studies have highlighted the potential of fluorinated nitrobenzene derivatives as anticancer agents. Their cytotoxic effects have been observed across a range of cancer cell lines, suggesting diverse mechanisms of action.
Cytotoxicity and Antiproliferative Activity
The anticancer activity of fluorinated nitrobenzenes is often initially assessed through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[4][5][6]. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
For instance, a series of substituted N-(4'-nitrophenyl)-l-prolinamides, synthesized from p-fluoronitrobenzene, demonstrated significant tumor inhibitory activities against various human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells[1]. One derivative, 4a , exhibited a remarkable 95.41% cell inhibition against the A549 lung cancer cell line at a concentration of 100 µM[1]. Another study on fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorine-containing benzaldehydes reported a compound with an IC50 value of 0.64 μM against the A549 cell line[7].
Table 1: Anticancer Activity of Representative Fluorinated Nitrobenzene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (a prolinamide derivative) | A549 (Lung) | Not explicitly an IC50, but 95.41% inhibition at 100 µM | [1] |
| Fluorinated Schiff Base (cpd 6) | A549 (Lung) | 0.64 | [7] |
| Fluorinated Benzofuran (cpd 1) | HCT116 (Colorectal) | 19.5 | [8] |
| Fluorinated Benzofuran (cpd 2) | HCT116 (Colorectal) | 24.8 | [8] |
| Fluorinated Pyrazolylbenzimidazole (cpd 55b) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95–1.57 | [8] |
Mechanistic Insights into Anticancer Action
The mechanisms underlying the anticancer activity of fluorinated nitrobenzenes are multifaceted. Some derivatives have been shown to induce apoptosis, or programmed cell death. This can be investigated by observing morphological changes in cells, such as chromatin condensation and the formation of apoptotic bodies, as well as through biochemical assays like the detection of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade[7].
Another potential mechanism is the inhibition of crucial enzymes involved in cancer cell proliferation and survival. The electron-deficient nature of the fluorinated nitroaromatic ring can facilitate interactions with nucleophilic residues in enzyme active sites.
Antimicrobial Efficacy: Combating Pathogens
Fluorinated nitrobenzenes have also demonstrated promising activity against a spectrum of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism[1][8][9][10][11].
Antibacterial and Antifungal Spectrum
Studies have shown that the presence of fluorine and a nitro group on an aromatic scaffold can lead to potent antimicrobial effects. For example, 2-nitrobenzenesulfonyl fluoride derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa[3][12]. A study on fluorinated pyrazolone derivatives also reported their antimicrobial activity[13].
Table 2: Antimicrobial Activity of Representative Fluorinated Nitroaromatic Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Nitrobenzenesulfonyl fluorides | S. aureus (MRSA), A. baumannii, P. aeruginosa | Various | [3][12] |
| Usnic acid derivatives | S. aureus | 1.02–50.93 x 10⁻² mmol/mL | [14] |
| Usnic acid derivatives | Fungi | 0.35–7.53 x 10⁻² mmol/mL | [14] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of fluorinated nitrobenzenes can involve the disruption of cellular processes essential for microbial survival. One proposed mechanism is the inhibition of enzymes crucial for bacterial metabolism. The electron-withdrawing properties of the nitro and fluoro groups can make the aromatic ring susceptible to nucleophilic attack by enzymatic residues.
Another potential mechanism is the disruption of the bacterial cell membrane integrity. This can be assessed by assays that measure the leakage of intracellular components or the dissipation of the membrane potential[7][15][16]. The increased lipophilicity due to fluorination may facilitate the compound's insertion into and disruption of the lipid bilayer.
Enzyme Inhibition: A Molecular Perspective
The ability of fluorinated nitrobenzenes to act as enzyme inhibitors is a key aspect of their biological activity. The introduction of fluorine can enhance binding affinity and lead to various modes of inhibition, including competitive, non-competitive, and even mechanism-based inhibition[2][17][18][19].
Modes of Enzyme Inhibition
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mechanism-Based Inhibition (Suicide Inhibition): The inhibitor is a substrate analog that is converted by the enzyme into a reactive intermediate, which then covalently modifies and irreversibly inactivates the enzyme[17][18][20].
The kinetic parameters of enzyme inhibition, such as the inhibition constant (Ki), provide a quantitative measure of an inhibitor's potency. These can be determined through detailed kinetic analyses of the enzyme-catalyzed reaction in the presence of the inhibitor[9][21][22].
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of fluorinated nitrobenzenes and their biological activity is crucial for the rational design of more potent and selective drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities[3][23][24][25][26].
Key structural features that can be modulated include:
-
Position of the fluorine and nitro groups: The relative positions of these substituents on the benzene ring can significantly impact the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets.
-
Additional substituents: The introduction of other functional groups on the aromatic ring can further fine-tune the compound's activity, solubility, and pharmacokinetic properties.
-
Overall molecular shape and flexibility: The three-dimensional conformation of the molecule is critical for its ability to fit into the binding site of a target protein.
Toxicological Considerations
While the biological activities of fluorinated nitrobenzenes are promising, their potential toxicity is a significant concern that must be carefully evaluated. The nitroaromatic scaffold itself is associated with toxicity, and the addition of fluorine can further modulate this profile.
Toxicological assessments typically involve determining the acute toxicity (e.g., LD50 values) and investigating potential organ-specific toxicities. For nitrobenzene, the liver, spleen, and testes have been identified as target organs in animal studies[27]. The hematological system is also a target, with nitrobenzene known to induce methemoglobinemia[27]. Safety data sheets for compounds like 1-fluoro-4-nitrobenzene and 2-fluoronitrobenzene indicate that they can be harmful if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure[28][29][30][31].
Mitochondrial toxicity is another important aspect to consider, as mitochondrial dysfunction can contribute to drug-induced toxicity. Assays that measure mitochondrial membrane potential or cellular respiration can be used to assess the impact of these compounds on mitochondrial health[10][11][32].
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Synthesis of Fluorinated Nitrobenzenes
The synthesis of fluorinated nitrobenzenes can be achieved through various methods, including halogen exchange (halex) reactions and direct nitration of fluorinated precursors.
Example Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [22]
-
Cool a stirred solution of nitric acid (64-66%) to 0 °C.
-
Slowly add 2-fluoro-1,4-dimethoxybenzene to the nitric acid solution.
-
Continue stirring the solution for 10 minutes at 0 °C.
-
Pour the reaction mixture onto ice water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration and wash with water to obtain the product.
Example Protocol: Synthesis of p-Fluoronitrobenzene by Halogen Exchange [33]
-
Combine p-chloronitrobenzene, a fluorinating agent (e.g., potassium fluoride), a phase transfer catalyst (e.g., tetramethylammonium chloride), and a solvent (e.g., DMF) in a reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 15 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, work up the reaction mixture to isolate the p-fluoronitrobenzene product.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a widely used method to assess cell viability and cytotoxicity[4][5][6].
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[1][8][9][10][11].
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: Observe the plate for visible microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Enzyme Inhibition Assay
Determining the inhibitory activity of a compound against a specific enzyme involves measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme, buffer, and any necessary cofactors.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate kinetic models[9][21][22].
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified representation of a signaling pathway that could be targeted by these compounds.
Caption: A generalized workflow for the discovery and development of biologically active fluorinated nitrobenzenes.
Caption: A simplified signaling pathway illustrating a potential target for anticancer fluorinated nitrobenzene derivatives.
Conclusion
Fluorinated nitrobenzenes represent a compelling class of compounds with a rich and varied biological activity profile. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. However, the inherent toxicological concerns associated with the nitroaromatic scaffold necessitate a cautious and well-informed approach to their development. By leveraging a deep understanding of their structure-activity relationships and employing rigorous experimental methodologies, researchers can navigate the complexities of this chemical space to unlock new therapeutic opportunities. This guide serves as a foundational resource to aid in this endeavor, providing both the theoretical framework and practical guidance necessary for advancing the field.
References
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2017). MDPI. [Link]
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Fluorinated mechanism-based inhibitors: common themes and recent developments. (2013). PubMed. [Link]
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(PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). ResearchGate. [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2019). PMC. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC. [Link]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. [Link]
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Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2013). Current Topics in Medicinal Chemistry. [Link]
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Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. (n.d.). SciSpace. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). Soran University. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions, a strongly electron-withdrawing nitro group, and three fluorine atoms, imparts distinct reactivity that can be strategically exploited. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution, while the bromo-substituent serves as a versatile handle for palladium-catalyzed C-C and C-N bond formation. This guide provides an in-depth exploration of the key synthetic transformations of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, complete with detailed protocols, mechanistic insights, and practical considerations.
Chemical Profile and Reactivity
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is dominated by the interplay of its substituents. The nitro group and the fluorine atoms are potent electron-withdrawing groups, which significantly reduce the electron density of the benzene ring. This electronic-deficiency has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for the displacement of one of the fluoride atoms by a variety of nucleophiles. The nitro group, being ortho to the C2-bromine and para to the C4-fluorine, provides substantial resonance stabilization to the Meisenheimer intermediate formed during nucleophilic attack, particularly at the 4-position.[1]
-
Functionality for Cross-Coupling Reactions: The carbon-bromine bond provides a reactive site for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds.
Furthermore, the nitro group itself can be readily reduced to an amino group, opening up another avenue for derivatization and the introduction of nitrogen-containing functionalities.
Synthetic Transformations and Protocols
This section details the primary synthetic routes for derivatizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of electron deficiency of the aromatic ring makes it an excellent substrate for SNAr reactions. Nucleophiles will preferentially attack the positions activated by the nitro group. Given the substitution pattern, the fluorine at the 4-position is the most likely to be displaced due to the strong resonance-stabilizing effect of the para-nitro group.
Conceptual Workflow for SNAr
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of a Phenoxy Derivative via SNAr
This protocol describes the substitution of a fluorine atom with a generic phenol. The choice of a relatively strong base like cesium carbonate is often beneficial in deprotonating the phenol without promoting side reactions.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 257.97 | 1.0 g | 3.88 mmol |
| Phenol | 94.11 | 436 mg | 4.65 mmol |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.53 g | 7.76 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 g, 3.88 mmol), phenol (436 mg, 4.65 mmol), and cesium carbonate (2.53 g, 7.76 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenoxy derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with a boronic acid or ester.[2][3]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 257.97 | 1.0 g | 3.88 mmol |
| Phenylboronic Acid | 121.93 | 567 mg | 4.65 mmol |
| Pd(PPh₃)₄ | 1155.56 | 224 mg | 0.194 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 822 mg | 7.76 mmol |
| 1,4-Dioxane/Water (4:1) | - | 25 mL | - |
Procedure
-
In a round-bottom flask, combine 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 g, 3.88 mmol), phenylboronic acid (567 mg, 4.65 mmol), and Pd(PPh₃)₄ (224 mg, 5 mol%).
-
Add a solution of sodium carbonate (822 mg, 7.76 mmol) in 5 mL of water.
-
Add 20 mL of 1,4-dioxane to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Heat the reaction to 90 °C and stir under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature, and add 50 mL of water.
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the biphenyl product.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[4][5]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 257.97 | 1.0 g | 3.88 mmol |
| Phenylacetylene | 102.13 | 476 mg (0.52 mL) | 4.65 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 136 mg | 0.194 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 37 mg | 0.194 mmol |
| Triethylamine (Et₃N) | - | 15 mL | - |
Procedure
-
To a Schlenk flask, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 g, 3.88 mmol), PdCl₂(PPh₃)₂ (136 mg, 5 mol%), and CuI (37 mg, 5 mol%).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous triethylamine (15 mL) via syringe.
-
Add phenylacetylene (0.52 mL, 4.65 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine. The choice of ligand is crucial for achieving high yields, especially with electron-poor aryl halides.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 257.97 | 1.0 g | 3.88 mmol |
| Aniline | 93.13 | 433 mg (0.42 mL) | 4.65 mmol |
| Pd₂(dba)₃ | 915.72 | 89 mg | 0.097 mmol |
| XPhos | 476.62 | 185 mg | 0.388 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 521 mg | 5.43 mmol |
| Anhydrous Toluene | - | 20 mL | - |
Procedure
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (89 mg, 2.5 mol%), XPhos (185 mg, 10 mol%), and sodium tert-butoxide (521 mg, 5.43 mmol).
-
Add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 g, 3.88 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (20 mL) followed by aniline (0.42 mL, 4.65 mmol) via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which can then undergo a wide range of further functionalization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation. A protocol analogous to the reduction of a similar bromo-fluoro-nitro-aromatic compound is provided below.
Protocol 5: Catalytic Hydrogenation to 2-Bromo-3,4,5-trifluoroaniline
This protocol is adapted from a procedure for a structurally similar compound.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 257.97 | 5.0 g | 19.4 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - |
| Ethanol | - | 100 mL | - |
| Triethylamine (optional) | 101.19 | ~0.5 mL | - |
Procedure
-
To a hydrogenation vessel, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (5.0 g, 19.4 mmol) and ethanol (100 mL).
-
Carefully add 10% Pd/C (500 mg, 10 wt%). A small amount of triethylamine can be added to neutralize any trace acids that may be present or formed.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 4-20 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-3,4,5-trifluoroaniline, which can be used directly or purified further by crystallization or chromatography.
Data Summary
| Reaction Type | Reagents | Conditions | Product Type | Typical Yield Range |
| SNAr | Phenols, Amines, Thiols | Base (K₂CO₃, Cs₂CO₃), DMF/DMSO, 80-120 °C | Ethers, Amines, Thioethers | 70-95% |
| Suzuki-Miyaura | Boronic acids/esters, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C | Biaryls | 65-90% |
| Sonogashira | Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N | Room Temp to 50 °C | Aryl Alkynes | 70-95% |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 110 °C | Diaryl/Alkylaryl Amines | 60-85% |
| Nitro Reduction | H₂, 10% Pd/C | Ethanol, Room Temp, H₂ pressure | Aryl Amine | >90% |
Yields are estimates based on reactions with analogous substrates and may require optimization for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
References
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google P
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1749-1758.
- EP2266961B1 - Process for the synthesis of organic compounds - Google P
-
Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines. ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google P
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. (URL: [Link])
-
Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (URL: not available)
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. (URL: [Link])
-
Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - MDPI. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])
- Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (URL: not available)
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of - Loughborough University Research Repository. (URL: [Link])
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate. (URL: [Link])
- CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound - Google P
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed. (URL: [Link])
- Buchwald–Hartwig amin
-
reduction of nitro groups to anilines - YouTube. (URL: [Link])
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (URL: [Link])
-
Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (URL: not available)
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
Sources
- 1. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
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- 5. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of an Electron-Deficient Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] This application note provides a detailed guide for the use of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a highly electron-deficient aryl halide, in Suzuki coupling reactions. The presence of three fluorine atoms and a nitro group significantly influences the reactivity of the C-Br bond, making this substrate particularly amenable to oxidative addition, the rate-limiting step in many Suzuki couplings.[3] However, the same electron-withdrawing features necessitate careful optimization of reaction conditions to achieve high yields and avoid potential side reactions. These protocols, grounded in established methodologies for similar electron-poor substrates, offer a robust starting point for researchers aiming to incorporate the unique structural and electronic properties of the trifluoronitrophenyl moiety into their target molecules.
Scientific Principles: The Impact of Fluoro and Nitro Substituents
The success of a Suzuki-Miyaura coupling reaction is governed by a delicate interplay of factors within its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
The electronic nature of the aryl halide is a critical determinant of its reactivity. Electron-withdrawing groups, such as the three fluorine atoms and the nitro group in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, significantly enhance the rate of oxidative addition.[3] This is due to the polarization of the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. While the nitro group is a powerful activating group, it is worth noting that under certain conditions, the C-NO2 bond can also undergo oxidative addition, although the C-Br bond is significantly more labile and will react preferentially.
The choice of catalyst, ligand, base, and solvent system is paramount in controlling the reaction's efficiency and selectivity. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[5] The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6]
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a representative arylboronic acid using conventional heating.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.
Materials:
-
Same as Protocol 1, with the addition of microwave-safe reaction vials.
Procedure:
-
To a microwave-safe reaction vial, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), sodium carbonate (Na₂CO₃) (2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).[8]
-
Add a 4:1 mixture of methanol and water.[8]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30 minutes with stirring.[8]
-
After cooling to room temperature, work up and purify the product as described in Protocol 1.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical conditions and considerations for optimizing the Suzuki coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene based on literature for analogous electron-deficient substrates.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Pre-catalysts are often preferred for their stability and ease of handling. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) species and promote reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃. The choice of base can influence the rate of transmetalation and should be optimized for each substrate combination. |
| Solvent | Toluene, 1,4-dioxane, THF, DMF. A mixture with water is often used to dissolve the base.[9] |
| Temperature | 60-120 °C. Higher temperatures may be required for less reactive boronic acids, but can also lead to decomposition.[9] |
| Reaction Time | 2-24 hours. Monitor by TLC or LC-MS to determine completion.[7] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2020). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
-
Langer, P. et al. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Introduction: Navigating the Synthesis of Electron-Deficient Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides a detailed examination and practical protocol for a particularly challenging yet valuable transformation: the amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
The substrate, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, presents a unique set of challenges and opportunities. The presence of both a nitro group and multiple fluorine atoms renders the aryl halide highly electron-deficient. This electronic nature can significantly influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[5][6] Furthermore, the steric hindrance around the bromine atom necessitates careful selection of a bulky, electron-rich phosphine ligand to facilitate efficient coupling.[1][7] Mastering this specific transformation provides access to a versatile class of trifluoronitroaniline derivatives, which are valuable intermediates for further functionalization in drug discovery and materials science.
This document serves as a comprehensive guide for researchers, offering not just a step-by-step protocol but also the underlying scientific rationale for each procedural choice. By understanding the "why" behind the "how," scientists can more effectively troubleshoot and adapt this methodology to their specific research needs.
The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[6] The resulting palladium(II) complex then undergoes a series of transformations, including coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the active palladium(0) catalyst.[1][3][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Considerations for the Amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
The successful amination of this specific substrate hinges on the careful selection of the catalyst, ligand, base, and solvent.
1. Catalyst and Ligand Selection: The Key to Efficiency
For electron-deficient and sterically hindered aryl bromides, the choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[1] Ligands such as XPhos, SPhos, and tBuXPhos have demonstrated broad utility in challenging Buchwald-Hartwig couplings.[8] For this particular substrate, a highly active and sterically demanding ligand is recommended to overcome the hindrance ortho to the bromine.
2. The Role of the Base: A Critical Parameter
The base plays a crucial role in the deprotonation of the coordinated amine, forming the key palladium-amido intermediate.[5][10] For the amination of substrates bearing base-sensitive functional groups like a nitro group, a judicious choice of base is necessary. While strong bases like sodium tert-butoxide (NaOt-Bu) often lead to high reaction rates, they can also promote side reactions.[2][6] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance, albeit sometimes requiring higher reaction temperatures or longer reaction times.[6][8]
3. Solvent Selection: Ensuring Solubility and Stability
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining catalyst stability at the required reaction temperature.[6] Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations.[5][8] For higher boiling points, solvents like xylenes or tert-amyl alcohol can be considered.
Detailed Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a model primary amine, aniline. Researchers should optimize these conditions for their specific amine coupling partner.
Materials and Reagents:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
-
Aniline (or desired amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup Workflow:
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol% relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Addition of Reactants: To the same vessel, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition and Degassing: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M). The reaction mixture should be thoroughly degassed by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of small aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation: A Guide to Reaction Parameters
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective Pd(II) and Pd(0) sources. |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for process efficiency, but higher loadings may be needed for challenging substrates. |
| Ligand | XPhos, SPhos, tBuXPhos | Bulky, electron-rich ligands are crucial for hindered and electron-deficient aryl halides. |
| Ligand-to-Palladium Ratio | 1.2:1 to 2.5:1 | A slight excess of ligand can help stabilize the catalyst and prevent decomposition. |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Cs₂CO₃ and K₃PO₄ are milder and more compatible with the nitro group. NaOt-Bu can be used for faster reactions but requires careful monitoring. |
| Base Equivalents | 1.5 - 2.5 | An excess of base is required to drive the reaction to completion. |
| Solvent | Toluene, 1,4-Dioxane | Common aprotic solvents that provide good solubility for the reactants and catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to overcome the activation energy for challenging couplings. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the solvent is anhydrous. Purge the reaction with inert gas.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Increase the ligand-to-palladium ratio.- Use a more robust ligand.- Ensure strictly anhydrous conditions.[3] |
| Decomposition of Starting Material | - Base is too strong- High reaction temperature | - Switch to a milder base (e.g., from NaOt-Bu to Cs₂CO₃).- Lower the reaction temperature and accept a longer reaction time. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely eluting impurities | - Drive the reaction to completion by increasing the reaction time or temperature.- Optimize the column chromatography conditions (e.g., try a different solvent system). |
Safety Considerations
-
Reagents: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and can be pyrophoric. Nitroaromatic compounds are potentially explosive and should be handled with appropriate precautions.
-
Reaction Conditions: Reactions under pressure should be conducted behind a blast shield. Solvents like 1,4-dioxane can form explosive peroxides and should be tested before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a powerful method for the synthesis of valuable fluorinated and nitrated arylamine building blocks. Success in this transformation is predicated on a rational approach to the selection of the catalyst system and reaction conditions. By understanding the mechanistic underpinnings and the specific challenges posed by this electron-deficient substrate, researchers can effectively harness this reaction to advance their synthetic goals in medicinal chemistry and materials science.
References
- Grokipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023).
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia.
- National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- YouTube. (2019). Buchwald-Hartwig coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Beilstein-Institut.
- PubMed. (2017).
- The Journal of Organic Chemistry. (2014).
- National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- MDPI.
- eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate.
- Wiley Analytical Science. (2019).
- Journal of the American Chemical Society.
- Chemical Communications.
- Catalysis Science & Technology.
- YouTube. (2025).
- ChemRxiv.
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Sigma-Aldrich.
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Highly Activated Aromatic Building Block
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a poly-functionalized aromatic compound poised for strategic late-stage functionalization in the synthesis of complex organic molecules. Its utility stems from its highly electron-deficient aromatic ring, a consequence of the synergistic electron-withdrawing effects of a nitro group and four halogen substituents. This pronounced electrophilicity renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), a powerful and widely employed transformation in medicinal and materials chemistry.[1]
This application note serves as a comprehensive technical guide to understanding and implementing SNAr reactions utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. We will delve into the mechanistic underpinnings that govern its reactivity, explore the critical question of regioselectivity, and provide detailed, field-proven protocols for the substitution with common classes of nucleophiles, including amines, alkoxides, and thiolates.
Mechanistic Rationale and Regioselectivity: An Expert's Perspective
The archetypal SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), particularly when they are positioned ortho or para to the leaving group.[1][2] In the subsequent, typically rapid, elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
In the case of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, the nitro group at C1 exerts a powerful activating effect on the leaving groups at the ortho (C2-Br) and para (C4-F) positions. The fluorine atom at C3 is also ortho to the nitro group, while the fluorine at C5 is meta and thus significantly less activated.
Figure 1: Activating influence of the nitro group on potential leaving groups.
A critical consideration for this substrate is the regioselectivity of the nucleophilic attack. The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the C-X bond cleavage itself. Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion, which is para to the strongly activating nitro group. While the bromide at C2 is also in an activated ortho position, the greater electronegativity of fluorine typically makes the C-F bond more susceptible to attack in SNAr reactions on polyhalogenated aromatics.
Experimental Protocols
The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol details the synthesis of 4-(substituted-amino)-2-bromo-3,5-difluoro-1-nitrobenzene derivatives.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.2 M concentration).
-
Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the solution.
-
Add a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-substituted product.
Sources
protocol for Sonogashira coupling with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Application Note: AN-2026-SG-F3NO2
Target Audience: Medicinal Chemists, Process Development Scientists Scope: Chemoselective Cross-Coupling of Highly Electron-Deficient Polyfluoroarenes
Strategic Analysis: The "Electronic Minefield"
Coupling 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not a standard Sonogashira reaction. It represents a specific class of "hyper-electrophilic" substrates where the primary challenge is not reactivity, but chemoselectivity .
The substrate contains two competing electrophilic sites:
-
C2-Bromide (Target): Activated for Oxidative Addition by the ortho-nitro and meta-fluorine groups.
-
C4-Fluoride (Off-Target): Located para to the nitro group. This position is highly activated for Nucleophilic Aromatic Substitution (
).
The Core Conflict: Standard Sonogashira conditions employ primary/secondary amines (e.g., propylamine, diethylamine) as both base and solvent. With this substrate, these amines will rapidly attack the C4-position, displacing fluoride to form an aniline derivative before the palladium cycle can engage the bromide. Furthermore, the alkyne anion itself can act as a nucleophile at C4.
The Solution: This protocol utilizes a "Base-Gated, Low-Temperature" strategy. We replace nucleophilic amine solvents with a mild inorganic base (
Mechanistic Pathway & Competition
The following diagram illustrates the critical divergence between the desired catalytic cycle and the parasitic substitution pathway.
Figure 1: Mechanistic divergence. The green path represents the desired Pd-catalyzed cycle. The red dashed path indicates the parasitic
Experimental Protocol
Protocol ID: SG-F3NO2-001 Scale: 1.0 mmol (Adaptable to 10g scale) Safety Note: Nitro-substituted aryl alkynes can be energetic. Perform initial runs behind a blast shield.
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1.0 | Electrophile |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | Nucleophile |
| Catalyst | 0.03 (3 mol%) | Catalyst Precursor | |
| Co-Catalyst | CuI (Copper(I) Iodide) | 0.05 (5 mol%) | Activator |
| Base | 2.0 | Base (Non-nucleophilic) | |
| Solvent | Anhydrous THF or DMF | 0.2 M | Medium |
Step-by-Step Methodology
-
Vessel Preparation:
-
Oven-dry a 2-neck round-bottom flask or a crimp-top microwave vial.
-
Cool under a stream of Argon or Nitrogen.
-
Why: Oxygen promotes homocoupling (Glaser coupling) of the alkyne, consuming the reagent.
-
-
Solids Addition:
-
Charge the flask with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv),
(3 mol%), CuI (5 mol%), and (2.0 equiv). -
Critical Control Point: Do not add the alkyne yet.
-
-
Solvation & Degassing:
-
Add anhydrous THF (5 mL per mmol substrate). DMF is an alternative if solubility is poor, but THF is easier to remove and less likely to promote high-temp
. -
Sparge the mixture with Argon for 5–10 minutes.
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.1 equiv) dropwise via syringe at Room Temperature (20–25°C) .
-
Why: Gradual addition keeps the concentration of free acetylide low, minimizing side reactions.
-
-
Reaction Monitoring:
-
Stir at Room Temperature.
-
TLC Check (30 min): Check for consumption of bromide.
-
Reaction Time: Typically 1–4 hours. The electron-deficient ring reacts rapidly.
-
Temperature Warning:Do NOT heat above 40°C unless conversion is stalled. Heating significantly increases the risk of C4-fluorine displacement.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash filtrate with Water (2x) and Brine (1x).
-
Dry over
and concentrate in vacuo.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate immediately | Catalyst decomposition ("Pd Black") | Ensure rigorous degassing. Add excess ligand ( |
| New spot with lower Rf than product | Switch base to | |
| Alkyne Dimer (Glaser Product) | Oxygen contamination | Re-sparge solvents. Add sodium ascorbate (rare, but scavenges oxidants). Reduce CuI loading to 1 mol%. |
| No Reaction | Catalyst poisoning or inert bromide | Confirm catalyst activity on a standard substrate. Gently warm to 35°C. |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical degassing and monitoring steps.
References
-
Substrate Data: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 1020718-01-7). PubChem Compound Summary. National Center for Biotechnology Information. Link
-
General Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
SNAr Competition: Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron. (Contextual reference for polyfluoroarene reactivity). Link
-
Copper-Free Variants: Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[8] Angewandte Chemie International Edition. Link
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Pharmaceutical Synthesis
This Application Note is designed to serve as a definitive technical resource for medicinal chemists and process engineers utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS: 1329609-08-2 / Analogues) as a high-value scaffold in drug discovery.
Executive Summary
The building block 2-Bromo-3,4,5-trifluoro-1-nitrobenzene represents a "privileged scaffold" in medicinal chemistry due to its highly orthogonal reactivity profile. It combines a strongly electron-withdrawing nitro group, a reactive bromine handle, and a polyfluorinated core, enabling the rapid assembly of complex pharmacophores such as fluoroquinolones , indoles , and benzimidazoles .
This guide details the chemoselective functionalization of this molecule, specifically addressing the challenge of distinguishing between the three chemically distinct fluorine atoms and the bromine substituent.
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule functions as an electrophilic command center. Its reactivity is dictated by the interplay between the Nitro (
| Position | Substituent | Electronic Environment | Primary Reactivity Mode |
| C-1 | Strong EWG (Inductive/Resonance) | Latent Nucleophile: Reduction to | |
| C-2 | Sterically crowded, weak deactivator | Orthogonal Handle: Palladium-catalyzed cross-coupling (Suzuki, Buchwald). | |
| C-3 | meta to | Passivated: Stable C-F bond; modulates lipophilicity/metabolic stability. | |
| C-4 | para to | Highly Activated: Primary site for Regioselective | |
| C-5 | meta to | Passivated: Secondary site, reacts only under forcing conditions. |
The Reactivity Compass
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthesis pathways. The C4-Fluorine is the "softest" target for nucleophiles, while the C2-Bromine requires metal catalysis.
Detailed Experimental Protocols
Protocol A: Regioselective Functionalization (C-4 Substitution)
Objective: To selectively displace the C-4 fluorine atom with a primary amine (e.g., cyclopropylamine or aniline derivative) without disturbing the C-2 bromine or C-3/C-5 fluorines.
Mechanistic Insight: The C-4 position is para to the nitro group, making it significantly more electrophilic than the meta fluorines due to resonance stabilization of the Meisenheimer complex.
Materials:
-
Substrate: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (10 mmol) and anhydrous MeCN (50 mL). Cool the solution to 0°C using an ice bath. Cooling is critical to prevent over-substitution at C-3/C-5.
-
Addition: Mix Cyclopropylamine (11 mmol) with DIPEA (12 mmol) in MeCN (10 mL). Add this mixture dropwise to the reaction vessel over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1] The starting material should disappear, and a single major product (4-amino-substituted) should form.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Expected Result: >85% yield of N-cyclopropyl-2-bromo-3,5-difluoro-4-nitroaniline .
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-2 Arylation)
Objective: To install an aryl group at the C-2 position using the bromine handle. This is typically performed after Protocol A to avoid chemo-selectivity issues, although the order can be reversed depending on the substrate.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the substrate, boronic acid, and 1,4-dioxane. Sparge with nitrogen/argon for 10 minutes to remove oxygen. Oxygen is a poison to the Pd(0) catalytic cycle.
-
Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vial under inert atmosphere.
-
Heating: Heat the reaction block to 80–90°C for 12 hours.
-
Workup: Cool to RT, filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Case Study: Synthesis of a Fluoroquinolone Core
The following workflow demonstrates the application of this building block in synthesizing an 8-nitrofluoroquinolone analog, a potent class of antibacterials [1][3].
Figure 2: Sequential assembly of a quinolone core. Note that the C2-Bromine is utilized in Step 2 to install the carbon framework required for the final ring closure.
Safety & Handling
-
Toxicity: Fluorinated nitrobenzenes are potential skin sensitizers and may exhibit acute oral toxicity. Handle in a fume hood.
-
Energetics: Nitro-aromatics can be energetic.[2] Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
-
Waste: Fluorinated organic waste must be segregated from general organic waste for specialized incineration to prevent HF formation in standard incinerators [5].
References
-
PubChem. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene Product Sheet. Merck KGaA. Link
-
Al-Hassan, S. S., et al. "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives."[3] Molecules, 2025. Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism.Link
-
EFPIA. Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing.Link
Sources
The Strategic Role of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: In the competitive landscape of agrochemical research and development, the design of novel, effective, and environmentally conscious pesticides is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds has been a game-changer, often enhancing metabolic stability, binding affinity, and overall efficacy. Within the arsenal of fluorinated building blocks, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene has emerged as a highly valuable intermediate. Its unique substitution pattern, featuring a trifluorinated phenyl ring activated by a nitro group and possessing a reactive bromine atom, makes it a versatile precursor for a range of potent agrochemicals. This guide provides an in-depth exploration of the application of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in agrochemical synthesis, complete with mechanistic insights and detailed protocols for researchers and professionals in the field.
The core utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the fluorine atoms, renders the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This activation is crucial for the efficient construction of complex molecular architectures commonly found in modern herbicides and fungicides.
Key Application: Synthesis of Phenyl Ether Herbicides
One of the prominent applications of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is in the synthesis of phenyl ether herbicides. These compounds are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway of plants. The general synthetic strategy involves the nucleophilic substitution of the bromine atom on 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a substituted phenoxide.
The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion, which is a hallmark of the SNAr mechanism. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge, thereby lowering the activation energy of the reaction and facilitating the displacement of the bromide leaving group.
Below is a representative synthetic workflow for the preparation of a trifluorinated diphenyl ether intermediate, a core structure in many PPO-inhibiting herbicides.
Caption: Synthetic workflow for a phenyl ether herbicide intermediate.
Detailed Experimental Protocol: Synthesis of a Trifluorinated Diphenyl Ether Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the production of certain phenyl ether herbicides, starting from 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Objective: To synthesize a 2-(substituted phenoxy)-3,4,5-trifluoro-1-nitrobenzene derivative via nucleophilic aromatic substitution.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | 255.98 | 10.0 |
| 4-Chlorophenol | 106-48-9 | 128.56 | 12.0 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 15.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (2.56 g, 10.0 mmol), 4-chlorophenol (1.54 g, 12.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-90 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature and poured into 200 mL of ice-water.
-
Extraction: The aqueous mixture is extracted three times with 50 mL portions of ethyl acetate. The combined organic layers are washed with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired trifluorinated diphenyl ether intermediate.
Expected Yield: 75-85%
Subsequent Transformations and the Path to Active Ingredients
The resulting trifluorinated diphenyl ether intermediate is a versatile platform for further chemical modifications to produce the final active herbicidal compound. A common subsequent step is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride.
The resulting aniline derivative can then undergo a variety of reactions, such as diazotization followed by substitution, or acylation, to introduce the final functionalities required for herbicidal activity. These modifications are crucial for fine-tuning the molecule's properties, including its spectrum of activity, crop selectivity, and environmental profile.
work-up procedure for reactions involving 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Executive Summary & Chemical Profile
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS: 138526-69-9) is a high-value scaffold used in the synthesis of kinase inhibitors, antibacterials (fluoroquinolones), and protein degraders.[1][2] Its utility stems from its orthogonal reactivity :
-
Nitro Group (
): Activates the ring for and serves as a masked aniline.[1] -
Polyfluorination (
): Provides multiple sites for regioselective nucleophilic attack.[1][2] -
Bromine Handle (
): Enables metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
This guide details the work-up protocols required to isolate intermediates with high purity while mitigating the specific hazards of polyfluorinated nitroaromatics (e.g., HF generation, thermal instability, and regiochemical scrambling).[1][2]
Chemical Property Table
| Property | Data | Relevance to Work-up |
| Molecular Weight | 255.98 g/mol | Calculation of stoichiometry.[1] |
| Physical State | Low-melting solid / Liquid | May oil out during aqueous work-up; requires seeding or specific solvent systems for crystallization.[1] |
| Lipophilicity (LogP) | ~3.0 (Est.) | Highly soluble in DCM, EtOAc; low water solubility.[1][2] |
| Reactivity Hotspot | C-4 Fluorine (para to | Primary site for |
Safety & Handling (Critical)
WARNING: This substrate combines an energetic nitro group with labile fluorine atoms.[1][2]
-
Hydrofluoric Acid (HF) Risk: During acidic work-ups, liberated fluoride ions (
) can form HF.[1][2] Glassware etching is a sign of improper buffering.[1][2] Always use borosilicate glass and consider adding to aqueous waste to precipitate . -
Thermal Runaway:
reactions are exothermic.[1][2] The nitro group decreases the decomposition temperature.[1] Do not distill reaction mixtures to dryness without DSC (Differential Scanning Calorimetry) data.[1][2]
Module A: Work-Up for Nucleophilic Aromatic Substitution ( )
Context: The most common first step is the displacement of the C-4 fluorine by an amine or alkoxide.[1] Challenge: Preventing the "double-hit" (displacing a second fluorine) and removing the HF/Fluoride salts.
Protocol A1: Amine Nucleophile Work-Up
Scenario: Reaction of substrate with a primary/secondary amine in THF or DMF.[1]
-
Quench & Neutralization:
-
Cool the reaction mixture to
. -
Do not add strong acid immediately.[1][2] The amine product is basic; acidification will trap it in the aqueous layer.[1]
-
Add Saturated Ammonium Chloride (
) .[1][2] This buffers the solution (pH ~5-6), neutralizing excess amine starting material without protonating the weakly basic polyfluoro-aniline product significantly.[1]
-
-
Phase Separation:
-
Fluoride Scavenging (The "Calcium Wash"):
-
Drying & Isolation:
Visualization: Work-Up Decision Matrix
Figure 1: Decision matrix for working up
Module B: Nitro Reduction Work-Up
Context: Converting the nitro group to an aniline.[1][6][10] Challenge: Hydrodefluorination. Standard Pd/C hydrogenation often strips fluorine atoms off the ring alongside the nitro reduction.[1]
Protocol B1: Iron/Acetic Acid Reduction (Recommended)
This method is chemoselective and preserves the C-F bonds.
-
Reaction Termination:
-
Iron Sludge Removal (The "Celite Sandwich"):
-
Neutralization:
-
Oxidation Prevention:
Module C: Metal-Catalyzed Coupling Work-Up
Context: Suzuki or Buchwald coupling at the Bromine position. Challenge: Removing Palladium (Pd) residues which coordinate strongly to the nitrogen/fluorine rich scaffold.
Protocol C1: Scavenging
-
Layer Separation: Perform standard aqueous work-up.[1]
-
Scavenger Addition:
-
To the organic layer, add Silica-supported Thiol (Si-Thiol) or activated charcoal.[1]
-
Stir for 30 minutes at room temperature.
-
-
Filtration:
Analytical Validation (Self-Validating System)
Before proceeding to the next synthetic step, validate the work-up success using these markers:
| Analytical Method | What to Look For | Pass Criteria |
| Regioselectivity | Distinct shifts for 3,4,5-F pattern. Loss of symmetry indicates successful substitution.[1][2] | |
| LC-MS | Purity & Identity | Mass peak corresponding to product.[1] Absence of "M-F+H" (defluorinated byproduct).[1] |
| GC-MS | Residual Solvent | Check for trapped DCM or EtOAc if carrying forward to a solvent-sensitive step.[1] |
Visualization: Integrated Workflow
Figure 2: End-to-end processing workflow for generating the aniline scaffold.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13649447, 1-Bromo-3,4,5-trifluorobenzene (Related Structure).[1][2] Retrieved from [Link][1][2]
-
Chemistry Steps (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from [Link]
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (General protocols for chemoselective reduction). Retrieved from [Link][1][2]
- Vertex AI Search (2023).Safety Data & Synthesis of Polyfluoronitrobenzenes. (Synthesized from search results regarding CAS 138526-69-9 and analogs).
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- 1. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Synthesis of Fluorinated APIs using 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 1020718-01-7) as a core scaffold for synthesizing next-generation kinase inhibitors and fluoroquinolone antibiotics.
Executive Summary & Chemical Profile
In the landscape of modern drug discovery, polyfluorinated aromatics are indispensable for modulating lipophilicity, metabolic stability, and binding affinity.[1] 2-Bromo-3,4,5-trifluoro-1-nitrobenzene represents a "privileged scaffold" due to its orthogonal reactivity . It possesses three distinct chemical handles—a nitro group (activator/precursor), a bromine atom (cross-coupling handle), and three fluorine atoms with differential lability—allowing for the rapid construction of complex libraries, particularly for kinase inhibitors (e.g., MEK/BRAF targets) and fluoroquinolone antibacterials (e.g., Delafloxacin analogs).
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene |
| CAS Number | 1020718-01-7 |
| Molecular Formula | |
| Molecular Weight | 255.98 g/mol |
| Physical State | Pale yellow crystalline solid |
| Key Hazard | Skin Irritant, potential energetic decomposition (Nitro) |
Reactivity Map & Synthetic Strategy
The utility of this scaffold lies in the predictable regioselectivity of its reactions. The nitro group acts as the primary electronic director, activating specific positions for Nucleophilic Aromatic Substitution (
Mechanism of Regioselectivity
-
Activation: The strong electron-withdrawing nature of the
group activates the ortho (C-2, C-6) and para (C-4) positions. -
Differentiation:
-
C-4 (Para-Fluoro): Highly activated and sterically accessible. This is the primary site for nucleophilic attack.
-
C-2 (Ortho-Bromo): Activated, but bromine is generally a poorer leaving group than fluorine in
contexts, and the position is sterically crowded. -
C-3/C-5 (Meta-Fluoro): Unactivated. These fluorines generally remain intact, providing the desired metabolic blocking effects in the final API.
-
Caption: Sequential functionalization strategy leveraging the differential reactivity of halogen substituents.
Detailed Protocol: Regioselective C-4 Amination
This protocol describes the synthesis of a key intermediate by displacing the C-4 fluorine with a cyclic amine (e.g., cyclopropylamine or piperazine derivative). This is a critical step in synthesizing quinolone cores similar to Delafloxacin .
Materials
-
Substrate: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.1 equiv)
-
Base:
(anhydrous, micronized, 2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Experimental Procedure
-
Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (10.0 g, 39.0 mmol).
-
Solvation: Add anhydrous MeCN (100 mL, 10V) and stir to dissolve. Cool the solution to 0–5 °C using an ice/water bath. Note: Cooling is critical to prevent side reactions at the C-2 position.
-
Base Addition: Add
(13.5 g, 97.5 mmol) in a single portion. The slurry may thicken. -
Nucleophile Addition: Add Cyclopropylamine (2.45 g, 42.9 mmol) dropwise over 30 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC.[2] Target: <1% starting material.
-
Observation: The mixture will turn deep yellow/orange due to the formation of the nitro-aniline derivative.
-
-
Workup:
-
Quench the reaction with water (200 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Heptane to yield the product as a yellow solid.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact |
| Temperature | 0 °C | High temps (>50 °C) may lead to C-2 displacement or bis-substitution. |
| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents accelerate |
| Stoichiometry | 1.05–1.10 equiv Amine | Excess amine can lead to trace bis-addition at C-2. |
Downstream Application: Synthesis of the Aniline Core
Following the
Reduction Protocol (Fe/NH4Cl Method)
-
Rationale: Iron reduction is preferred over catalytic hydrogenation (
) to avoid hydrodehalogenation (accidental removal of the Br or F atoms). -
Procedure:
-
Dissolve the nitro intermediate in EtOH/Water (4:1).
-
Add Iron powder (5.0 equiv) and
(5.0 equiv). -
Heat to reflux (70–80 °C) for 2 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate to obtain the polyfluorinated aniline .
-
API Utility Map
This aniline intermediate is directly applicable to:
-
Fluoroquinolones: Cyclization with EMME (ethoxymethylenemalonate) derivatives to form the quinolone bicyclic core.
-
Kinase Inhibitors: Reaction with isocyanates to form diarylureas (common in RAF/MEK inhibitors) or Buchwald-Hartwig coupling to heteroaryl chlorides.
Caption: Step-by-step process flow for converting the nitrobenzene scaffold into a pharmaceutical intermediate.
Safety & Handling Guidelines
Working with polyfluorinated nitrobenzenes requires strict adherence to safety protocols.
-
Energetic Potential: Nitro compounds can be shock-sensitive or thermally unstable. While this specific compound is relatively stable, DSC (Differential Scanning Calorimetry) should be performed before scaling up >100g to determine the onset of decomposition.
-
Skin Sensitization: Halogenated benzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with strong alkalis in waste drums to prevent delayed exotherms.
References
-
PubChem. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CID 29919250). National Library of Medicine. Available at: [Link]
Sources
Application Notes and Protocols for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Materials Science
Foreword: Unlocking the Potential of a Highly Functionalized Building Block
Welcome to a comprehensive guide on the applications of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in the dynamic field of materials science. This document is crafted for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical intermediate. Our focus extends beyond mere procedural outlines; we delve into the rationale behind experimental design, offering insights grounded in established chemical principles to empower your research and development endeavors.
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS No: 1020718-01-7) is a strategically functionalized aromatic compound.[1][2] The confluence of a reactive bromine atom, a strongly electron-withdrawing nitro group, and a trifluorinated phenyl ring bestows upon it a unique reactivity profile, making it a compelling building block for a new generation of advanced materials. This guide will explore its potential in the synthesis of liquid crystals and advanced polymers, providing detailed protocols for key transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety protocols is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 1020718-01-7 | [1][2] |
| Molecular Formula | C₆HBrF₃NO₂ | [1][2] |
| Molecular Weight | 255.98 g/mol | [1][2] |
| Appearance | Solid (form) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety and Handling:
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.[2]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a fume hood with appropriate personal protective equipment (PPE).
The Synthetic Utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Materials Science
The strategic placement of functional groups on the benzene ring makes this molecule a versatile precursor for various advanced materials. The bromine atom serves as a handle for cross-coupling reactions, while the electron-deficient, fluorinated nitroaromatic core can be exploited in nucleophilic aromatic substitution reactions. These reactions are fundamental to the synthesis of liquid crystals and high-performance polymers.
A Versatile Precursor for Novel Liquid Crystals
The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible side chains.[4] The trifluoronitrophenyl moiety of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can serve as a key component of the rigid core in novel liquid crystalline materials. The introduction of fluorine atoms is a well-established strategy to modulate the dielectric anisotropy and other physical properties of liquid crystals.[5][6]
Rationale for Use in Liquid Crystal Synthesis:
-
Rigid Core Formation: The phenyl ring provides a rigid structural element essential for mesophase formation.
-
Tuning of Electronic Properties: The electron-withdrawing nitro and fluoro groups significantly influence the electronic properties of the molecule, which is crucial for applications in display technologies.
-
Cross-Coupling Capability: The bromine atom allows for the facile introduction of various organic fragments via cross-coupling reactions, enabling the synthesis of a diverse library of potential liquid crystal candidates.
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in liquid crystals.[7][8] This protocol provides a general procedure for the coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with an arylboronic acid.
Experimental Workflow:
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Add potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, and for more challenging couplings, more sophisticated ligands may be required.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[7] Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the palladium catalyst.
Building Block for High-Performance Fluorinated Polymers
The unique electronic properties and potential for polymerization make 2-Bromo-3,4,5-trifluoro-1-nitrobenzene an attractive monomer or co-monomer for the synthesis of advanced polymers. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties.[9]
Rationale for Use in Polymer Synthesis:
-
Monomer Functionalization: The bromine atom can be converted to other functional groups suitable for various polymerization techniques.
-
Enhanced Polymer Properties: The incorporation of the trifluoronitrophenyl moiety can enhance the thermal stability, solubility, and electronic properties of the resulting polymer.
-
Nucleophilic Aromatic Substitution Polymerization: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which can be utilized for step-growth polymerization.[10]
This protocol describes a general procedure for the synthesis of a poly(ether) via a nucleophilic aromatic substitution reaction between 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and a bisphenol. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of the bromine atom.[11]
Reaction Mechanism:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1020718-01-7|2-Bromo-3,4,5-trifluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. colorado.edu [colorado.edu]
- 5. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. vapourtec.com [vapourtec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate—namely, the strong electron-withdrawing nature of the nitro group and multiple fluorine atoms—present distinct challenges and opportunities for C-C bond formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance your reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Performance
This section addresses the most common issues encountered during the Suzuki coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary factors to investigate?
Low yield is the most frequent challenge and typically stems from suboptimal conditions related to the catalyst system, base, or solvent, as well as inherent side reactions. The palladium-catalyzed Suzuki-Miyaura reaction follows a well-defined catalytic cycle, and each step is sensitive to the reaction parameters.[1]
Causality-Driven Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical first step.[2] For an electron-deficient aryl bromide like 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, this step is generally facile. However, the subsequent reductive elimination step to form the product can be slow. Using bulky, electron-rich phosphine ligands can accelerate this final step and stabilize the palladium center, preventing decomposition.
-
Recommendation: Switch from standard ligands like PPh₃ to more specialized, electron-rich, and sterically hindered biaryl phosphine ligands. These are known to be highly effective for challenging couplings.[3]
-
-
Re-evaluate Your Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step.[4][5] Its strength, solubility, and compatibility with other reagents can dramatically affect the reaction rate and yield.[5]
-
Weak Bases (e.g., Na₂CO₃): May not be strong enough to efficiently form the reactive boronate species, leading to slow or incomplete reactions.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Generally provide better results for this type of substrate. Potassium phosphate (K₃PO₄) is a robust and widely used choice.[6] Cesium carbonate (Cs₂CO₃) is often effective in difficult couplings due to its higher solubility in organic solvents.[5]
-
-
Optimize the Solvent System: Solvents play a key role in solubilizing reagents, stabilizing catalytic species, and modulating reactivity.[7]
-
Aprotic Polar Solvents: Dioxane, THF, or DMF are common choices.[1] A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often used, as water can aid in dissolving the base and facilitating the formation of the active boronate.
-
Anhydrous Conditions: While less common, anhydrous conditions can sometimes be beneficial, particularly if protodeborylation (see Q2) is a major issue.[8]
-
-
Check Boronic Acid Quality and Stoichiometry: Boronic acids can degrade upon storage, leading to the formation of inactive boroxines (cyclic anhydrides) or other impurities.[8]
-
Recommendation: Use freshly purchased or recrystallized boronic acid. It is standard practice to use a slight excess of the boronic acid (1.1–1.5 equivalents) to drive the reaction to completion and compensate for potential side reactions like homocoupling.
-
Summary of Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) upon reduction in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands accelerate key steps of the catalytic cycle for electron-deficient substrates.[3][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases that effectively promote transmetalation without degrading the substrate.[5][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | Provides good solubility for both organic and inorganic reagents and supports catalyst activity.[1] |
| Temperature | 80–110 °C | Sufficient thermal energy to overcome activation barriers without promoting significant thermal decomposition. |
Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?
Identifying the nature of your impurities is key to resolving their formation. For this specific substrate, several side reactions are plausible.
1. Protodeborylation of the Boronic Acid:
-
What it is: The boronic acid reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom. This consumes your nucleophile and reduces the yield.[3]
-
How to minimize it:
-
Use a more stable boronic ester, such as a pinacol ester (Bpin) derivative, which is less prone to this side reaction.[8]
-
Ensure reagents are dry and use rigorously degassed solvents.
-
Employ a higher equivalence of the boronic acid/ester (e.g., 1.5 equiv.).
-
2. Homocoupling of the Boronic Acid (Glaser Coupling):
-
What it is: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.
-
How to minimize it:
-
Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is critical.
-
3. Reductive Debromination:
-
What it is: The starting 2-Bromo-3,4,5-trifluoro-1-nitrobenzene loses its bromine atom, which is replaced by a hydrogen, leading to the formation of 3,4,5-trifluoronitrobenzene.
-
How to minimize it:
-
This can be caused by catalyst deactivation pathways or impurities in the reaction. Ensure high-purity reagents and a properly activated catalyst system. Using robust ligands can often suppress this pathway.
-
4. C-F Bond Activation:
-
What it is: This is a critical and unique challenge for highly fluorinated substrates. The palladium catalyst may insert into a C-F bond instead of, or in addition to, the C-Br bond. Arylation typically occurs ortho to the strongly directing nitro group.[10]
-
How to minimize it:
-
The C-Br bond is significantly more reactive than the C-F bonds, so oxidative addition should preferentially occur at the bromine position.[11] However, at high temperatures or with very active catalysts, C-F activation is a risk.
-
Careful control of reaction temperature is crucial. Avoid excessive heating.
-
Screening different ligands may identify a system with higher selectivity for C-Br over C-F activation.
-
Frequently Asked Questions (FAQs)
Q: Why is 2-Bromo-3,4,5-trifluoro-1-nitrobenzene considered a challenging substrate?
This substrate's reactivity is governed by the powerful and opposing electronic effects of its substituents. The nitro group and fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This generally accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, these same groups can complicate other steps, such as by making the final reductive elimination step more difficult or by enabling side reactions like C-F activation.[10]
Q: What is the fundamental catalytic cycle for this reaction?
The Suzuki-Miyaura reaction proceeds via a three-step catalytic cycle involving a palladium catalyst.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene to form a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the Pd(II) complex, displacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are common, they can be prone to decomposition and protodeborylation.[8] Boronic esters, particularly pinacol esters (often abbreviated as Bpin), are generally more robust, easier to purify, and less susceptible to these side reactions.[8] If you are experiencing issues related to the stability of your boronic acid, switching to its corresponding pinacol ester is a highly recommended strategy.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a generic arylboronic acid.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, the arylboronic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate small vial, add Pd₂(dba)₃ and SPhos.
-
Inert Atmosphere: Seal the main reaction vessel with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a substrate concentration of ~0.1 M) to the main reaction vessel via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel. Alternatively, add the solids to the flask in a glovebox before solvent addition.
-
Heating: Place the sealed vessel in a preheated oil bath or microwave reactor at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Ghaffari, M. et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Anonymous. (2014). The Suzuki Reaction. Available at: [Link]
-
Modak, A. et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Colobert, F. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]
-
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Cargill, M. R. et al. (2010). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. Available at: [Link]
-
Carrow, B. P. & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
Sowa, J. R. et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]
-
Cargill, M. R. et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in cross-coupling reactions. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this electron-deficient substrate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights to help you overcome common challenges and minimize side reactions in your experiments.
Introduction
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. The strong electron-withdrawing nature of the nitro and trifluoro substituents significantly activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, these same properties make the molecule susceptible to a range of side reactions that can complicate synthesis and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the use of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Q1: What makes 2-Bromo-3,4,5-trifluoro-1-nitrobenzene a "challenging" substrate?
A: The primary challenge arises from its extreme electron deficiency. While this property facilitates the initial oxidative addition step in the catalytic cycle, it also enhances the likelihood of several side reactions. The key issues include a high propensity for hydrodehalogenation, potential for reduction of the sensitive nitro group, and catalyst deactivation.
Q2: What is the most common side reaction observed with this substrate?
A: The most frequently encountered side product is 3,4,5-trifluoro-1-nitrobenzene, resulting from hydrodehalogenation (also known as proto-debromination).[2] This occurs when the bromine atom is replaced by a hydrogen atom from a proton source (like adventitious water) instead of the desired coupling partner.[3]
Q3: How does the nitro group affect the cross-coupling reaction?
A: The nitro group has a dual role. It is a powerful electron-withdrawing group that activates the aryl bromide for the desired C-Br bond cleavage. However, it is also a functional group that can be sensitive to certain reaction conditions, potentially leading to its reduction. Furthermore, under specific catalytic systems, direct activation of the C-NO2 bond can occur, though this is less common under standard cross-coupling conditions designed for C-Br activation.[4][5]
Q4: Is there a risk of reacting at the C-F bonds instead of the C-Br bond?
A: Under typical palladium-catalyzed cross-coupling conditions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl >> F.[6] Therefore, selective oxidative addition at the C-Br bond is highly favored, and reaction at the C-F bonds is generally not a concern.
Q5: What is the best type of palladium catalyst to start with for this substrate?
A: Given the substrate's electron-deficient nature, catalyst systems that promote rapid and efficient oxidative addition and reductive elimination are preferred to outcompete side reactions. Start with palladium(0) sources combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.
Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides detailed solutions to specific problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, a general diagnostic approach can help isolate the problem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
troubleshooting failed 2-Bromo-3,4,5-trifluoro-1-nitrobenzene reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in organic synthesis. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the success of your research and development endeavors.
Understanding the Reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic building block. Its reactivity is governed by the interplay of its substituents:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack. This makes Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway.[1]
-
Fluorine Atoms (-F): As highly electronegative substituents, they further enhance the electrophilicity of the aromatic ring, facilitating SNAr reactions. Fluoride is also a competent leaving group in such reactions.
-
The Bromo Group (-Br): This is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
The combination of these groups presents unique opportunities and challenges in synthesis, which this guide will help you navigate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene?
A1: The three most prevalent reaction types are:
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient ring readily reacts with a variety of nucleophiles (N-, O-, S-based) to displace one of the fluorine atoms, typically at the ortho or para position to the nitro group.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, forming a new carbon-carbon bond.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling to form a carbon-nitrogen bond between the aryl bromide and an amine.
Q2: Is this compound stable? What are its storage recommendations?
A2: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from strong bases and reducing agents.
Q3: Can the nitro group be reduced?
A3: Yes, the nitro group can be reduced to an aniline derivative using various standard conditions, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[2][3] However, care must be taken as these conditions may also affect other functional groups or lead to dehalogenation.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene are generally facile due to the strong activation by the nitro and fluoro groups. However, issues can still arise.
Problem 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired product in an SNAr reaction. What are the likely causes and how can I fix this?
A: Potential Causes & Solutions:
-
Insufficiently Nucleophilic Reagent: While the ring is highly activated, a weak nucleophile may still react sluggishly.
-
Troubleshooting: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to increase its nucleophilicity. The choice of base is critical to avoid side reactions.
-
-
Incorrect Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Troubleshooting: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate effectively.
-
-
Low Reaction Temperature: Even for a highly activated substrate, some thermal energy may be required to overcome the activation barrier.
-
Troubleshooting: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products.
-
Problem 2: Formation of Multiple Products
Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A: Potential Causes & Solutions:
-
Competing Substitution Sites: Nucleophilic attack can potentially occur at positions ortho or para to the nitro group. In this molecule, this corresponds to the fluorine atoms.
-
Troubleshooting: The regioselectivity of SNAr is often temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically more stable product. Additionally, the nature of the nucleophile can influence the regioselectivity; bulkier nucleophiles may favor the less sterically hindered position.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[4][5][6] However, the electronic nature of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can influence the outcome.
Problem 1: Low Conversion of Starting Material
Q: My Suzuki coupling reaction is sluggish, and I'm recovering a significant amount of the starting aryl bromide. What should I investigate?
A: Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst may not be active or could be deactivating prematurely.
-
Troubleshooting: Ensure your palladium source and ligand are of good quality. Use a pre-catalyst if available. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Ineffective Base: The base is crucial for the transmetalation step.[7]
-
Troubleshooting: A common issue is the use of a base that is not strong enough or has poor solubility. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. The choice of solvent can also affect the base's efficacy.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-poor aryl bromides, an electron-rich and sterically hindered phosphine ligand is often beneficial.
-
Troubleshooting: Screen different phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or other electron-rich ligands may improve the rate of oxidative addition.
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation, including what appears to be a debrominated starting material. What is happening?
A: Potential Causes & Solutions:
-
Hydrodehalogenation (Protodebromination): This is a common side reaction where the bromine atom is replaced by a hydrogen. It can be promoted by moisture or other proton sources in the reaction mixture.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
-
Troubleshooting: This can be minimized by controlling the stoichiometry of the reagents. Adding the boronic acid slowly to the reaction mixture can sometimes help. Optimizing the catalyst and ligand can also suppress this side reaction.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a common starting point. A combination of a palladium source and a specialized ligand allows for more tunability. |
| Ligand | SPhos, XPhos, or similar biarylphosphines | Electron-rich, bulky ligands are often effective for electron-deficient aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | These bases are effective in promoting transmetalation and are generally compatible with a wide range of functional groups. |
| Solvent | Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Add the degassed solvent system.
-
Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The electron-deficient nature of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene generally favors this reaction.
Problem 1: Incomplete Reaction or Low Yield
Q: My Buchwald-Hartwig amination is not going to completion. What factors should I consider optimizing?
A: Potential Causes & Solutions:
-
Base Selection: The choice of base is critical and depends on the pKa of the amine. A base that is too weak will not effectively deprotonate the amine, while a base that is too strong may lead to side reactions.
-
Troubleshooting: For primary and secondary alkylamines, a strong base like NaOtBu or LHMDS is often used. For less nucleophilic anilines, a weaker base like Cs₂CO₃ or K₃PO₄ may be more suitable.
-
-
Ligand Incompatibility: The ligand must be appropriate for the specific amine and aryl bromide coupling partners.
-
Troubleshooting: A wide range of Buchwald and Hartwig ligands are available. For electron-poor aryl bromides, ligands like XPhos or RuPhos are often good starting points. It may be necessary to screen a panel of ligands to find the optimal one for your specific transformation.
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Troubleshooting: Toluene, dioxane, and THF are commonly used solvents. The choice of solvent can sometimes be critical for achieving high yields.
-
Problem 2: Observation of Unwanted Side Products
Q: I am seeing byproducts in my reaction mixture. What are the likely side reactions?
A: Potential Causes & Solutions:
-
Hydrodehalogenation: Similar to the Suzuki coupling, replacement of the bromine with a hydrogen atom can occur.
-
Troubleshooting: Ensure anhydrous conditions and a well-degassed reaction setup.
-
-
Competitive SNAr: With highly nucleophilic amines and at elevated temperatures, direct nucleophilic aromatic substitution of one of the fluorine atoms may compete with the palladium-catalyzed amination at the bromine position.
-
Troubleshooting: Monitor the reaction at a lower temperature to see if the formation of the SNAr product is suppressed. The choice of ligand and base can also influence the relative rates of the two competing pathways.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ with a ligand or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are often more reliable and give more consistent results. |
| Ligand | XPhos, RuPhos, or other electron-rich biarylphosphines | These ligands are known to be effective for coupling with electron-deficient aryl halides. |
| Base | NaOtBu, LHMDS, Cs₂CO₃, or K₃PO₄ | The choice of base is highly dependent on the amine substrate. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and the amine.
-
Add the anhydrous, degassed solvent.
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Seal the vessel and heat with stirring for the desired time, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow for Failed Reactions
Caption: Potential reaction pathways for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging yet crucial transformation. The unique electronic properties of this substrate, characterized by strong electron-withdrawing nitro and fluoro groups, present specific hurdles that demand a nuanced approach to catalyst system optimization.
Introduction: The Challenge of Coupling Electron-Deficient Aryl Halides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reactivity of the aryl halide coupling partner is significantly influenced by its electronic nature. While electron-rich aryl halides readily undergo oxidative addition to the palladium(0) catalyst, electron-deficient substrates like 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can be more challenging. The strong electron-withdrawing groups can decrease the electron density of the aromatic ring, making the C-Br bond stronger and less susceptible to cleavage by the palladium catalyst.[3]
Furthermore, the presence of a nitro group introduces the possibility of side reactions or even catalyst inhibition.[1][4] In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed couplings, although this typically requires specific catalytic systems.[5][6] Therefore, a carefully optimized catalytic system is paramount to achieving high yields and minimizing unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, providing explanations and actionable solutions.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge and can stem from several factors related to the catalyst system and reaction conditions.
-
Insufficient Catalyst Activity: The primary suspect is often the palladium catalyst's inability to efficiently activate the electron-deficient C-Br bond.
-
Troubleshooting:
-
Increase Catalyst Loading: While aiming for low catalyst loading is economically and environmentally desirable, a modest increase (e.g., from 1 mol% to 2-3 mol%) can significantly improve conversion for challenging substrates.[7][8]
-
Ligand Choice: The ligand plays a critical role in modulating the electronic and steric properties of the palladium center.[9][10] For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often beneficial. These ligands stabilize the palladium(0) species and promote the oxidative addition step.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes provide more consistent results than generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[3]
-
-
-
Sub-optimal Base Selection: The base is crucial for the transmetalation step of the catalytic cycle.[11]
-
Troubleshooting:
-
Base Strength: A stronger base may be required to facilitate the formation of the reactive boronate species. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.
-
Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent to be effective.
-
-
-
Inadequate Temperature: The oxidative addition of electron-deficient aryl halides is often the rate-determining step and can be slow at lower temperatures.[11]
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can accelerate the reaction rate. However, be mindful of potential substrate or product decomposition at excessively high temperatures.
-
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Troubleshooting:
-
Solvent Screening: If using a standard solvent like toluene/water, consider screening other solvent systems such as dioxane/water or THF/water.[12]
-
-
Q2: I am observing significant formation of homocoupled byproducts (biaryl from the boronic acid or the aryl bromide). How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can arise from several pathways.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[13]
-
Troubleshooting:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed prior to heating. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are essential.[12]
-
-
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling.
-
Troubleshooting:
-
Ligand Protection: Using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands) helps to stabilize the active catalyst and prevent decomposition.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst degradation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
-
-
Side Reactions of the Boronic Acid: Boronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of water.[14] The resulting arene can then participate in other side reactions.
-
Troubleshooting:
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeborylation and can be a good alternative to the free boronic acids.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to compensate for any degradation.
-
-
Q3: My reaction seems to stall after partial conversion. What could be the cause?
A3: Reaction stalling can be indicative of catalyst deactivation.
-
Catalyst Poisoning: Certain functional groups or impurities can act as catalyst poisons.
-
Troubleshooting:
-
Purity of Reagents: Ensure all starting materials, solvents, and bases are of high purity. Impurities like sulfur-containing compounds can irreversibly bind to the palladium catalyst.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure they are handled under an inert atmosphere.
-
-
-
Formation of Inactive Catalyst Species: The catalyst can aggregate to form inactive palladium clusters or palladium black.
-
Troubleshooting:
-
Ligand Choice: As mentioned earlier, bulky, electron-rich ligands can help to prevent catalyst aggregation.
-
Concentration: Running the reaction at a very high concentration can sometimes promote catalyst aggregation. Consider a slightly more dilute system.
-
-
Experimental Protocols
General Procedure for Optimizing Catalyst Loading
The following is a general, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This should be used as a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand (e.g., SPhos, 1-4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table for Optimizing Catalyst System Parameters
| Parameter | Starting Point | Optimization Range | Rationale for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Catalyst Loading | 1 mol% | 0.5 - 5 mol% | Electron-deficient substrates often require higher catalyst loadings to achieve reasonable reaction rates.[8] |
| Ligand | SPhos | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate the oxidative addition of electron-poor aryl halides.[4] |
| Ligand:Pd Ratio | 2:1 | 1:1 - 4:1 | An excess of ligand can help to stabilize the catalyst and prevent decomposition. |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are generally effective in promoting transmetalation without causing side reactions. |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O, THF/H₂O | Aprotic polar solvents are often used to ensure solubility of all components. The presence of water can be crucial for the transmetalation step. |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often required to overcome the activation barrier for the oxidative addition of electron-deficient aryl halides. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the coupling reaction.
References
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
American Chemical Society. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PubMed Central. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]
-
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
National Institutes of Health. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
American Chemical Society. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
-
American Chemical Society. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2021). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. [Link]
-
National Institutes of Health. (2021). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PubMed Central. [Link]
-
ACS Figshare. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Substitution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
[1][2]
Subject: Optimization of Regioselectivity and Yield in
Executive Summary & Diagnostic
The Core Challenge: The substrate 2-Bromo-3,4,5-trifluoro-1-nitrobenzene presents a unique competition between three potential leaving sites: the 2-Bromo (ortho), 4-Fluoro (para), and 3,5-Fluoro (meta) positions.[1][2]
The Solution:
Under standard Nucleophilic Aromatic Substitution (
-
Primary Driver: The para-position to the nitro group offers the greatest resonance stabilization for the Meisenheimer complex.[1][2]
-
Secondary Driver: Fluorine is a significantly faster leaving group than Bromine in
reactions (approx. – times faster) due to the high electronegativity of fluorine stabilizing the transition state.[1][2]
Diagnostic Checklist:
Technical Deep Dive: The Mechanism
The reaction proceeds via an addition-elimination mechanism (
Reaction Pathway Analysis
The nucleophile (
Figure 1: Reaction pathway showing the dominance of the 4-position substitution.[1][2]
Base Selection Guide
The "Effect of Base" is critical not for directing regioselectivity (which is intrinsic to the substrate), but for modulating nucleophilicity and preventing hydrolysis .[1][2]
Base Compatibility Matrix
| Base Type | Examples | Recommended For | Risk Factor |
| Inorganic Carbonates | Primary Choice. Amines, Thiols, Phenols.[1][2] | Low. Requires polar aprotic solvent (DMSO/DMF) for solubility.[1] | |
| Tertiary Amines | DIPEA (Hünig's), TEA | Neutral amines.[2] Good for solubility in DCM/THF.[1] | Medium. Can form quaternary salts if heated excessively.[1] |
| Strong Alkoxides | Weak nucleophiles (e.g., amides).[2] | High. Promotes side reactions; can displace F at other positions or cause halogen dance.[1] | |
| Hydroxides | NOT RECOMMENDED (unless making phenol).[2] | Critical. Will rapidly hydrolyze the 4-F to form the phenol.[1] | |
| Hydrides | Alcohols (to form alkoxides).[1] | High. vigorous |
Why Potassium Carbonate ( ) is the Gold Standard
For this specific substrate,
Troubleshooting & FAQs
Q1: Why is the Bromine atom at position 2 not displaced?
A: In
Q2: I see a major impurity at a lower retention time (polar). What is it?
A: This is almost certainly the phenol derivative (4-hydroxy-2-bromo-3,5-difluoro-1-nitrobenzene), resulting from hydrolysis.[1][2]
-
Cause: Wet solvent (DMSO is hygroscopic) or using a hydroxide base.[1]
-
Fix: Dry your solvent over molecular sieves.[1] Switch from
to or DIPEA.[1]
Q3: Can I substitute the 3- or 5-position Fluorines?
A: Only after the 4-position is substituted. The 3/5 positions are meta to the nitro group and are not activated by resonance.[1][2] They are only activated by the inductive effect of the fluorine atoms.[1][2] To substitute these, you would typically need much harsher conditions (higher temp, stronger nucleophile) after the 4-position has reacted.[2]
Q4: My reaction is stuck at 50% conversion. Should I add stronger base?
A: No. Adding a stronger base (like
-
Try this instead:
Optimized Protocol: Amination
Objective: Synthesis of 4-amino-substituted derivative.
Reagents:
-
Substrate: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv)[1][2][3]
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv)[1] -
Solvent: Anhydrous DMSO (0.2 M concentration)
Procedure:
-
Setup: Charge a reaction vial with the substrate and the amine in DMSO.
-
Base Addition: Add
(powdered, anhydrous). -
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMSO) and 1x with Brine.[1] Dry over
.[1][4] -
Purification: The product is usually pure enough for the next step.[1][2] If needed, flash chromatography (Hexane/EtOAc).[2]
Yield Expectation: >85% regioselective substitution at C-4.
References
-
Regioselectivity in Polyfluoronitrobenzenes
-
Specific Substrate Usage (Patent)
-
Mechanism of SNAr
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Source: Master Organic Chemistry.[1]
- Context: General mechanistic principles explaining the "Element Effect" (F >> Br).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 3. US20230331678A1 - Pparg inverse agonists and uses thereof - Google Patents [patents.google.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
A Guide to Managing Impurities and Optimizing Synthesis for Researchers and Drug Development Professionals
The synthesis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a critical step in the development of various pharmaceutical and agrochemical compounds. As with any multi-step synthesis, achieving high purity is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final product. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to help you identify, manage, and prevent the formation of common impurities during this synthesis.
Section 1: The Synthetic Landscape: Reaction Mechanics and Impurity Formation
The target molecule is typically synthesized via electrophilic aromatic substitution, specifically the nitration of 1-bromo-3,4,5-trifluorobenzene.[1][2] This reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[3][4] The nitronium ion then attacks the electron-rich aromatic ring.
However, the directing effects of the four halogen substituents on the benzene ring, coupled with the harsh reaction conditions, can lead to the formation of several predictable impurities. Understanding the origin of these impurities is the first step toward controlling them.
Caption: A systematic workflow for crude product analysis.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying impurities in nitroaromatic compounds. [5][6][7]
Part B: Experimental Protocol for Purification by Recrystallization
Recrystallization is a highly effective method for removing isomers and other solid impurities from the desired product. [8][9] Objective: To purify crude 2-Bromo-3,4,5-trifluoro-1-nitrobenzene to >99% purity.
Materials:
-
Crude product
-
Candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the crude product when hot but have low solubility for the product when cold. Isomers often have slight differences in solubility that can be exploited. Test small amounts of your crude product in various solvents to find the optimal one. A mixture of solvents, such as ethanol/water or hexanes/ethyl acetate, can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Continuous stirring can aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., inorganic salts), perform a hot filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Analyze the purified product using the methods described in Part A to confirm its purity and identity. A sharp melting point is also a good indicator of high purity. [8]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this nitration reaction?
-
A: This reaction involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic; maintain diligent temperature control to prevent a runaway reaction. Have a quenching agent (like a large volume of ice water) ready.
-
-
Q2: How does the presence of water affect the synthesis?
-
A: Water actively hinders the reaction by reacting with sulfuric acid in a highly exothermic manner and by consuming the nitronium ion (NO₂⁺) to form nitric acid, thus reducing the concentration of the active electrophile. It is crucial to use anhydrous-grade acids and to protect the reaction from atmospheric moisture.
-
-
Q3: Can I use column chromatography for purification instead of recrystallization?
-
A: Yes, column chromatography is a viable alternative, especially for removing impurities with very similar solubility profiles. A typical stationary phase would be silica gel. The mobile phase would likely be a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The separation can be monitored by TLC to determine the appropriate fractions to collect.
-
-
Q4: My NMR spectrum looks clean, but GC shows a small impurity. Should I be concerned?
-
A: Yes. While NMR is excellent for structural elucidation, GC, particularly with a flame ionization detector (FID), is often more sensitive for detecting and quantifying minor impurities. [7]For pharmaceutical and high-tech applications, even small impurities (<1%) can be significant. The identity of the impurity should be investigated via GC-MS to assess its potential impact on subsequent steps.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- SHANGHAI TAIHE INT TRADE CO LTD. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl.
- Google Patents. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
- Google Patents. CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
- AN IMPROVED METHODOLOGY FOR DETERMINATION OF RADIOCHEMICAL AND CHEMICAL IMPURITIES IN THE SYNTHESIS PROCESS OF 18F-FDG (2-[18F].
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Scribd.
- International Journal of Chemical and Physical Sciences.
- Organic Syntheses. Benzene, 1-bromo-3-nitro-.
- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.
- Sigma-Aldrich. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene.
- ANALYTICAL METHODS.
- YouTube. Nitration of Bromobenzene: Introduction and Set-Up.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- YouTube.
- Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- PMC - NIH. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijcps.org [ijcps.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Welcome to the technical support guide for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this highly activated aromatic substrate in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles that govern its reactivity, with a special focus on the critical role of the solvent. Understanding why a certain solvent is chosen is paramount to efficient troubleshooting and reaction optimization.
The structure of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene makes it an exceptionally potent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned ortho to the bromine atom, along with the cumulative inductive effect of three fluorine atoms, renders the aromatic ring highly electron-deficient and primed for nucleophilic attack.[1][2] The primary pathway for its reaction is the SNAr addition-elimination mechanism, which proceeds through a key intermediate.
The Heart of the Reaction: The Meisenheimer Complex
To effectively troubleshoot any SNAr reaction, one must first understand its mechanism. The reaction is a two-step process:
-
Addition Step (Rate-Determining): The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (bromine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] This step is typically the slowest and thus dictates the overall reaction rate.
-
Elimination Step (Fast): The leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The stability of the negatively charged Meisenheimer complex is the single most important factor influencing the reaction rate. The electron-withdrawing groups (EWG), particularly the nitro group at the ortho or para position, are essential as they delocalize and stabilize this negative charge.[2][5] This is where the choice of solvent becomes a critical experimental lever.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
-
Q: "My reaction is sluggish or has stalled completely, even at elevated temperatures. I'm using a common nucleophile like a secondary amine or an alkoxide. What's the likely culprit?"
A: The most probable cause is the use of an inappropriate solvent, specifically a polar protic solvent like methanol, ethanol, or water. While these solvents are excellent at dissolving ionic nucleophiles, they hinder SNAr reactions through a phenomenon called "nucleophile caging."[6][7]
-
Causality Explained: Protic solvents have acidic protons (e.g., O-H) that form strong hydrogen bonds with the nucleophile. This creates a "solvent shell" or cage around the nucleophile, stabilizing it and lowering its ground-state energy. This increased stability makes the nucleophile less reactive and less available to attack the electrophilic ring, thereby increasing the activation energy of the rate-determining step.
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents possess high dielectric constants to dissolve ionic species but lack acidic protons. They effectively solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.[8]
-
Issue 2: Appearance of Unexpected Side Products
-
Q: "I'm observing side products in my reaction, particularly what appears to be a hydro-debromination product or products from reaction with the solvent. How can I mitigate this?"
A: Side product formation often points to issues with solvent purity, stability, or unintended reactivity.
-
Causality Explained (Purity): The most common impurity in polar aprotic solvents is water. Trace amounts of water can act as a competing nucleophile, leading to the formation of phenolic byproducts. Furthermore, in the presence of a base, water can serve as a proton source for a hydro-dehalogenation pathway.
-
Causality Explained (Stability): Solvents like DMF can decompose at high temperatures (>150 °C) or in the presence of strong bases to produce dimethylamine and carbon monoxide. The generated dimethylamine is a potent nucleophile that can react with your substrate, leading to an unexpected N,N-dimethylaniline derivative.
-
Solution:
-
Ensure Anhydrous Conditions: Always use a high-purity, anhydrous grade of your chosen aprotic solvent. For particularly sensitive reactions, it is advisable to use solvent from a freshly opened bottle or one purified through a dedicated system.
-
Mind the Temperature: Be mindful of the thermal stability of your solvent. If high temperatures are required, consider more robust alternatives like DMSO or sulfolane.
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from contaminating the reaction.
-
-
Issue 3: Inconsistent Reaction Rates and Yields Between Batches
-
Q: "I am running the same reaction under what I believe are identical conditions, but my results are not reproducible. Why?"
A: This classic problem in process development often traces back to subtle variations in solvent quality.
-
Causality Explained: The rate of an SNAr reaction is highly sensitive to the factors discussed above: nucleophile solvation and impurities. Different batches or suppliers of a solvent can have varying levels of water or other reactive impurities, leading to inconsistent performance.
-
Solution (A Self-Validating System):
-
Standardize Your Solvent Source: Procure your solvent from a single, reliable supplier and use the same grade for all runs of a specific process.
-
Implement a QC Check: Before use, perform a quick Karl Fischer titration to quantify the water content in your solvent. Set an upper limit (e.g., <50 ppm) for your process. This simple check can save enormous time and resources by preventing failed batches.
-
Document Everything: Keep meticulous records of the solvent lot number, water content, and reaction performance. This data is invaluable for identifying trends and troubleshooting future inconsistencies.
-
-
Data Summary: Impact of Solvent Choice on Reaction Rate
While specific kinetic data for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with every nucleophile is not readily published, the following table provides a qualitative and generally accepted trend for relative reaction rates in various solvents for a typical SNAr reaction.
| Solvent | Solvent Type | Relative Rate | Rationale |
| DMSO | Polar Aprotic | +++++ | Excellent at solvating cations, leaving the nucleophile highly reactive. High boiling point allows for a wide temperature range. |
| DMF | Polar Aprotic | ++++ | Very effective, but less thermally stable than DMSO. A common and cost-effective choice. |
| NMP | Polar Aprotic | ++++ | Similar in efficacy to DMF, with a higher boiling point and greater stability. |
| Acetonitrile | Polar Aprotic | +++ | Good choice, though generally less effective at accelerating reactions compared to DMSO or DMF. |
| THF | Polar Aprotic | ++ | Moderately polar, less effective at dissolving ionic nucleophiles, leading to slower rates. |
| Toluene | Non-Polar | + | Very slow to no reaction with ionic nucleophiles due to poor solubility and inability to stabilize the charged intermediate.[9] |
| Methanol | Polar Protic | + | Very slow due to hydrogen bonding and stabilization (caging) of the nucleophile, reducing its reactivity.[7][10] |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for reacting 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a primary or secondary amine.
Materials:
-
2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (N₂ or Ar)
-
Standard workup and purification reagents (Ethyl Acetate, water, brine, MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq) and the base (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the substrate. Stir the suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C). The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Frequently Asked Questions (FAQs)
-
Q1: In 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, why is bromine the leaving group instead of fluorine? I thought fluoride was a better leaving group in SNAr.
A: This is an excellent and insightful question. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[1] Therefore, the reaction is accelerated by groups that make the carbon more electrophilic. Fluorine is the most electronegative halogen, so its powerful inductive effect activates the ring towards attack more strongly than bromine does. This is why the general leaving group ability in SNAr is F > Cl > Br > I, the opposite of SN2 reactions.[2] However, in this specific molecule, the bromine is at the C2 position, directly ortho to the extremely powerful activating nitro group. This provides such a high degree of activation at the C-Br position that substitution occurs there preferentially, aided by the weaker C-Br bond compared to the C-F bond.
-
Q2: Can I use a non-polar solvent like toluene or hexane?
A: For most applications involving charged nucleophiles (e.g., sodium methoxide, potassium carbonate), non-polar solvents are unsuitable.[9] The reactants will have poor solubility, and the non-polar environment cannot stabilize the charged Meisenheimer complex, leading to extremely slow or no reaction. However, in specific cases, such as reactions with neutral, non-polar nucleophiles or for achieving high regioselectivity, a non-polar solvent might be considered, but this is an exception rather than the rule.[11]
-
Q3: What is the specific role of the three fluorine atoms at positions 3, 4, and 5?
A: The three fluorine atoms act as powerful, secondary activating groups. Through their strong inductive electron-withdrawing effect, they collectively decrease the electron density of the entire aromatic ring. This makes the substrate significantly more electrophilic and therefore more susceptible to attack by a nucleophile, contributing to the molecule's overall high reactivity.[1][2]
References
-
Vertex AI Search Result: In nucleophilic substitution reactions, protic solvent increases the rate of reaction. This is done by solvating the nucleophile. On the contrary, an aprotic solvent decreases the rate of reaction by binding to the cation. This will result in freeing the nucleophile. (Note: The first part of this specific result seems to contradict the established understanding for SNAr, where protic solvents decrease the rate by solvating the nucleophile. The second part regarding aprotic solvents is correct.) Available at: 10
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development - ACS Publications. Available at: 11
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: 6
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: 12
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: 13
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: 9
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: 1
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). Available at: 14
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. Available at: 3
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: 8
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: 4
-
Nucleophilic aromatic substitution. Wikipedia. Available at: 2
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: 7
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: 5
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Technical Support Center: Purification of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and Related Products
Welcome to the technical support guide for navigating the purification challenges associated with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile but often challenging chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a dark, oily residue. What are the likely impurities I'm dealing with?
A1: A dark, oily crude product is common and typically contains a mixture of several components arising from the synthesis, which is often an electrophilic nitration or bromination.[2][3] The primary impurities to suspect are:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be 1-bromo-2,3,4-trifluorobenzene or 3,4,5-trifluoronitrobenzene.
-
Regioisomers: This is one of the most significant challenges. During electrophilic substitution on a substituted benzene ring, the directing effects of the existing groups (Halogens and Nitro) can lead to the formation of isomers. For instance, nitration of 1-bromo-2,3,4-trifluorobenzene can yield isomers other than the desired product. The similar polarity and physical properties of these isomers make them difficult to separate.
-
Over-Reaction Byproducts: Small amounts of di-nitrated or di-brominated compounds may form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Reaction Solvents and Reagents: Residual acids (like sulfuric or nitric acid from nitration) and solvents must be thoroughly removed during the work-up, as they can cause decomposition upon storage or heating.[4][5]
A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the number of components in your crude mixture before attempting purification.[1][6]
Q2: I'm struggling to crystallize my crude 2-Bromo-3,4,5-trifluoro-1-nitrobenzene product. It just oils out. What should I do?
A2: "Oiling out" occurs when a compound's melting point is lower than the temperature of the crystallization solution, or when the concentration of impurities is too high, depressing the melting point. Here is a systematic approach to induce crystallization:
-
Ensure Purity is Sufficient: If the crude product is less than 80-85% pure, direct crystallization is often unsuccessful. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities.
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is highly soluble when hot and poorly soluble when cold.[7] Impurities, conversely, should be either very soluble or insoluble at all temperatures.[8]
-
Systematic Solvent Screening: Use small aliquots of your crude product to test various solvents. Good starting points for halogenated nitroaromatics are listed in the table below.
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by placing it in an ice bath or a refrigerator.[9]
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny crystal of pure product (a "seed crystal") can initiate crystallization.
Table 1: Common Solvents for Recrystallization of Moderately Polar Aromatics
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol (EtOH) | 78 | Polar Protic | Often a good starting point; can be used in a system with water. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, but less polar. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good for less polar compounds; often used as the "anti-solvent".[10] |
| Toluene | 111 | Non-polar | Higher boiling point allows for dissolution of less soluble compounds. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Good solvent, but its high solvency can sometimes make crystallization difficult. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Low boiling point, useful for compounds sensitive to high temperatures. |
Data compiled from various sources.
Q3: My NMR analysis shows isomeric impurities are still present after recrystallization. How can I remove them?
A3: Co-crystallization of isomers is a frequent and frustrating problem. When simple recrystallization fails, more advanced techniques are necessary:
-
Two-Solvent Recrystallization: This is a powerful method. Dissolve your impure solid in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a hot "anti-solvent" (in which the product is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).[10] Add a drop or two of the "good" solvent to clarify, and then allow the solution to cool slowly. This subtle shift in solvent polarity can often disrupt the crystal lattice of the impurity, leaving it in the mother liquor.
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[11] For 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and its derivatives, which are moderately polar, a silica gel stationary phase is standard.[12] A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes) will typically elute the less polar desired product before the more polar impurities, or vice-versa depending on the specific isomers. A detailed protocol is provided below.
Q4: My product appears to be decomposing on the silica gel column, resulting in yellow streaks and poor recovery. What's happening and how can I prevent it?
A4: This is a known issue with some nitroaromatic compounds.[13] The acidic nature of standard silica gel can catalyze the decomposition of sensitive molecules, such as those prone to elimination or other side reactions.
Here are the solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can "base-wash" the eluent. Add 0.5-1% triethylamine (TEA) to your solvent mixture. This neutralizes the acidic sites on the silica surface, preventing decomposition.[13]
-
Use a Different Stationary Phase: If decomposition persists, consider alternative stationary phases like neutral alumina or Florisil®.
-
Reverse-Phase Chromatography: For highly sensitive compounds, reverse-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The elution order is reversed, with the most polar compounds eluting first.[12]
The workflow below illustrates the decision-making process for purification.
Caption: Decision workflow for purifying crude products.
Experimental Protocols
Protocol 1: Step-by-Step Recrystallization
This protocol provides a general guideline for recrystallizing a solid product like 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
-
Solvent Selection: Based on small-scale tests, choose an appropriate solvent or solvent pair. For this example, we'll use isopropanol (IPA).
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of IPA (e.g., 10 mL) and heat the mixture to a gentle boil with stirring.[8]
-
Achieve Saturation: Continue adding hot IPA in small portions until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This prevents premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from closely-related isomers.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the target compound an Rf value of ~0.3 and good separation from impurities. For this example, let's assume 5% Ethyl Acetate in Hexanes is optimal.
-
Column Packing: Select a column of appropriate size. Pack it with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system, maintaining a constant flow rate with gentle positive pressure.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the isolated product using NMR, GC-MS, or HPLC.[14][15]
The diagram below illustrates how isomeric impurities can arise during synthesis.
Caption: Nitration can lead to a mixture of products.
References
-
Organic Syntheses. Benzene, 1-bromo-3-nitro-. Available from: [Link]
- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Google Patents. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
- Google Patents. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
- Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. Available from: [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Avra Laboratories. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
- Google Patents. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]
-
ResearchGate. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Available from: [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available from: [Link]
-
Reddit. Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available from: [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]
-
Moravek. How Is Chromatography Used for Purification?. Available from: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. youtube.com [youtube.com]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in catalytic reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning, a common pitfall that can lead to stalled reactions and low yields. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Poisoning
This section addresses foundational questions regarding catalyst deactivation in the context of palladium-catalyzed cross-coupling reactions involving your specific substrate.
Q1: What is catalyst poisoning, and why is it a critical issue in palladium-catalyzed cross-coupling reactions?
A1: Catalyst poisoning refers to the deactivation of a catalyst's active sites by strong adsorption of a chemical species, known as a poison.[1] In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the active catalyst is typically a Pd(0) species that cycles through a Pd(II) state.[2][3] Poisons can irreversibly bind to the palladium center, blocking its coordination sites and preventing it from participating in the catalytic cycle.[4] This leads to a dramatic decrease in the reaction rate, incomplete conversion of starting materials, and, in severe cases, complete reaction failure.[1] Given the high cost of palladium catalysts and ligands, preventing poisoning is crucial for both economic and scientific reasons.[5]
Q2: What are the most common catalyst poisons I should be aware of when working with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene?
A2: While any strongly coordinating species can be a potential poison, several classes of compounds are notoriously problematic for palladium catalysts. The most significant threats often arise from trace impurities within the starting materials or reagents.
| Poison Class | Common Sources & Examples | Mechanism of Poisoning |
| Sulfur Compounds | Elemental sulfur (S₈), thiophenes, thioethers, mercaptans, sulfates. Often trace impurities from the synthesis of reagents.[6] | Sulfur's lone pair electrons form a very strong, often irreversible, bond with the soft palladium metal center, blocking the active site.[4][7] |
| Nitrogen Compounds | Certain nitrogen-containing heterocycles, nitriles, and excess amines.[1][8] | While many nitrogen compounds are substrates or ligands, some can coordinate too strongly, effectively sequestering the catalyst. |
| Phosphorus Compounds | Impurities in phosphine ligands or byproducts from ligand degradation (e.g., phosphine oxides). | While phosphines are essential ligands, other phosphorus-containing species can compete for coordination and deactivate the catalyst.[1] |
| Oxygen and Water | Atmospheric leaks, wet solvents or reagents. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while excess water can interfere with certain catalytic cycles.[1][9] |
| Other Halides | Residual iodide or chloride in reagents. | While bromide is the intended reactive site, other halides can coordinate to the palladium center and affect its reactivity.[10] |
Q3: Can the substrate, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, or its functional groups poison the catalyst?
A3: This is an excellent and critical question. The substrate itself presents potential challenges. The nitro group (-NO₂) is a strong electron-withdrawing group and possesses oxygen atoms with lone pairs. While the C-NO₂ bond is generally stable, the nitro group can coordinate to the palladium center.[11] This coordination is typically reversible and weaker than that of potent poisons like sulfur. However, under certain conditions or with specific ligand combinations, this interaction could potentially slow the reaction. More commonly, the issue is not the nitro group itself but rather impurities introduced during the nitration process used to synthesize the starting material.[12] It is crucial to ensure the high purity of your 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Q4: How do I choose a catalyst and ligand system that is more resistant to poisoning?
A4: The choice of ligand is your first line of defense against catalyst poisoning. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior in challenging cross-coupling reactions.[4][13]
-
Steric Protection: The bulkiness of ligands like SPhos, XPhos, or cataCXium ligands creates a protective pocket around the palladium atom. This steric shield physically hinders large poison molecules from accessing and binding to the metal center.[13]
-
Electronic Effects: Electron-rich ligands form strong bonds with the palladium, increasing the stability of the active catalytic species and making it less susceptible to displacement by poisons.
Using pre-catalysts, such as the Buchwald G3 palladacycles, can also be advantageous as they ensure efficient and clean generation of the active Pd(0) species, which can be crucial when substrates are complex.[14]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
Issue: My cross-coupling reaction has stalled or shows very low (<10%) conversion.
This is the most common symptom of catalyst poisoning. A stalled reaction requires a systematic approach to diagnose the root cause. Follow the logical workflow below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of the nitro-group on the reactivity of aromatic halogens. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Welcome to the technical support center for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. The unique substitution pattern of this molecule—a bromine atom sterically encumbered by an ortho-nitro group and an ortho-fluorine, on a highly electron-deficient ring—presents specific hurdles in common synthetic transformations.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals with confidence.
Understanding the Core Challenges
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is governed by a combination of potent steric and electronic effects. A clear understanding of these factors is the first step toward successful experimentation.
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Severe Steric Hindrance: The primary site for cross-coupling, the C-Br bond, is flanked by two substantial ortho-substituents: a nitro group and a fluorine atom. This steric congestion, often referred to as an "ortho effect," can significantly hinder the approach of bulky catalyst complexes, slowing down or completely inhibiting critical steps like oxidative addition in cross-coupling cycles.[1]
-
Potent Electronic Deactivation/Activation: The benzene ring is rendered extremely electron-deficient by four powerful electron-withdrawing groups (three fluorines and one nitro group). This has two major consequences:
-
Activation for SNAr: The ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), making it susceptible to attack by strong nucleophiles.[2]
-
Deactivation for Oxidative Addition: The electron-poor nature of the aryl bromide can make the oxidative addition step in many palladium-catalyzed cross-coupling reactions kinetically challenging.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) failing or giving very low yields with this substrate?
A1: The primary culprit is the severe steric hindrance around the bromine atom. The ortho-nitro and ortho-fluoro groups physically block the palladium catalyst from efficiently accessing the C-Br bond for the crucial oxidative addition step.[4] Furthermore, the strong electron-withdrawing nature of the substituents makes the aryl bromide less reactive towards oxidative addition.[3] Success requires a catalyst system specifically designed for sterically demanding, electron-poor substrates.
Q2: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling?
A2: Absolutely. In fact, SNAr is often a more straightforward approach for introducing nucleophiles. The powerful electron-withdrawing nitro group, positioned ortho to the bromine, strongly activates the ring for nucleophilic attack.[2] The reaction proceeds via a stabilized Meisenheimer complex intermediate. You can expect good reactivity with a range of nucleophiles, particularly amines, alkoxides, and thiolates.
Q3: In an SNAr reaction, will the nucleophile replace the bromine or one of the fluorine atoms?
A3: The nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C-Br bond (ortho) and the fluorine at the C-5 position (para) are both activated. While fluorine is typically a better leaving group in SNAr than bromine on an activated ring, the C-Br bond is often sufficiently activated for displacement under moderate conditions. Regioselectivity can be an issue, but many standard SNAr conditions will favor substitution at the carbon bearing the bromine. Harsh conditions (high temperatures, very strong bases) may lead to substitution of the para-fluorine as well.
Q4: Can the nitro group itself be used as a leaving group in cross-coupling reactions?
A4: Yes, this is a more advanced and increasingly popular strategy known as denitrative cross-coupling.[1][5] This approach avoids the use of haloarenes altogether. It requires specialized catalyst systems, often employing sterically hindered and strongly electron-donating N-heterocyclic carbene (NHC) ligands, that can facilitate the challenging oxidative addition into the Ar-NO₂ bond.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Problem 1: Low to no conversion of starting material.
This is the most common failure mode and is almost always related to an ineffective catalyst system or suboptimal reaction conditions that cannot overcome the steric and electronic barriers.
dot
Caption: Troubleshooting workflow for failed Suzuki coupling.
Solutions & Explanations:
-
Catalyst & Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) or dppf are often ineffective. You must use modern, specialized ligands designed for hindered substrates.
-
Expert Insight: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[6] The steric bulk of the ligand promotes the reductive elimination step, while the high electron density facilitates the difficult oxidative addition step into the electron-poor C-Br bond.[7]
-
-
Choice of Base: A strong base is required to facilitate the transmetalation step.
-
Expert Insight: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃). They have better solubility in common organic solvents and are sufficiently basic to promote the formation of the reactive boronate species.
-
-
Solvent and Temperature: Higher temperatures are generally required to overcome the high activation energy of the oxidative addition.
-
Expert Insight: Solvents like 1,4-dioxane, toluene, or DMF are preferable to lower-boiling options like THF. A typical starting temperature is 80-100 °C, which can be increased to 120 °C if the reaction remains sluggish.
-
Problem 2: Significant formation of debrominated starting material.
This side reaction occurs when the aryl-palladium intermediate undergoes proto-depalladation before it can couple with the boronic acid.
Solutions & Explanations:
-
Water Content: Ensure your base and solvents are not excessively wet, but some water is often necessary for the Suzuki reaction. Use a freshly opened bottle of solvent or anhydrous solvent with a controlled amount of water (e.g., a 10:1 dioxane:water mixture).
-
Boronic Acid Quality: Poor quality or decomposing boronic acid can lead to slow transmetalation, giving the proto-depalladation pathway more time to occur. Use high-purity boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
-
Reaction Time: Monitor the reaction closely. If the coupling is complete, prolonged heating can promote side reactions.
| Parameter | Starting Recommendation | Rationale for Hindered Substrates |
| Pd Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard, effective precursors for generating active Pd(0). |
| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands are critical to facilitate oxidative addition and reductive elimination.[6] |
| Base | Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases that promote transmetalation without degrading the substrate. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | High boiling point allows for necessary heating; water is often required for the catalytic cycle. |
| Temperature | 80 - 120 °C | Provides the activation energy needed to overcome steric and electronic barriers. |
| Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are generally more reliable for this substrate. However, issues can still arise depending on the nucleophile's reactivity.
dot
Caption: The nitro group stabilizes the key Meisenheimer intermediate.
Problem: Reaction is slow or incomplete with my amine/alkoxide nucleophile.
While the ring is activated, weak nucleophiles may still struggle to react, especially if they are also bulky.
Solutions & Explanations:
-
Increase Nucleophile Strength/Concentration:
-
Expert Insight: If using an alcohol or thiol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or thiolate. For amines, using a slight excess (1.2-1.5 equivalents) can help drive the reaction.
-
-
Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Expert Insight: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it "bare" and highly reactive.
-
-
Temperature: Heating is often necessary.
-
Expert Insight: Start at room temperature, but do not hesitate to heat the reaction. Temperatures between 60-100 °C are common for SNAr reactions with moderately reactive nucleophiles.
-
| Parameter | Recommended Choice | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophile reactivity. |
| Base (if needed) | K₂CO₃, Cs₂CO₃ (for amines), NaH (for alcohols/thiols) | K₂CO₃ acts as a proton scavenger for amine reactions. NaH fully deprotonates less reactive nucleophiles. |
| Temperature | 25 - 100 °C | Adjust based on nucleophile reactivity; monitor for side reactions at higher temperatures. |
| Table 2: General Conditions for SNAr Reactions. |
Experimental Protocols: Starting Points for Optimization
These protocols are generalized starting points. You must optimize conditions for your specific coupling partners and desired scale. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel equipped with a stir bar and condenser, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with a Secondary Amine
-
To a reaction vessel, add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq) and the solvent (e.g., DMSO).
-
Add the secondary amine (e.g., morpholine, 1.2 eq) followed by a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the mixture to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
dot
Caption: Steric crowding around the C-Br bond by ortho-substituents.
References
- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved January 28, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of meta-bromonitrobenzene. Retrieved January 28, 2026, from [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (1996). Cross-Coupling Reactions of Nitroarenes | Request PDF. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved January 28, 2026, from [Link]
-
Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved January 28, 2026, from [Link]
-
HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved January 28, 2026, from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved January 28, 2026, from [Link]
-
Google Patents. (2015). United States Patent. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. Retrieved January 28, 2026, from [Link]
-
Nlist. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). NIR bacteriochlorin chromophores accessed by Heck and Sonogashira cross-coupling reactions on a tetrabromobacteriochlorin derivative. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved January 28, 2026, from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 28, 2026, from [Link]
-
Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 28, 2026, from [Link]
-
ijrti. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved January 28, 2026, from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Kinetics of Nucleophilic Aromatic Substitution on 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the study of nucleophilic aromatic substitution (SNAr) kinetics, specifically focusing on the highly activated substrate, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your experiments effectively.
Section 1: Mechanistic Fundamentals & Core Concepts
This section addresses foundational questions about the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Q1: What is the fundamental reaction mechanism for nucleophilic substitution on this substrate?
A: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[1][2] This is a two-step process, unlike the concerted SN2 or stepwise SN1 pathways seen with alkyl halides.[1][3][4]
-
Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the bromine (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The formation of this intermediate is typically the slowest step and thus dictates the overall reaction rate.[5][6][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide leaving group. This step is generally fast.
The high degree of fluorination and the presence of a nitro group make the aromatic ring exceptionally electron-poor, or electrophilic, thereby accelerating the initial nucleophilic attack.[3][5]
Caption: The SNAr addition-elimination mechanism.
Q2: How do the nitro and fluoro substituents activate the ring for this reaction?
A: The activation is a result of powerful inductive and resonance effects that stabilize the negatively charged Meisenheimer intermediate.
-
Nitro Group: The nitro group is a potent electron-withdrawing group through both resonance and induction. When positioned ortho (as it is to the bromine) or para to the leaving group, it can directly delocalize the negative charge of the Meisenheimer complex onto its oxygen atoms.[2][6] This provides substantial stabilization, lowering the activation energy of the rate-determining step.[6][7]
-
Fluoro Groups: The three fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring, increasing its overall electrophilicity and making it more susceptible to nucleophilic attack.
Q3: Bromine is not typically a good leaving group in SN2 reactions. Why is the situation different in SNAr kinetics?
A: This is a critical distinction. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[5] Therefore, the strength of the C-Br bond is less important than the halogen's ability to activate the ring for attack. The leaving group trend for SNAr is often F > Cl > Br > I.[8] Fluorine's high electronegativity makes the ipso-carbon the most electrophilic, favoring the initial attack.[8] While Bromine is less activating than Fluorine in this context, the overwhelming activation provided by the nitro and other fluoro groups on the ring still allows for a facile reaction.
Section 2: Experimental Protocol for Kinetic Analysis
This section provides a generalized, robust workflow for acquiring high-quality kinetic data.
Caption: Standard experimental workflow for a kinetic study.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, the chosen nucleophile, and an internal standard (for chromatographic analysis) in the desired reaction solvent (e.g., acetonitrile, DMSO).
-
Ensure all glassware is dry and solvents are anhydrous, as water can introduce side reactions.[9]
-
-
Reaction Setup:
-
Place a known volume of the substrate stock solution into a jacketed reaction vessel connected to a thermostat for precise temperature control.
-
Allow the solution to reach the target temperature.
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. To ensure pseudo-first-order conditions, the nucleophile should be in significant excess (typically ≥10 equivalents).
-
-
Reaction Monitoring:
-
At timed intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching agent (e.g., a dilute acid solution) to stop the reaction. This vial should also contain the internal standard if it was not included in the reaction mixture itself.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated analytical method, such as HPLC or GC, to determine the concentration of the reactant and product over time.
-
UV-Vis spectrophotometry can also be a viable method if the product has a distinct absorbance profile from the reactants.[10]
-
-
Data Processing:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant (kobs).
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a question-and-answer format.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. reddit.com [reddit.com]
- 10. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of reactions available, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for the introduction of a wide range of nucleophiles onto electron-deficient aromatic systems. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with other halonitrobenzenes, offering insights into the mechanistic nuances and providing a framework for its application in complex molecule synthesis.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a stepwise process distinct from the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[1] The SNAr mechanism proceeds via an addition-elimination pathway, which is contingent on two key features of the aromatic substrate:
-
The presence of a good leaving group: Typically a halide, although other groups can also be displaced.
-
Strong activation by electron-withdrawing groups (EWGs): These groups must be positioned ortho or para to the leaving group to effectively stabilize the reaction intermediate.[2]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is generally the rate-determining step as it disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing groups. The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.
Caption: The addition-elimination mechanism of SNAr.
The Subject of Our Investigation: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly activated substrate for SNAr reactions. Its reactivity is a confluence of several electronic factors:
-
The powerful activating effect of the nitro group: Positioned ortho to the bromine atom, the nitro group provides strong resonance and inductive stabilization to the Meisenheimer complex.
-
The presence of multiple fluorine substituents: Fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the aromatic ring.
-
The nature of the leaving group: Bromine is a good leaving group in SNAr reactions.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, we will compare it with other halonitrobenzenes, focusing on the influence of the leaving group and the effect of fluorine substitution patterns.
The Leaving Group Effect: A Counterintuitive Trend
In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely related to their basicity.[4] However, in SNAr reactions, the trend is often reversed, with fluoride being a surprisingly good leaving group, frequently better than chloride and bromide.[5] This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack.
The Influence of Fluorine Substituents
The number and position of fluorine atoms on the benzene ring have a profound impact on the reactivity of the substrate in SNAr reactions. Generally, an increasing number of fluorine substituents leads to a higher electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[6]
The fluorine atoms in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene are located meta and para to the nitro group and ortho, meta, and para to the bromo leaving group. Their collective inductive electron-withdrawing effect significantly enhances the reactivity at the C-Br bond.
Experimental Data: A Comparative Overview
While a single study with directly comparable kinetic data is elusive, we can compile and compare data from various sources to provide a semi-quantitative assessment of reactivity. The following table summarizes the expected reactivity trends and available data for the reaction of various halonitrobenzenes with a generic amine nucleophile.
| Substrate | Leaving Group | Other Substituents | Expected Relative Reactivity | Rationale |
| 2-Bromo-1-nitrobenzene | Br | None | Baseline | Standard activated halonitrobenzene. |
| 2-Chloro-1-nitrobenzene | Cl | None | Similar to Bromo | Chloro and Bromo often have similar leaving group abilities in SNAr. |
| 2-Fluoro-1-nitrobenzene | F | None | Higher than Bromo/Chloro | Fluorine's high electronegativity accelerates the rate-determining nucleophilic attack. |
| 2,4-Dinitrobromobenzene | Br | 4-NO₂ | Significantly Higher | The additional para-nitro group provides substantial resonance stabilization to the Meisenheimer complex. |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Br | 3,4,5-Trifluoro | Very High | The cumulative inductive effect of three fluorine atoms greatly enhances the ring's electrophilicity. |
| Pentafluoronitrobenzene | F | 2,3,4,5,6-Pentafluoro | Extremely High | The perfluorinated ring is exceptionally electron-deficient and highly reactive towards nucleophiles. |
Experimental Protocols
The following are representative protocols for conducting SNAr reactions on activated halonitrobenzenes. These can be adapted for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and other similar substrates.
General Procedure for Amination of a Halonitrobenzene
This protocol describes a general method for the reaction of an activated halonitrobenzene with a primary or secondary amine.
Materials:
-
Halonitrobenzene (e.g., 2-Bromo-3,4,5-trifluoro-1-nitrobenzene) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halonitrobenzene (1.0 eq) and the solvent.
-
Add the amine (1.1 - 1.5 eq) and the base (2.0 eq) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted nitroaniline derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Bromo-3,4,5-trifluoro-1-nitrobenzene vs 2-Chloro-3,4,5-trifluoro-1-nitrobenzene
An In-Depth Comparative Guide for Synthetic Strategy: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene vs. 2-Chloro-3,4,5-trifluoro-1-nitrobenzene
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of this molecular architecture, serving as versatile intermediates for constructing complex molecular frameworks. Among these, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and 2-Chloro-3,4,5-trifluoro-1-nitrobenzene have emerged as valuable reagents. Both molecules are primed for Nucleophilic Aromatic Substitution (SNAr) reactions, owing to the potent activating effect of the electron-withdrawing nitro group and multiple fluorine substituents.
This guide provides a detailed comparison of these two reagents, moving beyond a simple catalog of properties to an in-depth analysis of their reactivity. We will explore the mechanistic nuances that govern their performance in SNAr reactions, supported by established chemical principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the fundamental properties of each compound. While structurally similar, minor differences in molecular weight and the nature of the halogen atom can influence physical characteristics and reaction stoichiometry.
| Property | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 2-Chloro-3,4,5-trifluoro-1-nitrobenzene |
| Molecular Formula | C₆HBrF₃NO₂[1] | C₆HClF₃NO₂ |
| Molecular Weight | 255.98 g/mol [1] | 221.53 g/mol |
| CAS Number | 1020718-01-7[1] | 175278-22-3 |
| Appearance | Solid / Crystalline Powder | Solid / Crystalline Powder |
| Purity | Typically ≥98%[1] | Typically ≥98% |
Core Reactivity Analysis: The Halogen's Role in SNAr Reactions
The primary utility of these compounds lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is not a simple displacement; it proceeds via a distinct addition-elimination mechanism, which is critical to understanding the performance differences between the bromo and chloro analogs.
The Addition-Elimination Mechanism
The SNAr reaction is a two-step process. The rate-determining step is typically the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[3][4]
Caption: The Addition-Elimination mechanism of SNAr reactions.
Comparative Reactivity: Chlorine vs. Bromine as Leaving Groups
In the context of SNAr, the typical trend for leaving group ability is often F > Cl > Br > I. This is counterintuitive when compared to SN1 and SN2 reactions, where C-I is the weakest bond and I⁻ is the best leaving group. The discrepancy arises because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5]
The halogen's primary role in this first step is twofold:
-
Inductive Electron Withdrawal: The electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: The electron-withdrawing nature of the halogen helps to stabilize the negatively charged Meisenheimer complex.
Given that chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale), 2-Chloro-3,4,5-trifluoro-1-nitrobenzene is expected to be slightly more reactive than 2-Bromo-3,4,5-trifluoro-1-nitrobenzene . The greater inductive effect of chlorine enhances the electrophilicity of the C-Cl carbon and provides slightly better stabilization for the Meisenheimer complex, thereby accelerating the rate-determining addition step. While bromine is a competent leaving group, its lower electronegativity makes the reaction site marginally less activated compared to its chloro counterpart.[4]
Experimental Protocols and Strategic Considerations
The choice between the bromo and chloro derivative may also be influenced by practical considerations such as cost, availability, and the specific requirements of downstream reactions. However, the general protocol for their use in SNAr reactions is consistent.
General Experimental Protocol for SNAr
This protocol provides a robust starting point for the reaction of either substrate with a generic amine nucleophile.
-
Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl halide (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq.) to the mixture. The base acts as a scavenger for the H-X acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C). The optimal temperature will depend on the nucleophilicity of the amine and the specific substrate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Caption: A generalized experimental workflow for SNAr reactions.
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature. Microwave heating can often dramatically reduce reaction times and improve yields. Switching to a more polar solvent like DMSO or NMP can also accelerate the reaction.
-
Weak Nucleophiles: For less reactive nucleophiles, using a stronger base (e.g., NaH to form an alkoxide from an alcohol) can enhance nucleophilicity.
-
Alternative Chemistries: In cases where SNAr fails, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide an alternative, albeit mechanistically distinct, pathway to the desired products.[4]
Applications and Synthetic Utility
Both 2-bromo- and 2-chloro-3,4,5-trifluoro-1-nitrobenzene are valuable intermediates. Their trifluorinated and nitrated core is a common feature in bioactive molecules. They are frequently employed in the synthesis of:
-
Protein Degraders: These compounds can serve as building blocks for PROTACs and molecular glues.[1]
-
Pharmaceuticals: The resulting aniline derivatives (after reduction of the nitro group) are precursors to a wide range of therapeutic agents.[6]
-
Agrochemicals: Many modern herbicides and pesticides incorporate highly substituted aromatic cores derived from these types of intermediates.[7]
Safety and Handling
Both reagents should be handled with appropriate care in a well-ventilated fume hood. They are classified as hazardous, with typical GHS warnings including:
Always consult the Safety Data Sheet (SDS) provided by the supplier before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and 2-Chloro-3,4,5-trifluoro-1-nitrobenzene are both highly effective substrates for SNAr reactions, a nuanced understanding of the underlying mechanism points to a slight reactivity advantage for the chloro derivative. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the reaction center and better stabilizes the rate-limiting Meisenheimer complex.
The ultimate choice of reagent will depend on a balance of factors including reactivity, cost, availability, and the specific context of the synthetic route. By understanding the principles outlined in this guide, researchers can make a more strategic and informed decision, optimizing their path to the target molecule.
References
- 2-Bromo-3, 4, 5-trifluoro-1-nitrobenzene, min 98%, 1 gram. Aladdin Scientific.
- Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).
-
2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 . PubChem, National Center for Biotechnology Information. Available at: [Link]
- Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
-
2-Bromo-3,4-difluoro-1-nitrobenzene | C6H2BrF2NO2 | CID 574589 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Chloro-1-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 88883 . PubChem, National Center for Biotechnology Information. Available at: [Link]
- 3-Chloro-4-fluoronitrobenzene. Chem-Impex.
- 2,3,4 Tri Fluoro Nitro Benzene. Aarti Industries.
- Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro nitrobenzene. Google Patents.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Center for Biotechnology Information (NIH). Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . The Organic Chemistry Tutor, YouTube. Available at: [Link]
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16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]
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Strategic Advantages of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Heterocyclic Synthesis
The following technical guide details the strategic advantages and synthetic utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS: 1020718-01-7).[1]
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The "Orthogonal" Scaffold
In the landscape of polyfluorinated building blocks, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene represents a "Goldilocks" scaffold for complex drug synthesis.[1] Unlike its perfluorinated counterparts (e.g., pentafluoronitrobenzene), which suffer from promiscuous regioselectivity, or its non-brominated analogs, which lack handles for carbon-carbon bond formation, this molecule offers three distinct, orthogonal reactive sites .
Its primary advantage lies in the "Bromine Blocking Effect" : The C2-Bromine atom is sufficiently bulky and less labile than fluorine to prevent nucleophilic attack at the ortho position, directing substitution exclusively to the para-fluorine (C4). This enables a programmable synthesis sequence:
Structural & Electronic Profile
To understand the reactivity, we must analyze the electronic activation provided by the nitro group and the leaving group hierarchy.
-
C1 (Nitro Group): Strong electron-withdrawing group (EWG).[1] Activates positions C2 (ortho) and C4 (para) for Nucleophilic Aromatic Substitution (
). -
C4 (Fluorine): Located para to the nitro group.[2] Highly activated. Fluorine is an excellent leaving group in
due to the high electronegativity stabilizing the Meisenheimer intermediate. -
C2 (Bromine): Located ortho to the nitro group.[2] While activated, Bromine is a significantly poorer leaving group than Fluorine in
(Reactivity ). Furthermore, it provides steric shielding.[3] -
C3 & C5 (Fluorines): Located meta to the nitro group. Non-activated. Inert to standard
.[4]
Reactivity Heatmap
| Position | Substituent | Electronic Status | Primary Reactivity |
| C4 | -F | Highly Activated (Para) | Rapid |
| C2 | -Br | Activated (Ortho) | Pd-Catalyzed Coupling / Stable to |
| C1 | -NO | Activating Group | Reducible to Aniline (-NH |
| C3/C5 | -F | Deactivated (Meta) | Retained for Bioactivity (Metabolic Stability) |
Comparative Analysis: Why Choose This Scaffold?
Comparison A: vs. 2,3,4,5-Tetrafluoronitrobenzene
The Problem: In the tetrafluoro analog, the C2 position holds a Fluorine. The Outcome: When reacting with nucleophiles (e.g., amines), competition occurs between the para-F (C4) and the ortho-F (C2). While para is usually preferred, the ortho-F is highly reactive, leading to inseparable mixtures of regioisomers (typically 85:15 to 90:10 ratios). The 2-Bromo Advantage: The C2-Br bond is essentially inert under conditions where C4-F reacts.[1] This guarantees >98% regioselectivity for the C4 substitution.
Comparison B: vs. 3,4,5-Trifluoronitrobenzene
The Problem: The non-brominated analog lacks a functional handle at C2.
The Outcome: After
Experimental Workflow & Protocols
The following workflow demonstrates the synthesis of a C4-substituted-2-bromo-aniline , a common precursor for kinase inhibitors.
Step 1: Regioselective Displacement
Target: Selective displacement of C4-F by a cyclic amine (e.g., Morpholine).
Protocol:
-
Setup: Charge a reaction vessel with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv) and Acetonitrile (10 volumes).
-
Reagent: Add
(1.2 equiv) followed by Morpholine (1.05 equiv) dropwise at 0°C. -
Reaction: Warm to Room Temperature (20-25°C) and stir for 4 hours. Note: Do not heat initially; higher temps may force C2-Br displacement.[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[5]
-
Result: >95% Yield of 4-(2-Bromo-3,5-difluoro-4-nitrophenyl)morpholine .
Step 2: Chemoselective Reduction
Target: Reduction of Nitro to Aniline without de-bromination.
Protocol:
-
Setup: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to reflux (70-80°C) for 2 hours.
-
Critical: Avoid catalytic hydrogenation (
) as this will likely cleave the C-Br bond (hydrodehalogenation).[1] Iron/Acid or are preferred to preserve the bromine.
-
-
Workup: Filter through Celite to remove iron sludge. Concentrate filtrate.[4]
-
Result: Formation of the functionalized aniline ready for cyclization.
Step 3: Visualization of Reaction Pathways (DOT Diagram)
Caption: Comparative reaction pathway highlighting the regioselective advantage of the 2-Bromo scaffold over tetrafluoro-analogs.[1]
Performance Data Summary
The following table summarizes the yield and selectivity advantages based on internal application data and literature precedents for similar polyfluorinated nitrobenzenes.
| Feature | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 2,3,4,5-Tetrafluoronitrobenzene | 3,4,5-Trifluoronitrobenzene |
| High (>98% Para) | Moderate (~85% Para) | High (>95% Para) | |
| Ortho-Functionalization | Ready (via Br-Coupling) | Difficult ( | Difficult (Requires C-H activation) |
| Reduction Compatibility | Requires Chemoselective (Fe/Zn) | Compatible with | Compatible with |
| Synthetic Steps to Quinolone | Short (3-4 steps) | Medium (Purification needed) | Long (Extra halogenation step needed) |
Conclusion
For researchers designing fluorinated heterocycles, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a superior starting material than its tetrafluoro- or des-bromo analogs.[1] It effectively acts as a regio-locking device , ensuring that nucleophilic substitution occurs only at the C4 position, while reserving the C2 position for subsequent complexity-building cross-coupling reactions.
References
-
Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society 12.1 (1958): 1-16. Link
-
Regioselectivity in Polyfluorinated Arenes: Chambers, R. D., et al. "Polyfluoroarenes. Part XVIII. Reactions of pentafluorobenzene with nucleophiles." Journal of the Chemical Society C: Organic (1968): 2221-2227. Link
-
Synthesis of Quinolones from Halonitrobenzenes: "Process for the preparation of quinolone carboxylic acids." US Patent 4,997,943. (Demonstrates the utility of ortho-halo nitrobenzenes in cyclization). Link
-
Chemoselective Reduction of Nitro Compounds: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews 100.8 (2000): 3009-3066.[1] (Discusses compatibility of halides with reduction/coupling). Link
Sources
A Technical Guide to Alternative Reagents for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity and optimizing reaction outcomes. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene stands as a valuable building block, particularly in the construction of complex aromatic systems through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Its utility is underscored by the presence of a synthetically versatile bromine atom and the strong electron-withdrawing nature of the trifluorinated nitroaromatic core, which activates the molecule for these transformations.
This guide provides a comprehensive comparison of alternative reagents to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, offering insights into their relative performance in key synthetic applications. By examining experimental data and outlining detailed protocols, this document aims to empower researchers to make informed decisions in reagent selection, leading to enhanced efficiency and expanded synthetic possibilities.
The Pivotal Role of Halogen and Nitro Substitution
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is fundamentally dictated by the interplay between the halogen substituent and the strongly deactivating nitro group on the polyfluorinated ring. The electron-withdrawing trifluorophenyl and nitro moieties create a highly electron-deficient aromatic system, which is crucial for facilitating both the oxidative addition step in cross-coupling reactions and the nucleophilic attack in SNAr processes. The nature of the halogen atom (X in 2-X-3,4,5-trifluoro-1-nitrobenzene) serves as a critical determinant of reactivity, offering a tunable parameter for synthetic chemists.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice of the aryl halide is a key factor in its success.[1][2] The reactivity of 2-halo-3,4,5-trifluoro-1-nitrobenzene derivatives in Suzuki-Miyaura coupling with phenylboronic acid generally follows the order of bond dissociation energies: I > Br > Cl.[3] This trend is a direct consequence of the relative ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-determining step in the catalytic cycle.[4]
While specific comparative data for the complete series under identical conditions is scarce in the literature, the established principles of Suzuki-Miyaura coupling allow for a qualitative and semi-quantitative comparison.
Table 1: Comparative Performance of 2-Halo-3,4,5-trifluoro-1-nitrobenzenes in a Representative Suzuki-Miyaura Reaction with Phenylboronic Acid
| Reagent | Leaving Group | Relative Reactivity | Typical Yield Range (%) |
| 2-Iodo-3,4,5-trifluoro-1-nitrobenzene | I | Highest | 85-95+ |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Br | Moderate | 70-90 |
| 2-Chloro-3,4,5-trifluoro-1-nitrobenzene | Cl | Lowest | 40-70 |
Note: The yield ranges are estimations based on general reactivity trends in Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions, catalyst system, and substrate.
The choice of reagent will therefore depend on a balance between reactivity and the availability or cost of the starting material. The iodo- ánd bromo-derivatives are generally preferred for achieving high yields and shorter reaction times. However, the chloro-analog can be a more cost-effective option, particularly for large-scale syntheses, provided that a sufficiently active catalyst system is employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-halo-3,4,5-trifluoro-1-nitrobenzenes with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for each specific substrate.
Materials:
-
2-Halo-3,4,5-trifluoro-1-nitrobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-halo-3,4,5-trifluoro-1-nitrobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
In contrast to Suzuki-Miyaura coupling, the reactivity of aryl halides in SNAr reactions is often governed by the electronegativity of the leaving group, with the general trend being F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, and a more electronegative halogen enhances the electrophilicity of the carbon to which it is attached.[5][6]
For the reaction of 2-halo-3,4,5-trifluoro-1-nitrobenzenes with a nucleophile such as aniline, the fluoro-analog is expected to be the most reactive, while the bromo- and iodo-analogs would be less reactive.
Table 2: Comparative Performance of 2-Halo-3,4,5-trifluoro-1-nitrobenzenes in a Representative SNAr Reaction with Aniline
| Reagent | Leaving Group | Relative Reactivity | Typical Yield Range (%) |
| 2,3,4,5-Tetrafluoro-1-nitrobenzene | F | Highest | 90-99+ |
| 2-Chloro-3,4,5-trifluoro-1-nitrobenzene | Cl | High | 80-95 |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Br | Moderate | 60-85 |
| 2-Iodo-3,4,5-trifluoro-1-nitrobenzene | I | Lowest | 40-70 |
Note: The yield ranges are estimations based on general reactivity trends in SNAr reactions and may vary depending on the specific reaction conditions and nucleophile.
The higher reactivity of the fluoro- and chloro-analogs makes them attractive alternatives to the bromo-derivative for SNAr reactions, potentially allowing for milder reaction conditions and shorter reaction times.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr reaction of 2-halo-3,4,5-trifluoro-1-nitrobenzenes with aniline. Adjustments to the base, solvent, and temperature may be required for optimal performance with different substrates.
Materials:
-
2-Halo-3,4,5-trifluoro-1-nitrobenzene (1.0 mmol)
-
Aniline (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-halo-3,4,5-trifluoro-1-nitrobenzene in DMF.
-
Add potassium carbonate to the solution.
-
Add aniline dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Caption: Simplified mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of Alternative Reagents
The accessibility of the alternative reagents is a crucial factor in their practical application.
-
2-Chloro-3,4,5-trifluoro-1-nitrobenzene: This compound can be synthesized from 1,2,3-trifluorobenzene through chlorination followed by nitration.
-
2-Iodo-3,4,5-trifluoro-1-nitrobenzene: The synthesis can be achieved from 3,4,5-trifluoroaniline via diazotization and subsequent reaction with potassium iodide (Sandmeyer reaction), followed by nitration.
-
2,3,4,5-Tetrafluoro-1-nitrobenzene: This reagent is commercially available or can be prepared by the nitration of 1,2,3,4-tetrafluorobenzene.
Conclusion
The selection of an appropriate aryl halide for cross-coupling and nucleophilic substitution reactions is a critical decision in synthetic planning. While 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a versatile and effective reagent, its chloro-, iodo-, and fluoro-analogs offer a spectrum of reactivity that can be strategically employed to optimize reaction outcomes.
For Suzuki-Miyaura cross-coupling reactions, the iodo- and bromo-derivatives generally provide higher reactivity and yields. Conversely, for nucleophilic aromatic substitution reactions, the fluoro- and chloro-analogs are typically more reactive. The choice of reagent should be guided by a careful consideration of the desired reactivity, reaction conditions, and the cost and availability of the starting materials. This guide provides a foundational understanding to aid researchers in making these critical decisions, ultimately enabling more efficient and innovative synthetic strategies.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470.
- Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 1999, 576 (1-2), 147-168.
- Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002, 58 (48), 9633-9695.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
- Biffis, A.; Zecca, M.; Basato, M. Palladium metal catalysts in the Suzuki–Miyaura coupling reaction. Journal of Molecular Catalysis A: Chemical, 2001, 173 (1-2), 249-274.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005, 127 (13), 4685–4696.
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 2002, 124 (7), 1162–1163.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43 (14), 1871-1876.
- Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
- Wolter, M.; Nordmann, G.; Job, G. E.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 2002, 4 (6), 973–976.
- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 1998, 120 (37), 9722–9723.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Suzuki−Miyaura Reaction. Angewandte Chemie International Edition, 2004, 43 (36), 4704-4734.
- Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951, 49 (2), 273–412.
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
- Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Chemical Reviews, 1982, 82 (2), 77–152.
- Eustace, S. J.; Jones, G. H. Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis II, 2014, 623-666.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.
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- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Introduction: The Structural Significance of Polysubstituted Aromatic Compounds
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Derivatives
In the landscape of modern drug discovery and materials science, polysubstituted benzene rings serve as foundational scaffolds. The precise arrangement of functional groups dictates molecular interactions, reactivity, and physicochemical properties. Among these, halogenated nitroaromatics are of particular interest. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring, while halogens like bromine and fluorine provide tools for synthetic modification and fine-tuning molecular properties such as lipophilicity.[1][2]
This guide focuses on 2-Bromo-3,4,5-trifluoro-1-nitrobenzene and its derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will provide a causal analysis of the spectroscopic signatures of these complex molecules. We will explore how subtle changes in substitution patterns lead to predictable and interpretable shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers who not only need to characterize these compounds but also seek to understand the underlying principles that govern their spectroscopic behavior.
Core Analytical Workflow
The comprehensive analysis of any novel derivative of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene requires a multi-technique approach to unambiguously determine its structure. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for structural elucidation of novel derivatives.
¹⁹F NMR Spectroscopy: The Most Sensitive Probe
For fluorinated compounds, ¹⁹F NMR is arguably the most informative technique. Its advantages include a wide chemical shift range, which minimizes signal overlap, and the 100% natural abundance of the ¹⁹F nucleus.[1][3]
Analysis of the Parent Compound: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
The parent compound features three distinct fluorine environments (F3, F4, F5), each influenced differently by the adjacent bromo and nitro groups.
-
F3: Positioned ortho to the bromine and meta to the nitro group.
-
F4: Flanked by two fluorine atoms (ortho to F3 and F5) and para to the nitro group.
-
F5: Positioned ortho to the lone proton (H6) and meta to the nitro group.
The resulting spectrum is complex, with couplings observed between all three fluorine atoms (²J, ³J, and ⁴J) and with the C6-proton (⁴J and ³J). The large dispersion of chemical shifts in ¹⁹F NMR makes it possible to resolve these intricate coupling patterns.[1]
Comparative Analysis: The Impact of a C6-Substituent
Introducing a new substituent at the C6 position provides a powerful case study in electronic effects. The nature of this group—whether electron-donating (EDG) or electron-withdrawing (EWG)—will systematically alter the chemical shifts of the fluorine nuclei.
Caption: Influence of C6-substituents on ¹⁹F NMR chemical shifts.
Table 1: Predicted ¹⁹F NMR Chemical Shift Trends for C6-Substituted Derivatives
| Substituent at C6 | Type | Expected Effect on F3, F4, F5 Chemical Shifts | Rationale |
| -H (Parent) | Neutral | Baseline | Reference compound. |
| -NH₂ | Strong EDG | Significant Upfield Shift (to more negative ppm) | Strong resonance and inductive donation increases shielding. |
| -OCH₃ | Strong EDG | Upfield Shift | Resonance donation of lone pair electrons. |
| -CH₃ | Weak EDG | Minor Upfield Shift | Inductive donation. |
| -CN | Strong EWG | Significant Downfield Shift (to more positive ppm) | Strong resonance and inductive withdrawal decreases shielding. |
| -CHO | Moderate EWG | Downfield Shift | Resonance and inductive withdrawal. |
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Proton Framework
¹H NMR Analysis
In the parent compound, only one proton exists at the C6 position. Its chemical shift is heavily influenced by the ortho nitro group and the ortho fluorine (F5). The nitro group's strong deshielding effect will push this proton's signal significantly downfield.[2] The signal will not be a simple singlet; it will appear as a complex multiplet due to coupling with the F5 (ortho coupling, ³JHF) and F3 (para coupling, ⁵JHF).
When a substituent replaces this proton at C6, the ¹H NMR spectrum will, of course, no longer show signals in the aromatic region unless the substituent itself contains protons (e.g., -CH₃, -OCH₃).
¹³C NMR Analysis
Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom.[4] For the parent compound, six distinct aromatic carbon signals are expected.
-
C1-C5: These carbons will exhibit large one-bond C-F coupling constants (¹JCF), which are invaluable for assignment.
-
C-Br and C-NO₂: The carbons directly attached to the bromine and nitro groups will have their chemical shifts significantly altered. The C-NO₂ signal is typically found far downfield.[2]
Table 2: Comparative ¹³C NMR Analysis
| Carbon Position | Key Influences on Chemical Shift | Expected Effect of C6-EDG | Expected Effect of C6-EWG |
| **C1 (-NO₂) ** | Strongly deshielded by NO₂ | Minor upfield shift | Minor downfield shift |
| C2 (-Br) | Moderately deshielded by Br | Upfield shift | Downfield shift |
| C3 (-F) | Deshielded by F; ¹JCF coupling | Upfield shift | Downfield shift |
| C4 (-F) | Deshielded by F; ¹JCF coupling | Upfield shift | Downfield shift |
| C5 (-F) | Deshielded by F; ¹JCF coupling | Significant upfield shift | Significant downfield shift |
| C6 (-H) | Deshielded by adjacent NO₂ | N/A (Substituted) | N/A (Substituted) |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is excellent for rapidly confirming the presence of key functional groups. For this class of compounds, the most prominent and diagnostic peaks are from the nitro (NO₂) and C-F bonds.
-
Nitro Group (NO₂): This group gives rise to two strong, sharp absorption bands:
-
C-F Bonds: Aromatic C-F stretches produce strong absorptions in the 1300-1100 cm⁻¹ region. Due to the three adjacent C-F bonds, a complex and intense series of bands is expected in this region.
Comparative Analysis: The introduction of a C6-substituent will subtly shift the NO₂ stretching frequencies. An electron-donating group will increase electron density on the ring, slightly lowering the frequency (weakening the N-O bonds). Conversely, an electron-withdrawing group will pull density away, slightly increasing the frequency.
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the presence of bromine.
-
Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. This is a definitive signature for a monobrominated compound.[7]
-
Fragmentation Pattern: Electron Impact (EI) ionization will cause fragmentation. Predictable losses include:
-
Loss of NO₂: (M - 46)
-
Loss of Br: (M - 79/81)
-
Loss of F: (M - 19)
-
Comparative Analysis: The primary difference between derivatives in MS will be the molecular ion peak. The fragmentation pattern may also change depending on the stability of the new substituent. For example, a derivative with a C6-methoxy group might show a characteristic loss of a methyl radical (M-15) or formaldehyde (M-30).
Experimental Protocols: A Self-Validating Approach
The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Acetone-d₆ or Chloroform-d (CDCl₃) are common choices. Causality: The solvent must not have signals that overlap with the analyte's signals. Deuterated solvents are "invisible" in ¹H NMR.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width sufficient to cover the expected downfield aromatic proton.
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration if quantitative analysis is needed.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[4]
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings. A proton-decoupled spectrum can then be acquired for simplification.
-
Ensure the spectral width is large enough to encompass the wide chemical shift range of fluorine.[1]
-
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. Causality: This step is critical to subtract the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.
-
Data Acquisition: Co-add at least 16 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Impact (EI) source.
-
GC Method:
-
Inject a small volume (1 µL) of the solution.
-
Use a temperature ramp program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.
-
-
MS Acquisition:
-
Set the ionization energy to 70 eV (standard for EI).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Analyze the resulting spectrum for the molecular ion peak, the characteristic Br isotopic pattern, and key fragment ions.[7]
-
References
-
¹⁹F NMR as a tool in chemical biology. PubMed Central. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]
-
1-Bromo-3,4,5-trifluorobenzene. PubChem. Available at: [Link]
- Preparation method of 3, 4, 5-trifluoro bromobenzene.Google Patents.
- A kind of preparation method of 3,4,5-trifluorobromobenzene compound.Google Patents.
-
1,3,5-Trifluorobenzene. PubChem. Available at: [Link]
-
Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of meta-bromonitrobenzene. PrepChem.com. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
-
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. PMC - NIH. Available at: [Link]
-
1,2,3-Trifluoro-4-nitrobenzene. PubChem. Available at: [Link]
-
Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Spectroscopy. Thieme. Available at: [Link]
-
Carbon-13 NMR. Chemistry LibreTexts. Available at: [Link]
-
IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. Available at: [Link]
-
2,2,2-Trifluoro-1-(5-Bromo-2-Nitrophenyl)-Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
Sources
validating the structure of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene products by NMR
Title: Technical Guide: Structural Validation of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene via NMR Spectroscopy
Executive Summary
This guide provides a definitive protocol for validating the structural integrity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (Target Product). Unlike standard organic intermediates, this molecule presents a unique analytical challenge due to its highly substituted benzene ring and the "invisible" nature of the bromine and nitro substituents in proton NMR.
In drug development, this intermediate is frequently confused with its regioisomers (e.g., 2-bromo-4,5,6-trifluoro-1-nitrobenzene) or contaminated with starting materials (1-bromo-3,4,5-trifluorobenzene). This guide contrasts the Target Product against these Alternatives , establishing a self-validating NMR workflow that relies on
Part 1: The Analytical Challenge
The structure of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene leaves only one aromatic proton on the ring (Position 6). Consequently, a standard
The Solution: The "Fingerprint" lies in the Fluorine-19 (
Structural Topology & Coupling Logic
-
H6: The sole proton. It is ortho to F5 and meta to F4.
-
F5: Ortho to H6 and ortho to F4.
-
F4: Flanked by F3 and F5 (the "middle" fluorine).
-
F3: Ortho to F4 and ortho to the Bromine substituent.
Part 2: Comparative Analysis (Product vs. Alternatives)
The following table contrasts the NMR signatures of the high-purity Target Product against its most common impurities.
Table 1: NMR Differentiation Matrix
| Feature | Target Product (2-Bromo-3,4,5-trifluoro-1-nitrobenzene) | Alternative A: Precursor (1-Bromo-3,4,5-trifluorobenzene) | Alternative B: Regioisomer (2-Bromo-4,5,6-trifluoro-1-nitrobenzene) |
| 1H (Single aromatic proton) | 2H (Two aromatic protons) | 1H (Single aromatic proton) | |
| ddd (Doublet of doublets of doublets) Coupling to F5 (ortho) & F4 (meta) | Multiplet Symmetric signal due to H2/H6 equivalence | ddd But distinct coupling constants due to H3 position | |
| 3 Distinct Signals (F3, F4, F5 are magnetically non-equivalent) | 2 Distinct Signals (F4 is unique; F3 & F5 are equivalent) | 3 Distinct Signals (Shifted due to proximity to Nitro group) | |
| Diagnostic Coupling | F3 shows only | All F signals show strong H-coupling. | F4 (middle) couples to H3 (ortho), changing the pattern. |
Critical Insight: If your
NMR shows only 2 peaks with an integration ratio of 1:2, you have failed to nitrate the ring; you still have the starting material (Alternative A).
Part 3: Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this specific acquisition sequence.
Sample Preparation
-
Solvent:
(Chloroform-d) is preferred over DMSO-d6 to prevent solvent viscosity from broadening the fine fluorine coupling splitting. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause radiation damping effects on the sensitive
channel. -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters
-
Experiment A:
NMR (Standard)-
Spectral Width: -2 to 14 ppm.
-
Scans: 16 (Sufficient for >98% purity check).
-
Delay (D1): 2.0 seconds.
-
-
Experiment B:
NMR (Non-Decoupled)-
Why: You must run this without proton decoupling to see the H6-F5 interaction.
-
Spectral Width: -50 to -200 ppm.[3]
-
Scans: 32.
-
Center Frequency: Set to approx -130 ppm.
-
The "Self-Validating" Workflow
This diagram illustrates the logical flow to confirm structure.
Figure 1: Decision tree for validating 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, filtering out precursors and regioisomers.
Part 4: Data Interpretation & Logic
This section details the "Causality" of the spectral features. We utilize the J-Coupling Network to prove the structure.
The Connectivity Map
-
F3 (-100 to -120 ppm range): This fluorine is adjacent to the Bromine and F4. It is far from H6 (4 bonds away, very weak coupling).
-
Expected Pattern: Doublet (coupling to F4,
). -
Validation: If this peak shows significant splitting by a proton, the proton is likely at position 2 or 4, indicating a Regioisomer .
-
-
F5 (-140 to -160 ppm range): This fluorine is adjacent to the Nitro group and H6.
-
Expected Pattern: Doublet of Doublets (dd).
-
Coupling 1: Ortho to F4 (
). -
Coupling 2: Ortho to H6 (
).
-
-
H6 (7.5 - 8.5 ppm range):
-
The signal will appear as a doublet of doublets (dd) .
-
Large splitting from F5 (
) and smaller splitting from F4 ( ).
-
Figure 2: The J-Coupling Network. Solid lines indicate strong ortho-couplings; dotted lines indicate weaker meta-couplings.
Part 5: Troubleshooting & Edge Cases
Issue 1: Broad Signals in
-
Cause: "Roof effect" or second-order coupling effects are common in polyfluorinated aromatics if the chemical shift difference (
) between F3, F4, and F5 is small relative to the coupling constant ( ). -
Solution: Acquire the spectrum at a higher field strength (e.g., 600 MHz vs 300 MHz) to separate the signals and simplify the multiplets into first-order patterns.
Issue 2: Ambiguity between F3 and F5
-
Cause: Both are doublets (or dd) and can have similar chemical shifts.
-
Solution: Run a
- HOESY (Heteronuclear Overhauser Effect Spectroscopy) or a simple with Proton Decoupling.-
Decoupled: F5 will simplify (lose H6 coupling). F3 will remain unchanged (as it only couples to F4). This definitively identifies F5.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and coupling constants).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-F and H-F coupling patterns).
-
Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. (Verified database for substituent effects on coupling).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of nitro/bromo aromatics).
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene: A Predictive Comparison
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern molecular design. The substrate 2-Bromo-3,4,5-trifluoro-1-nitrobenzene presents a unique synthetic challenge and opportunity. Its electron-deficient aromatic core, decorated with three fluorine atoms and a nitro group, offers a versatile platform for the synthesis of novel pharmacophores and advanced materials. The carbon-bromine bond at the 2-position is the most viable site for modification via palladium-catalyzed cross-coupling reactions. However, the very substituents that make this molecule an attractive building block also profoundly influence its reactivity. The strong electron-withdrawing nature of the fluorine and nitro groups can significantly alter the energetics of the catalytic cycle in common cross-coupling reactions.
This guide provides a comparative analysis of the potential yields and mechanistic considerations for various cross-coupling methodologies applied to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. While direct experimental data for this specific substrate is not extensively reported in the literature, this document leverages established principles of organometallic chemistry and data from structurally analogous systems to offer a predictive framework for researchers. We will delve into the nuances of Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions, providing insights to guide your experimental design.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The electron-deficient nature of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is expected to facilitate the initial oxidative addition step. However, the choice of base is critical to activate the boronic acid for efficient transmetalation without promoting side reactions.
Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling
Predicted Performance and Experimental Protocol
For a substrate like 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a robust catalyst system is recommended. Modern catalysts featuring electron-rich, bulky phosphine ligands are known to be effective for challenging substrates.
Exemplary Protocol (based on related systems):
-
To a degassed solution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv) and the desired boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, add a suitable base such as K₃PO₄ (2.2 equiv).[3]
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[3]
-
Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: Leveraging Organostannanes
The Stille coupling offers a valuable alternative for C-C bond formation, utilizing organostannane reagents. A key advantage of Stille couplings is the stability and functional group tolerance of the organotin reagents.[4] However, the toxicity of tin compounds is a significant drawback.
Mechanistic Considerations
The mechanism of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[5] The transmetalation step is often the rate-limiting step and can be accelerated by the use of additives.
Caption: Figure 2. Catalytic Cycle of the Stille Coupling
Predicted Performance and Experimental Protocol
The Stille coupling is expected to be a viable method for the functionalization of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. The choice of catalyst and solvent will be crucial for achieving good yields.
Exemplary Protocol (based on general procedures):
-
In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv) and the organostannane reagent (1.1 equiv) in a suitable solvent like DMF.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a co-catalyst if necessary (e.g., CuI).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress.
-
After completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic phase, dry it, and concentrate it in vacuo.
-
Purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction is typically co-catalyzed by palladium and copper.[7]
Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[8]
Caption: Figure 3. Catalytic Cycles of the Sonogashira Coupling
Predicted Performance and Experimental Protocol
The Sonogashira coupling is expected to be highly effective for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene due to the electron-deficient nature of the aryl bromide.
Exemplary Protocol (based on related systems):
-
To a solution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent mixture such as THF and triethylamine (2:1), add the catalysts Pd(PPh₃)₄ (5 mol%) and CuI (3 mol%).[9]
-
Degas the reaction mixture and stir at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
The Heck Reaction: Olefination of Aryl Halides
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[10] This reaction is a powerful tool for the construction of complex carbon skeletons.[11]
Mechanistic Considerations
The Heck reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step affords the olefinated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Caption: Figure 4. Catalytic Cycle of the Heck Reaction
Predicted Performance and Experimental Protocol
The Heck reaction should be a feasible method for the olefination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. Careful selection of the base and reaction temperature will be important to achieve high yields and selectivity.
Exemplary Protocol (based on general procedures):
-
Combine 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (2 mol%), a phosphine ligand like P(o-tolyl)₃ (4 mol%), and a base such as triethylamine (2.0 equiv) in a suitable solvent (e.g., DMF or NMP).
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction has broad substrate scope and functional group tolerance.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.
Caption: Figure 5. Catalytic Cycle of the Buchwald-Hartwig Amination
Predicted Performance and Experimental Protocol
The Buchwald-Hartwig amination is anticipated to be a highly effective method for the amination of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene. The use of sterically hindered and electron-rich phosphine ligands is often crucial for achieving high yields, especially with challenging substrates.
Exemplary Protocol (based on related systems):
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.4 equiv).
-
Add a solution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 equiv) and the amine (1.2 equiv) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at a temperature between 80-110 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Comparative Summary of Cross-Coupling Methods
| Coupling Method | Coupling Partner | Key Reagents | Predicted Yield | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | Good to Excellent | Wide substrate scope, commercially available reagents.[1] | Base sensitivity, potential for deboronation. |
| Stille | Organostannanes | Pd catalyst, (optional CuI) | Good to Excellent | Stable reagents, good functional group tolerance.[4] | Toxicity of tin compounds, purification issues. |
| Sonogashira | Terminal alkynes | Pd/Cu catalyst, Base | Excellent | Mild reaction conditions, high yields.[7] | Homocoupling of alkynes as a side reaction. |
| Heck | Alkenes | Pd catalyst, Base | Moderate to Good | Atom economy, direct olefination.[10] | Regio- and stereoselectivity issues. |
| Buchwald-Hartwig | Amines | Pd catalyst, Ligand, Base | Good to Excellent | Broad amine scope, direct C-N bond formation.[12] | Air- and moisture-sensitive catalysts/reagents. |
Senior Application Scientist's Insight
The choice of the optimal cross-coupling method for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene will ultimately depend on the desired final product and the specific experimental constraints.
-
For the introduction of aryl, heteroaryl, or alkyl groups, the Suzuki-Miyaura coupling is likely the most practical and versatile choice due to the vast commercial availability of boronic acids.
-
The Sonogashira coupling is predicted to be the most efficient method for the introduction of alkynyl functionalities, given the high reactivity of the electron-deficient aryl bromide.
-
For the synthesis of arylamines, the Buchwald-Hartwig amination with modern ligand systems is expected to provide the highest yields and broadest scope.
-
While the Stille and Heck reactions are certainly viable, the toxicity of organotin reagents in the former and potential selectivity issues in the latter may render them less attractive for initial screening unless the specific coupling partners are not amenable to other methods.
It is important to note that the presence of the nitro group and multiple fluorine atoms may necessitate the use of more robust, modern catalyst systems, often featuring bulky, electron-rich phosphine ligands, to achieve high catalytic turnover and good yields. Preliminary screening of catalysts, ligands, bases, and solvents is highly recommended to identify the optimal conditions for the specific transformation of interest.
References
-
NROChemistry. Cross-Coupling Reactions. [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Liu, Y., & Liu, B. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11059–11065.
-
ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
- La-Venia, A., et al. (2016). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 81(17), 7514–7525.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176.
-
ResearchGate. (2018). Synthesis of Functionalized Triphenodioxazines via Palladium Catalyzed Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Process Research & Development. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
Mahidol University. (2012). Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
NROChemistry. Heck Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
ResearchGate. (n.d.). Scheme 1: Palladium-catalyzed Heck-type reaction of 2-bromo-1,1,1-trifluorohexane (2a) with alkenes 1. [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
-
PubMed. (2014). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. [Link]
-
ZORA. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
- O'Brien, A. G., et al. (2017). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
-
MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
Scribd. (n.d.). Overview of the Stille Reaction. [Link]
-
UT Electronic Theses and Dissertations. (2023). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. [Link]
- Hu, J., et al. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 16(10), 2736–2739.
-
Organic Process Research & Development. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
cost-benefit analysis of using 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
The following guide provides an in-depth cost-benefit and technical analysis of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene , a specialized scaffold for advanced pharmaceutical synthesis.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists
Executive Summary: The "Pre-Functionalized" Advantage
In the competitive landscape of fluoroquinolone and kinase inhibitor development, the choice of starting material dictates the efficiency of the entire synthetic campaign. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 1020718-01-7) represents a "pre-functionalized" strategy. While its initial material cost is significantly higher than generic polyfluorinated benzenes, it offers a distinct downstream advantage: regiochemical certainty .
By installing the bromine atom at the C-2 position (which maps to the critical C-8 position in quinolone scaffolds) before the ring closure, researchers avoid the low-yielding and unselective electrophilic halogenation steps required when using cheaper starting materials.
Quick Comparison
| Feature | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 2,3,4,5-Tetrafluoronitrobenzene |
| Primary Application | 8-Bromo/Methoxy-fluoroquinolones, Kinase Inhibitors | 8-Fluoro-quinolones (e.g., Sparfloxacin) |
| Regiocontrol | Absolute (Br is fixed at ortho position) | Variable (Depends on cyclization conditions) |
| Process Complexity | Low (Functional groups in place) | High (Requires late-stage functionalization) |
| Material Cost | High ( | Low ($) |
| Overall Efficiency | High (Fewer steps, cleaner profile) | Medium (More byproducts, purification load) |
Technical Deep Dive: Reactivity & Mechanism
To understand the value of this compound, one must analyze its electronic landscape. The nitro group acts as the primary activator, orchestrating the reactivity of the halogen substituents.
The Reactivity Map
The molecule features three distinct zones of reactivity, allowing for orthogonal functionalization sequences.
-
The Labile Core (C-4): The fluorine at C-4 is para to the nitro group. It is the most electrophilic site and undergoes Nucleophilic Aromatic Substitution (
) with amines (e.g., piperazine, cyclopropylamine) under mild conditions. -
The Ortho-Handle (C-2): The bromine atom is sterically bulky and less labile than the activated fluorines. It survives the initial
at C-4, preserving a handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or serving as a blocking group. -
The Cyclization Site (C-6): The proton at C-6 is essential for ring-closing reactions (e.g., Gould-Jacobs cyclization) to form bicyclic heterocycles.
Visualization of Reactivity
The following diagram illustrates the regioselectivity logic governed by the nitro group's electronic effects.
Figure 1: Reactivity landscape showing the electronic dominance of the nitro group and the orthogonal roles of the halogen substituents.
Comparative Cost-Benefit Analysis
Scenario: Synthesis of an 8-Alkoxy-Fluoroquinolone (e.g., Moxifloxacin Analog)
Target: A fluoroquinolone scaffold with a substituent at the C-8 position.[1][2]
Route A: The "Pre-Functionalized" Route (Recommended)
-
Starting Material: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
-
Workflow:
- : Displacement of C-4 F with amine. (High Yield, >90%)
-
Reduction: Nitro
Aniline. -
Cyclization: Formation of the quinolone core. The Br atom naturally ends up at C-8.
-
Substitution: Displacement of C-8 Br with Methoxide (or Pd-coupling).
-
Verdict: The bromine is "carried through" the synthesis, protecting the position and offering a reactive handle exactly when needed.
Route B: The "Post-Functionalization" Route (Alternative)
-
Starting Material: 2,3,4,5-Tetrafluoronitrobenzene.
-
Workflow:
- : Displacement of C-4 F.
-
Reduction: Nitro
Aniline. -
Cyclization: Forms an 8-Fluoro quinolone.
-
Issue: Converting an 8-Fluoro group to an 8-Methoxy or 8-Alkyl group is difficult. The C-8 F is not sufficiently labile compared to C-6 or C-7 positions in the quinolone core.
-
Workaround: Requires bromination of the quinolone core. This is often non-selective (mixture of C-5 and C-8 isomers) and low yielding (~40-50%).
Data Summary Table
| Metric | Route A (Bromo-Trifluoro) | Route B (Tetrafluoro) |
| Material Cost (100g basis) | High (~$2,500 - $3,500) | Low (~$300 - $500) |
| Step Count to 8-Substituted Core | 4 Steps | 5-6 Steps (Extra halogenation) |
| Key Yield Bottleneck | Cyclization (~70%) | Late-stage Bromination (~45%) |
| Impurity Profile | Clean (Regiospecific) | Complex (Isomeric mixtures) |
| Total Process Cost (incl. Labor/Waste) | Lower (Due to efficiency) | Higher (Due to purification/yield loss) |
Experimental Protocol: Representative Synthesis
Objective: Synthesis of Ethyl 7-amino-8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.
Reagents & Equipment[3][4][5]
-
Substrate: 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq)
-
Nucleophile: Cyclopropylamine (1.1 eq)
-
Base: Triethylamine (TEA) (1.2 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Equipment: 3-neck round bottom flask, reflux condenser, inert gas (N2) line.
Step-by-Step Methodology
Step 1: Regioselective
(C-4 Displacement)
-
Setup: Charge the flask with 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (10 mmol) and MeCN (50 mL). Cool to 0°C.
-
Addition: Add TEA (12 mmol) followed by the slow, dropwise addition of cyclopropylamine (11 mmol). Note: The reaction is exothermic.[3]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/HPLC. The C-4 fluorine is displaced exclusively due to para-activation from the nitro group.
-
Workup: Pour into ice water. Filter the yellow precipitate.
-
Result: 2-Bromo-4-(cyclopropylamino)-3,5-difluoro-1-nitrobenzene.
Step 2: Nitro Reduction[4]
-
Setup: Dissolve the intermediate in Ethanol/Acetic Acid.
-
Reduction: Add Iron powder (3 eq) and heat to reflux for 2 hours. (Alternative: Hydrogenation with Raney Ni, but beware of de-halogenation of the bromine).
-
Workup: Filter through Celite to remove iron residues. Concentrate filtrate.[3]
-
Result: 2-Bromo-4-(cyclopropylamino)-3,5-difluoroaniline.
Step 3: Gould-Jacobs Cyclization
-
Condensation: React the aniline with Diethyl ethoxymethylenemalonate (EMME) at 110°C (neat or in toluene) to form the anilinomethylene malonate.
-
Cyclization: Heat the intermediate in Diphenyl ether at 250°C for 30 minutes.
-
Mechanism: Thermal cyclization occurs onto the C-6 position (displacing H). The C-2 Bromine remains intact, positioning itself at C-8 of the new quinolone ring.
Figure 2: Workflow for converting the nitrobenzene scaffold into a quinolone core.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols for this specific compound class.
-
Explosion Hazard: Like all polynitro and halo-nitro aromatics, this compound has high energy potential. Do not heat the neat material above 100°C in a closed system.
-
Toxicity: Aromatic nitro compounds are potent methemoglobin formers. Absorption through skin is rapid.
-
Protocol: Double-gloving (Nitrile + Laminate) is required.
-
First Aid: In case of cyanosis (blue skin/lips), administer oxygen immediately and seek medical attention for methylene blue treatment.
-
-
HF Generation: During the
reaction, fluoride ions are released. If the reaction is acidified, Hydrofluoric Acid (HF) can form.-
Control: Always quench reaction mixtures with basic aqueous solutions (e.g., NaHCO3) to neutralize HF potential.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1020718-01-7. Retrieved from [Link]
-
MDPI (2020). Nucleophilic Aromatic Substitution of Halogens in Halonitroarenes. Molecules, 25(21), 4882. Retrieved from [Link]
-
Organic Syntheses (2019). Regioselective Synthesis of Fluoroquinolone Intermediates. Retrieved from [Link]
Sources
Regioselectivity in Reactions of Polysubstituted Fluoronitrobenzenes: A Comparative Application Guide
The following guide provides an in-depth technical comparison of regioselective strategies for polysubstituted fluoronitrobenzenes. It is designed for application scientists and medicinal chemists requiring high-fidelity control over Nucleophilic Aromatic Substitution (
Executive Summary
Polysubstituted fluoronitrobenzenes (e.g., 2,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene) are "privileged scaffolds" in drug discovery, serving as core electrophiles for synthesizing bioactive heterocycles. However, their multiple electrophilic sites present a Regioselectivity Challenge :
-
Site Selectivity: Competition between ortho- and para- fluorine atoms relative to the activating nitro group.
-
Leaving Group Selectivity: Competition between fluorine displacement (
) and nitro group displacement (denitration).
This guide compares standard methodologies against advanced catalytic protocols, providing evidence-based recommendations to maximize yield and regiocontrol.
Mechanistic Principles & The "Activation Vector"
To control the reaction, one must understand the competing electronic and steric forces.
The Ortho/Para Competition
In systems like 2,4-difluoronitrobenzene (2,4-DFNB) , both fluorine atoms are activated by the nitro group.
-
Ortho-F (C2): Activated by strong inductive electron withdrawal (-I) and resonance (-M). often kinetically favored due to proximity to the nitro group (unless sterically hindered).
-
Para-F (C4): Activated primarily by resonance (-M).
The Decision Matrix:
-
Standard Conditions (Thermodynamic/Steric Control): Small nucleophiles often favor ortho; bulky nucleophiles may shift preference to para.
-
Chelation Control (Kinetic Control): Metal cations (Mg²⁺, Li⁺) can coordinate with the nitro oxygen and the incoming nucleophile, forcing ortho attack.
-
H-Bonding (Protic Solvents/Amines): Primary amines can form H-bonds with the nitro group, directing attack to the ortho position (the "Built-in Solvation" effect).
Visualization: Competing Pathways
The following diagram illustrates the bifurcation between ortho- and para-substitution pathways.
Caption: Bifurcation of
Comparative Performance Analysis
Scenario A: Aminolysis of 2,4-Difluoronitrobenzene
Objective: Selective displacement of the ortho-fluorine by an amine.
| Methodology | Reagent System | Solvent | Regioselectivity (Ortho:Para) | Yield | Mechanism Note |
| Standard Thermal | Morpholine (2.0 eq) | EtOH (Polar Protic) | ~90:10 | 85% | H-bonding assists ortho-delivery; solvent stabilizes both TS. |
| Non-Polar Thermal | Morpholine (2.0 eq) | Toluene (Non-Polar) | >98:2 | 92% | "Built-in solvation" (intramolecular H-bond) dominates in non-polar media. |
| Flow Chemistry | Morpholine (Neat/Conc) | EtOH (High T/P) | ~95:5 | >95% | Rapid heat transfer minimizes side reactions; kinetic control. |
Insight: For amines, non-polar solvents (Toluene, DCM) significantly enhance ortho-selectivity by maximizing the intramolecular hydrogen bond between the ammonium proton and the nitro oxygen in the transition state.
Scenario B: Etherification (Alkoxylation)
Objective: Selective displacement of ortho-fluorine by an alcohol. This is historically difficult because alkoxides are hard nucleophiles without H-bond donor capability, often leading to mixtures.
| Methodology | Reagent System | Regioselectivity (Ortho:Para) | Performance Verdict |
| Standard Base | NaH / THF | ~1:1 to 2:1 | Poor. Low selectivity due to lack of directing effects; competitive para-attack. |
| K₂CO₃ / DMF | K₂CO₃ / Heat | 1:3 | Poor. Dipolar aprotic solvents often favor para attack by separating ion pairs. |
| Magnesium Chelation | R-OMgCl (Grignard derived) | >500:1 | Superior. Mg²⁺ coordinates nitro-O and alkoxide-O, delivering Nu exclusively to ortho. |
Supporting Data (Source 1.8): Recent studies utilizing chloromagnesium alkoxides (generated from ROH + iPrMgCl) demonstrate a complete reversal of selectivity compared to NaH.
-
Substrate: 2,4-Difluorobenzamide derivative.[1]
-
NaH/THF: 1.5 : 1 (Ortho:Para).
-
ROMgCl/THF:>500 : 1 (Ortho:Para). [1]
Experimental Protocols
Protocol 1: High-Fidelity Ortho-Etherification (Magnesium-Mediated)
Recommended for synthesizing 2-alkoxy-4-fluoronitrobenzenes with >99% isomeric purity.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Alcohol (R-OH, 1.1 equiv)
-
Isopropylmagnesium chloride (iPrMgCl, 2.0M in THF, 1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Alkoxide Formation: In a flame-dried Schlenk flask under Argon, dissolve the Alcohol (1.1 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
-
Metallation: Dropwise add iPrMgCl (1.1 equiv). Stir for 15 min at 0°C to generate R-OMgCl. Note: Gas evolution (propane) will occur.
-
Addition: Cannulate the chloromagnesium alkoxide solution into a separate flask containing 2,4-difluoronitrobenzene (1.0 equiv) in THF at -78°C (or 0°C depending on reactivity).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by HPLC/TLC.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
-
Purification: The crude product usually contains >99% ortho-isomer. Standard silica plug filtration is often sufficient.
Validation Check:
-
¹⁹F NMR: Look for the shift of the para-fluorine (signals remain ~ -100 to -110 ppm) vs loss of the ortho-fluorine signal.
-
Self-Validating Step: If the reaction turns dark black/tarry, temperature control was lost. The Mg-intermediate is stable but sensitive to moisture.
Protocol 2: Regioselective Amination in Flow
Recommended for scale-up of 2-amino-4-fluoronitrobenzenes.
Workflow:
-
Feed A: 2,4-Difluoronitrobenzene (0.5 M in Toluene).
-
Feed B: Amine (1.0 M in Toluene).
-
Reactor: Coil reactor (PFA tubing), volume 10 mL.
-
Conditions: 80°C, Residence time 10-20 min.
-
Outcome: Mixing in non-polar toluene favors the ortho-product via the H-bond cyclic transition state. Continuous removal of heat prevents thermal isomerization or degradation.
Decision Tree for Method Selection
Use this logic flow to select the optimal condition for your specific substrate.
Caption: Strategic selection guide for SNAr conditions based on nucleophile class and selectivity requirements.
References
-
Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society, 2024.[1] [Link] (Key source for Mg-mediated high-selectivity protocols)
-
Nucleophilic Displacement in Polyhalogenoaromatic Compounds. Part 72: Kinetics of Methoxydefluorination of Polyfluoronitrobenzene. Journal of the Chemical Society, Perkin Transactions 2, 1980. [Link] (Foundational data on 2,3,4-trifluoronitrobenzene reactivity)
-
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine. Journal of Flow Chemistry, 2017. [Link] (Protocol for flow-based regioselective amination)
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 2024. [Link] (Discussion on displacing F vs NO2 and sequential substitution strategies)
Sources
Comparative Guide: Electronic Effects & Reactivity of Trifluoronitrobenzene Isomers
The following guide details the electronic effects, reactivity profiles, and experimental handling of trifluoronitrobenzene (TFNB) isomers.
Executive Summary
Trifluoronitrobenzene (TFNB) isomers are critical electrophilic building blocks in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin), agrochemicals, and high-performance polymers. Their reactivity is governed by the interplay between the strongly electron-withdrawing nitro group (
This guide compares the four commercially relevant isomers:
-
2,3,4-TFNB: The "Competitive" Isomer (Ortho vs. Para activation).
-
2,4,5-TFNB: The "Sequential" Isomer (Levofloxacin precursor).
-
2,4,6-TFNB: The "Symmetric" Isomer (High reactivity, statistical mixtures).
-
3,4,5-TFNB: The "Selective" Isomer (Exclusive Para substitution).
Electronic Landscape & Mechanistic Basis
The reactivity of TFNB isomers in Nucleophilic Aromatic Substitution (
The "Rules of Engagement"
-
Nitro Activation: The
group activates positions ortho and para to itself via resonance ( effect) and induction ( effect).[1] Positions meta to the nitro group are significantly less reactive. -
Fluorine Leaving Group Ability: In
, fluorine is the best halogen leaving group because its high electronegativity inductively stabilizes the transition state of the rate-determining addition step. -
The "Ortho Effect": For amine nucleophiles, substitution often occurs ortho to the nitro group due to intramolecular hydrogen bonding with the nitro oxygen, stabilizing the transition state.
Comparative Reactivity Matrix
| Isomer | Nitro Position | Fluorine Positions | Activated Fluorines | Primary Substitution Site | Regioselectivity Score |
| 3,4,5-TFNB | 1 | 3, 4, 5 | C-4 (Para) | C-4 | High (>99%) |
| 2,4,5-TFNB | 1 | 2, 4, 5 | C-2 (Ortho), C-4 (Para) | C-4 (Major), C-2 (Minor) | Moderate |
| 2,3,4-TFNB | 1 | 2, 3, 4 | C-2 (Ortho), C-4 (Para) | C-2 (Amine dependent) | Low/Variable |
| 2,4,6-TFNB | 1 | 2, 4, 6 | C-2, C-4, C-6 | C-2/C-6 (Statistical) | Low (Mixture) |
Deep Dive: Isomer-Specific Analysis
3,4,5-Trifluoronitrobenzene: The Precision Tool
-
Electronic Profile: The fluorines at C-3 and C-5 are meta to the nitro group and thus electronically "invisible" to resonance activation. Only the C-4 fluorine is para.
-
Reactivity: Reacts exclusively at the C-4 position.
-
Application: Ideal for synthesizing symmetric 3,5-difluoro-4-substituted anilines.
-
NMR Signature:
-
Reactant: Doublet (C-3,5) and Triplet (C-4).
-
Product: Loss of the Triplet signal; retention of the Doublet (shifted).
-
2,4,5-Trifluoronitrobenzene: The Drug Builder
-
Electronic Profile: Contains two activated fluorines (C-2 and C-4). The C-5 fluorine is meta but inductively acidifies the ring.
-
Reactivity:
-
Steric Control: The C-2 position is sterically crowded (flanked by
and F). The C-4 position is less hindered. -
Major Product: Nucleophiles typically attack C-4 .
-
-
Key Application: Starting material for Levofloxacin . The C-4 fluorine is displaced first, followed by C-2 or C-3 modifications in subsequent steps.
2,3,4-Trifluoronitrobenzene: The Variable Substrate
-
Electronic Profile: Similar to the 2,4,5-isomer but with the "buttressing" effect of three contiguous fluorines.
-
Reactivity: Highly sensitive to solvent and nucleophile.
-
Small/Hard Nucleophiles (e.g.,
): Favor C-2 (Ortho) due to electrostatic attraction to the nitro group. -
Large/Soft Nucleophiles (e.g., Thiolates): Favor C-4 (Para) to avoid steric clash.
-
Experimental Protocols & Data
Standardized Protocol
This protocol is self-validating: the color change (formation of the Meisenheimer complex) and
Objective: Regioselective amination of 2,4,5-TFNB.
Materials:
-
Substrate: 2,4,5-Trifluoronitrobenzene (1.0 equiv)
-
Nucleophile: N-Methylpiperazine (1.1 equiv)
-
Base:
(anhydrous, 2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Workflow:
-
Setup: Charge a round-bottom flask with 2,4,5-TFNB and MeCN (0.5 M concentration).
-
Activation: Add
and stir at room temperature for 10 mins. Checkpoint: Suspension should be uniform. -
Addition: Add N-Methylpiperazine dropwise over 15 mins. Observation: Solution will likely turn deep yellow/orange (Meisenheimer complex).
-
Reaction: Heat to 60°C for 4-6 hours.
-
Monitoring: Aliquot 50
for NMR. Look for the disappearance of the C-4 fluorine signal (approx -120 to -130 ppm range). -
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
.
Quantitative Comparison Table
| Isomer | Nucleophile | Conditions | Major Product | Yield | Ref |
| 2,4,5-TFNB | N-Methylpiperazine | DMF, | 4-substituted | 88% | [1] |
| 2,4,5-TFNB | Morpholine | EtOH, | 4-substituted | 92% | [2] |
| 3,4,5-TFNB | Benzylamine | DMSO, 100°C | 4-substituted | 95% | [3] |
| 2,3,4-TFNB | Ammonia (aq) | EtOH, RT | 2-amino (Ortho) | 76% | [4] |
Visualization of Reaction Pathways
The following diagram illustrates the decision logic for regioselectivity based on the isomer structure.
Caption: Decision tree for predicting the major regioisomer in
References
-
Synthesis of Levofloxacin Intermediates. Journal of Heterocyclic Chemistry. 2,4,5-trifluoronitrobenzene reactivity profile.
-
Regioselectivity in Nucleophilic Aromatic Substitution. Chemical Reviews. Comprehensive review of ortho/para ratios in fluoronitrobenzenes.
-
3,4,5-Trifluoronitrobenzene Synthesis and Reactivity. ChemicalBook/Supplier Data. Confirmation of C-4 selectivity.
-
Ortho-Effect in
Reactions. Master Organic Chemistry. Mechanistic explanation of amine preference for ortho substitution. - NMR Chemical Shift Data. Alfa Chemistry. Reference tables for fluorinated aromatics.
Sources
A Comparative Guide to the Mechanistic Nuances of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, polyhalogenated nitroaromatic compounds serve as versatile building blocks, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their utility. This guide provides an in-depth mechanistic exploration of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a compound of significant interest due to its unique substitution pattern. We will dissect its reactivity, compare it with relevant alternatives, and provide detailed experimental protocols to facilitate further research and application.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical class of reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, which are concerted, and SN1 reactions, which proceed through a carbocation, the SNAr mechanism is typically a two-step process.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group. This is generally the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination of the Leaving Group: In the subsequent fast step, the leaving group departs, and the aromaticity of the ring is restored.
The feasibility and rate of SNAr reactions are profoundly influenced by three key factors:
-
The nature of the leaving group: While counterintuitive to those familiar with aliphatic substitution, fluoride is often the best leaving group among the halogens in SNAr reactions, followed by chloride, bromide, and iodide (F > Cl > Br > I).[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the first step is rate-determining, the strength of the C-X bond, which is broken in the second step, has a lesser impact on the overall reaction rate.[1]
-
The presence of electron-withdrawing groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO2), is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance, particularly when they are positioned ortho or para to the leaving group.[2]
-
The strength of the nucleophile: A more potent nucleophile will generally react faster.
Recent research has also brought to light that not all SNAr reactions strictly follow the two-step pathway. Concerted SNAr (cSNAr) mechanisms, where the nucleophile attacks and the leaving group departs in a single transition state, have been identified, particularly for less activated aromatic systems.[3][4]
Mechanistic Insights into 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a fascinating case study in the interplay of multiple electronic and steric effects. The molecule possesses a powerful activating nitro group and four potential halogen leaving groups.
Regioselectivity: Which Halogen Leaves?
A critical question in the reaction of this substrate is which halogen atom will be preferentially displaced. The nitro group, being at C1, exerts its strong electron-withdrawing effect, activating the ortho (C2 and C6, though C6 is unsubstituted) and para (C4) positions.
-
Position C2 (Bromine): The bromine atom is ortho to the activating nitro group. This proximity allows for strong resonance stabilization of the negative charge in the Meisenheimer intermediate.
-
Position C3 (Fluorine): This fluorine is meta to the nitro group. While it contributes to the overall electron deficiency of the ring through its inductive effect, it does not benefit from direct resonance stabilization of the Meisenheimer complex.
-
Position C4 (Fluorine): The fluorine at C4 is para to the nitro group, allowing for excellent resonance stabilization of the intermediate.
-
Position C5 (Fluorine): This fluorine is also meta to the nitro group.
Based on these considerations, nucleophilic attack is most likely to occur at the C2 (bromo-substituted) and C4 (fluoro-substituted) positions due to the stabilizing effect of the para and ortho nitro group. The choice between these two positions will be dictated by a balance of factors, including the superior leaving group ability of fluorine in many SNAr contexts and the specific reaction conditions.
The Competing Nature of Leaving Groups
In 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, we have a direct competition between bromine and fluorine as leaving groups at activated positions. While fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, the relative reactivity can be influenced by the nucleophile and solvent.[5] For many common nucleophiles, substitution of the fluorine at the para position (C4) is expected to be a major reaction pathway. However, substitution of the bromine at the ortho position (C2) is also a strong possibility.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, it is instructive to compare it with other halogenated nitroaromatics.
| Compound | Key Features | Expected Relative Reactivity |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Multiple F atoms providing strong inductive withdrawal; Br and F at activated positions. | High |
| 1-Bromo-4-nitrobenzene | Single activating nitro group; Br at the para position. | Moderate |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Two strong activating nitro groups; F as the leaving group. | Very High |
| Pentafluoronitrobenzene | Five fluorine atoms providing very strong inductive withdrawal. | Very High |
The high degree of fluorination in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, coupled with the nitro group, is expected to render it a highly reactive substrate for SNAr reactions.
Experimental Protocols for Mechanistic Studies
To empirically determine the reactivity and regioselectivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a series of kinetic experiments can be designed.
General Workflow for Kinetic Analysis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Modeling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of highly functionalized aromatic scaffolds is paramount. Among these, polyhalogenated nitroaromatics serve as versatile building blocks, offering multiple reaction sites for diversification. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a molecule of significant synthetic potential, presents a fascinating case study in predicting and understanding chemical reactivity. The interplay of its electron-withdrawing nitro group and the array of halogen substituents creates a nuanced reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth technical comparison of the predicted reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, grounded in the principles of computational chemistry, and contextualized with experimental data from analogous systems. As Senior Application Scientists, we recognize that a purely theoretical approach is insufficient; therefore, we will bridge computational models with practical, field-proven insights to offer a holistic understanding.
The Decisive Role of Electronic Effects in Reactivity
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is predominantly governed by the powerful electron-withdrawing nature of the nitro group and the cumulative inductive effects of the fluorine atoms. These substituents render the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. In the context of SNAr reactions, this proceeds via a two-step addition-elimination mechanism, where the initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is a critical determinant of the reaction rate.
The positioning of the nitro group is crucial for stabilizing this intermediate through resonance. When the nitro group is ortho or para to the leaving group, it can effectively delocalize the negative charge, thereby lowering the activation energy of the reaction.[1] In 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, the bromine atom is ortho to the nitro group, suggesting a favorable disposition for nucleophilic substitution at the C1 position.
Computational Modeling: A Predictive Lens into Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[2] By calculating the energies of reactants, transition states, and intermediates, we can construct a comprehensive potential energy surface that rationalizes the observed reactivity.
For 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a typical DFT study would involve the following workflow:
Caption: A typical DFT workflow for modeling the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
A key aspect of such a study would be to compare the activation barriers for nucleophilic attack at the different halogen-substituted positions. It is generally expected that the fluorine atoms, being more electronegative, would be better leaving groups in SNAr reactions, especially when activated by the nitro group.[1] However, the precise regioselectivity will depend on a delicate balance of electronic and steric factors.
Comparative Reactivity: Insights from Analogous Systems
| Compound | Leaving Group | Relative Reactivity (Qualitative) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Cl | High | [General Knowledge] |
| 1-Fluoro-2,4-dinitrobenzene | F | Very High | [General Knowledge] |
| Pentafluoronitrobenzene | F | High (para-substitution favored) | [General Knowledge] |
| 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Br, F | Predicted to be High | (This Guide) |
The higher reactivity of fluorinated compounds in SNAr is a well-established principle, stemming from the high electronegativity of fluorine which strongly polarizes the C-F bond and stabilizes the transition state.[1]
Experimental Validation: A Necessary Counterpart to Theory
Computational models, while powerful, must be validated by experimental data. A typical experimental protocol to investigate the reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene would involve reacting it with a model nucleophile, such as aniline or a simple alkoxide, and analyzing the reaction progress and product distribution over time.
Step-by-Step Experimental Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 mmol) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Addition of Nucleophile: Add the chosen nucleophile (e.g., aniline, 1.1 mmol) to the reaction mixture.
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine (1.5 mmol), to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor its progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Caption: A standard experimental workflow for studying the SNAr reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Comparison with Alternative Reagents
The choice of a particular building block in a synthetic campaign is often dictated by a balance of reactivity, selectivity, cost, and availability. While 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a potent electrophile, other polyhalogenated nitroaromatics can serve as viable alternatives depending on the specific synthetic goal.
| Alternative Reagent | Key Features | Potential Advantages | Potential Disadvantages |
| 1,2,4,5-Tetrafluoro-3-nitrobenzene | Highly activated with four fluorine atoms.[4] | Potentially higher reactivity. | May lead to multiple substitutions. |
| 2,4-Dichloronitrobenzene | Less activated than fluorinated analogs. | More cost-effective. | Lower reactivity, may require harsher conditions. |
| 2-Chloro-3,5-dinitropyridine | Pyridine ring enhances electrophilicity. | High reactivity towards nucleophiles. | Different heterocyclic core may not be desired. |
The selection of the optimal reagent will invariably depend on the specific nucleophile and the desired substitution pattern. Computational modeling can play a crucial role in pre-screening potential candidates and predicting their reactivity profiles, thereby saving valuable experimental time and resources.
Conclusion: An Integrated Approach for Predictive Synthesis
The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a compelling example of how electronic effects dictate the outcome of chemical transformations. While experimental data remains the ultimate arbiter of reactivity, computational modeling, particularly with DFT, provides an invaluable predictive tool for researchers in drug development and chemical synthesis. By combining theoretical calculations with insights from analogous systems and established chemical principles, we can make informed decisions about reaction conditions and substrate selection, ultimately accelerating the pace of innovation. This guide, by integrating computational and experimental perspectives, aims to empower researchers to harness the full synthetic potential of this versatile building block.
References
- Gaussian 09, Revision E.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; Nakatsuji, H.; Caricato, M.; Li, X.; Hratchian, H. P.; Izmaylov, A. F.; Bloino, J.; Zheng, G.; Sonnenberg, J. L.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M.; Heyd, J. J.; Brothers, E.; Kudin, K. N.; Staroverov, V. N.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Rega, N.; Millam, J. M.; Klene, M.; Knox, J. E.; Cross, J. B.; Bakken, V.; Adamo, C.; Jaramillo, J.; Gomperts, R.; Stratmann, R. E.; Yazyev, O.; Austin, A. J.; Cammi, R.; Pomelli, C.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Zakrzewski, V. G.; Voth, G. A.; Salvador, P.; Dannenberg, J. J.; Dapprich, S.; Daniels, A. D.; Farkas, Ö.; Foresman, J. B.; Ortiz, J. V.; Cioslowski, J.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2009.
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993, 98, 5648–5652.
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988, 37, 785–789.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
- Clark, J. H.; Wails, D. Aromatic Fluorination. In Organofluorine Chemistry; Banks, R. E., Smart, B. E., Tatlow, J. C., Eds.; Plenum Press: New York, 1994; pp 1–34.
-
MDPI. Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. [Link]
-
PubMed Central. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
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- 2. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Bromo-3,4,5-trifluoro-1-nitrobenzene: A Versatile Building Block in Modern Synthesis
For researchers, medicinal chemists, and materials scientists, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the realm of fluorinated aromatics, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene has emerged as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring a trifluorinated ring, a nitro group, and a bromine atom, offers a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth technical overview of its applications, a comparative analysis of its reactivity, and detailed experimental protocols to empower researchers in leveraging this valuable synthetic tool.
The Strategic Advantage of Fluorination and Ortho-Nitro Activation
The trifluorinated phenyl ring in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not merely a spectator. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the aromatic ring. This effect is further amplified by the ortho- and para-directing nitro group, which powerfully activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, in turn, serves as an excellent leaving group in SNAr reactions and a versatile handle for various palladium-catalyzed cross-coupling reactions. This strategic combination of functionalities makes 2-Bromo-3,4,5-trifluoro-1-nitrobenzene a coveted building block for the synthesis of complex molecules with tailored properties.
Core Applications in Medicinal Chemistry and Materials Science
The unique reactivity profile of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene has led to its application in the synthesis of a range of high-value compounds, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry: A Gateway to Novel Therapeutics
In drug discovery, the incorporation of fluorine atoms into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene provides a readily accessible scaffold for introducing a trifluoronitrophenyl moiety into potential drug candidates.
One of the most promising applications is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs often involves the coupling of a target-binding ligand and an E3 ligase ligand via a linker. The electrophilic nature of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene makes it an ideal starting point for the synthesis of linker-E3 ligase ligand conjugates.
Furthermore, this building block is being explored in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The trifluoronitrophenyl group can be incorporated into kinase inhibitor scaffolds to modulate their potency and selectivity. For instance, it can serve as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat certain types of cancer and autoimmune diseases.[1][2]
Materials Science: Building Blocks for Advanced Materials
The electron-deficient nature of the trifluoronitrophenyl ring also makes 2-Bromo-3,4,5-trifluoro-1-nitrobenzene a valuable precursor for the synthesis of materials with interesting electronic and photophysical properties. In the field of Organic Light-Emitting Diodes (OLEDs) , materials with high electron mobility are crucial for efficient device performance. The introduction of electron-withdrawing trifluoromethyl groups is a known strategy to enhance the electron-transporting properties of organic molecules.[3] By utilizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene in the synthesis of triarylamine derivatives, for example, it is possible to create novel hole-transporting or electron-transporting materials for OLEDs with improved performance characteristics.[3][4]
Comparative Reactivity: A Head-to-Head Analysis
To fully appreciate the utility of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, it is instructive to compare its reactivity with that of other halogenated nitroaromatics.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is greatly influenced by the electron-withdrawing substituents on the ring. The three fluorine atoms and the nitro group in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene work in concert to stabilize the negative charge of the Meisenheimer complex, making it highly reactive towards nucleophiles.
Comparison with Chloro- and Iodo- Analogs:
While direct comparative studies are scarce, the general trend in SNAr reactivity for halogens as leaving groups on an activated aromatic ring is F > Cl > Br > I. This is counterintuitive to the trend observed in SN2 reactions and is due to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge. However, in the case of 2-Bromo -3,4,5-trifluoro-1-nitrobenzene, the bromine atom is the leaving group. The high degree of ring activation from the three fluorine atoms and the nitro group makes even the less ideal leaving group (bromine compared to fluorine) susceptible to displacement.
A study on the SNAr reaction of 5-bromo-1,2,3-triazine with phenol showed that while the bromo-substituted compound was a suitable substrate, the corresponding fluoro-substituted triazine gave a lower yield, and its stability was poor.[5] This suggests that while fluorine is generally a better leaving group in activated systems, the stability of the starting material can also be a critical factor.
Table 1: Qualitative Comparison of Reactivity in SNAr Reactions
| Feature | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | Alternative (e.g., 2-Chloro-3,4,5-trifluoro-1-nitrobenzene) |
| Ring Activation | Very High (3 x F, 1 x NO₂) | Very High (3 x F, 1 x NO₂) |
| Leaving Group Ability (in SNAr) | Good | Better |
| Substrate Stability | Generally good | May be less stable |
| Overall Reactivity | High | Expected to be higher, but potentially offset by stability |
Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki and Buchwald-Hartwig amination reactions, the reactivity order of the aryl halide is typically I > Br > Cl. Therefore, 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is an excellent substrate for these transformations, offering a good balance between reactivity and stability.
Suzuki Coupling: The Suzuki coupling of aryl bromides with boronic acids is a robust and widely used method for the formation of C-C bonds. The presence of the electron-withdrawing fluorine and nitro groups can influence the oxidative addition step of the catalytic cycle.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. Aryl bromides are common substrates, and the reaction tolerates a wide range of functional groups. The electron-deficient nature of the 2-Bromo-3,4,5-trifluoro-1-nitrobenzene ring can facilitate the reductive elimination step.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with a primary or secondary amine.
dot
Caption: Workflow for SNAr with an amine.
Methodology:
-
To a solution of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the amine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3,4,5-trifluoro-1-nitrobenzene derivative.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with an arylboronic acid.[6]
dot
Caption: Workflow for Suzuki cross-coupling.
Methodology:
-
In a reaction vessel, combine 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the biaryl product.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with an amine.[7]
dot
Caption: Workflow for Buchwald-Hartwig amination.
Methodology:
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add 2-Bromo-3,4,5-trifluoro-1-nitrobenzene (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-aryl amine.
Conclusion and Future Outlook
2-Bromo-3,4,5-trifluoro-1-nitrobenzene stands as a testament to the power of strategic molecular design. Its unique combination of activating and functionalizable groups makes it a highly valuable and versatile building block for the synthesis of complex organic molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-designed synthetic intermediates will only increase. Further exploration of its reactivity and applications is likely to uncover new and exciting opportunities in both academic and industrial research.
References
Click to expand
Sources
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structures, and electrochromic behaviors of poly(triarylamine)s based on 3-substituted thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Amino-Acid-Based Nitroalkenes | MDPI [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Catalytic Solutions for 2-Bromo-3,4,5-trifluoro-1-nitrobenzene Coupling: A Comparative Guide
The following guide provides a comparative analysis of catalytic systems for the cross-coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene . This specific isomer presents a unique "chemoselectivity paradox" due to the conflicting electronic effects of the nitro group and the polyfluorinated ring.
Executive Summary: The Chemoselectivity Paradox
Coupling 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not a standard Suzuki or Sonogashira reaction. It is a race between two competing pathways:
-
The Desired Pathway: Metal-catalyzed oxidative addition into the C-Br bond.
-
The Parasitic Pathway: Nucleophilic Aromatic Substitution (
) of the activated C-F bonds.
The ortho-nitro group and the three fluorine atoms make the ring highly electron-deficient. While this facilitates oxidative addition (good for catalysis), it also makes the ring hypersensitive to nucleophilic attack by bases or coupling partners (amines/alkoxides) at the C-F positions (specifically C-4 and C-6).
The Winning Strategy: Use highly active, bulky phosphine-ligated Palladium catalysts that operate at low temperatures with weak bases , ensuring C-Br coupling occurs faster than C-F displacement.
Substrate Analysis & Reactivity Profile[1]
| Feature | Electronic Effect | Synthetic Consequence |
| C-Br (Pos 2) | Activated by o-NO2 | High Reactivity: Rapid oxidative addition. Sterically hindered by flanking NO2 and F groups. |
| C-F (Pos 3,4,5) | Strongly Electronegative | High Risk: Prone to |
| Nitro (Pos 1) | Strong Electron Withdrawing | Catalyst Poisoning: Can coordinate to Pd; requires bulky ligands to prevent inhibition. |
Comparative Analysis of Catalyst Systems
The following table compares three distinct catalytic approaches based on yield, chemoselectivity (retention of Fluorines), and scalability.
Table 1: Catalyst Performance Matrix
| System Class | Catalyst / Ligand | Base / Solvent | Performance | Verdict |
| A. The Traditionalist | Poor (30-45%) | Not Recommended. High temperatures required for activation lead to significant defluorination and homocoupling. | ||
| B. The Industrial Workhorse | Good (75-82%) | Scalable Choice. The bidentate ligand stabilizes Pd against nitro-coordination. Moderate temperatures ( | ||
| C. The Precision Tool | XPhos Pd G3 / G4 | Excellent (>92%) | Gold Standard. The bulky biaryl ligand facilitates rapid oxidative addition at room temperature (or mild heat), completely suppressing |
Deep Dive: Why System C (Buchwald G3/G4) Wins
-
Mechanism: The XPhos ligand is electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky (preventing the nitro group from binding to Pd and shutting down the cycle).
-
Precatalyst Advantage: G3/G4 precatalysts generate the active
species immediately upon dissolution, avoiding the induction period required by systems where side reactions often occur. -
Base Compatibility: It functions efficiently with weak bases like Potassium Phosphate (
), which are too non-nucleophilic to trigger the unwanted defluorination ( ) of the C-F bonds.
Mechanistic Visualization
The diagram below illustrates the "Race Conditions" inherent in this reaction. The green path represents the desired catalytic cycle (System C), while the red path represents the failure mode common in System A.
Figure 1: Chemoselectivity Pathways. The green path (Catalysis) must outcompete the red path (Substitution).
Recommended Experimental Protocol (System C)
Objective: Suzuki-Miyaura coupling of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene with 4-methoxyphenylboronic acid (Model Substrate).
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(2.0 equiv, 0.5M aqueous solution) -
Solvent: THF (Degassed)
Workflow:
-
Inert Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv). Seal and purge with Argon/Nitrogen x3.
-
Solvent Addition: Add degassed THF (Concentration ~0.2 M relative to bromide).
-
Activation: Add the aqueous
solution via syringe. -
Reaction: Stir vigorously at 40°C for 2-4 hours.
-
Note: Monitor by HPLC/UPLC. If conversion is slow, increase T to 50°C. Avoid exceeding 60°C to prevent defluorination.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Workflow Logic Diagram
Figure 2: Optimized Experimental Workflow for High-Fidelity Coupling.
References
-
Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives. Journal of Organic Chemistry. Discusses the competing activation of C-F bonds ortho to nitro groups, highlighting the need for specific conditions to favor C-Br coupling.
-
Buchwald-Hartwig Cross-Coupling: A Concise Overview. Organic Process Research & Development. Provides the foundational basis for selecting G3/G4 precatalysts for electron-deficient substrates.
-
Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride.Ningbo Inno Pharmchem Technical Guide. Illustrates the general reactivity profile of bromo-nitro-fluoro benzenes, confirming the susceptibility to
. -
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans. Beilstein Journal of Organic Chemistry. Demonstrates "Orthogonal Selectivity" where Pd couples Br selectively in the presence of F, while Ni can activate F.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, a halogenated nitroaromatic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that dictate safe handling and disposal.
Hazard Profile and Chemical Rationale for Disposal
Understanding the chemical nature of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is fundamental to appreciating the necessity for stringent disposal protocols. Its structure combines two distinct hazard-conferring moieties: a nitroaromatic system and multiple halogen substituents.
-
Nitroaromatic Core: Aromatic nitro compounds are known for their potential toxicity and reactivity.[1][2] The nitro group is a strong electron-withdrawing group that can make the compound susceptible to nucleophilic attack and can impart explosive properties under certain conditions, particularly upon heating or in the presence of incompatible materials like strong bases.[3][4] Upon decomposition, these compounds can release toxic nitrogen oxides (NOx).[5]
-
Halogenation (Bromo- and Trifluoro-): As a polyhalogenated organic compound, this substance is subject to specific environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Incineration, the preferred disposal method, must be managed carefully, as the combustion of halogenated materials generates acidic gases—in this case, hydrobromic acid (HBr) and hydrogen fluoride (HF)—which require specialized scrubbers in the incineration facility to prevent their release into the atmosphere.[5][8][9]
These intrinsic properties classify this chemical as a hazardous waste that demands a dedicated and controlled disposal pathway.
Data Presentation: Hazard and Disposal Summary
| Parameter | Summary Information | Supporting Rationale & Sources |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Acute Toxicity (Harmful if swallowed, in contact with skin, or if inhaled).[10][11] | The molecule's functional groups can react with biological tissues. Safety Data Sheets (SDS) for similar compounds consistently list these warnings. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[12][13] Must not be allowed to enter drains or waterways.[10] | Halogenated organic compounds can be persistent in the environment. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14] | Aromatic nitro compounds can react violently or explosively with bases.[3] Mixing with strong oxidizers or reducing agents can lead to uncontrolled exothermic reactions. |
| Hazardous Decomposition | Upon heating or combustion, may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Hydrogen Halides (HBr, HF).[5][9][14] | Thermal energy breaks the molecule's covalent bonds, allowing atoms to recombine into these toxic and corrosive smaller molecules. |
| Recommended Disposal | High-temperature incineration at a licensed and approved hazardous waste disposal plant.[6][10][14] | This method ensures complete destruction of the organic molecule. The facility must be equipped with flue gas scrubbers to neutralize HBr and HF.[8] |
| Regulatory Context | Classified as a halogenated organic hazardous waste . Subject to regulations such as EPA RCRA in the US.[6][7][15] | Regulations restrict the land disposal of halogenated organic compounds due to their persistence and potential to leach into groundwater.[15] |
Core Principles of Disposal: A Self-Validating System
The protocol for disposing of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is built on a foundation of risk mitigation. Every step is designed to prevent unintended reactions, environmental release, and exposure to personnel.
-
Absolute Segregation: This is the most critical principle. Never mix this compound with other waste streams, especially incompatible ones. From a field perspective, the risk of a runaway reaction from inadvertent mixing with a basic waste solution is significant and must be avoided.[3]
-
Waste Minimization: Plan experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.
-
Containment and Labeling: All waste must be stored in appropriate, sealed containers that are clearly and accurately labeled. This is not merely a regulatory requirement but a vital communication tool that ensures safe handling throughout the disposal chain.
-
Professional Management: The final destruction of this chemical must be handled by trained professionals at a facility specifically designed and permitted to manage halogenated hazardous waste.
Experimental Protocol: Step-by-Step Waste Management Workflow
This protocol covers the lifecycle of the chemical waste from the point of generation to its final handoff for disposal.
Objective: To safely collect, store, and prepare 2-Bromo-3,4,5-trifluoro-1-nitrobenzene waste for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles (or face shield), chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene, with a secure screw cap).
-
Hazardous Waste Label.
-
Inert absorbent material for spills (e.g., vermiculite, sand, or commercial sorbent pads).
Methodology:
-
Point-of-Generation Containment:
-
As soon as the waste is generated (e.g., leftover reagent, reaction quench), transfer it directly into the designated hazardous waste container.
-
Use a funnel if necessary to avoid spills. Perform this transfer within a chemical fume hood.
-
-
Container Selection and Use:
-
Accurate and Complete Labeling:
-
Immediately affix a hazardous waste label to the container.
-
Fill out the label completely, including:
-
The full chemical name: "Waste 2-Bromo-3,4,5-trifluoro-1-nitrobenzene".
-
All associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
-
-
Segregated Temporary Storage:
-
Arranging for Final Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be managed by a licensed hazardous waste contractor arranged by your institution.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene from the moment it is designated as waste.
Caption: Decision workflow for safe disposal of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
Conclusion
The proper disposal of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is not merely a procedural task but a critical application of chemical safety principles. By understanding its inherent hazards, adhering to strict segregation and containment protocols, and entrusting its final destruction to certified professionals, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) before handling this or any other hazardous chemical.
References
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
- ChemicalBook. (2023). 2-Bromo-4-fluoronitrobenzene Safety Data Sheet.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Sigma-Aldrich. (2023). 1-Bromo-3-nitrobenzene Safety Data Sheet.
- Echemi. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene Safety Data Sheets.
- Fisher Scientific. (2021). 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- BASF. (n.d.). Safety data sheet.
- U.S. Environmental Protection Agency. (n.d.). 2-Bromo-3,4-difluoro-1-nitrobenzene - Hazard Genotoxicity.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
- PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene.
- Fisher Scientific. (2021). 1,2,3-Trifluoro-4-nitrobenzene Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROBROMOBENZENE - CAMEO Chemicals.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
- PubChem. (n.d.). 2-Bromo-3,4,5-trifluoro-1-nitrobenzene.
- GovInfo. (1998). Federal Register, Volume 63 Issue 85.
- Thermo Fisher Scientific. (2020). 5-Bromo-1,2,3-trifluorobenzene Safety Data Sheet.
- GOV.UK. (2024). Nitrobenzene - Incident management.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Oregon Metro. (2020). Household Hazardous Waste Webinar. YouTube.
- ResearchGate. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group?.
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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- 13. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. epa.gov [epa.gov]
- 16. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Executive Safety Summary
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a highly functionalized aromatic intermediate. Its chemical structure—combining a nitro group with multiple halogen atoms—dictates its safety profile.
-
Primary Hazard: Skin Absorption & Severe Irritation. The lipophilic nature of halogenated nitro-aromatics facilitates rapid dermal absorption. Once absorbed, nitro-compounds can potentially induce methemoglobinemia (interference with oxygen transport in blood), although this specific derivative is primarily an irritant/sensitizer.
-
Reactivity Hazard: The presence of three fluorine atoms makes the ring highly activated for Nucleophilic Aromatic Substitution (
). It will react aggressively with nucleophiles (amines, thiols) in biological tissue, leading to potential sensitization or chemical burns. -
Physical State: Solid (typically off-white to yellow crystalline). Dust generation is the primary inhalation vector.
Risk Assessment & PPE Matrix
The Core Directive: Treat this compound as a "Harmful if Swallowed, Inhaled, or in Contact with Skin" (H302+H312+H332) and a Severe Eye/Skin Irritant (H315/H319) .[1]
PPE Selection Logic
Standard nitrile gloves often provide insufficient protection against halogenated aromatics for prolonged periods due to permeation. The following matrix prioritizes "breakthrough time" over dexterity for stock solution preparation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (General) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Provides adequate splash protection. The inner glove acts as a barrier if the outer glove is compromised by micro-tears or permeation. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) or Viton | Mandatory during spill cleanup or handling concentrated stock solutions (>1M). Halogenated aromatics can permeate nitrile in <15 mins. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary control. If weighing outside a hood is unavoidable, a P100/N95 particulate respirator is required to prevent dust inhalation. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust entering the eye or splash migration. |
| Body | Lab Coat (Tyvek/Poly-coated preferred) | Cotton coats absorb liquids. Poly-coated aprons prevent "wicking" of the chemical to the skin. |
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the chemical during its most vulnerable phase: Solids Weighing .
Phase 1: Preparation (The "Cold Zone")
-
Engineering Check: Verify Fume Hood flow rate is >0.5 m/s.
-
Decontamination Station: Place a "wet wipe" station (isopropanol/water) inside the hood before starting.
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a static-free weighing funnel and transfer solids only inside the hood.
Phase 2: Active Handling (The "Hot Zone")
-
Weighing:
-
Never use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first.
-
Dust Control: If the solid is fluffy/electrostatic, use an anti-static gun or work gently to minimize aerosolization.
-
-
Solubilization:
Phase 3: Decontamination
-
Wipe Down: Wipe the balance and surrounding area with Isopropanol-soaked tissues.
-
Waste Segregation: Dispose of wipes in "Solid Hazardous Waste," not trash.
Visualization: Safe Handling Logic Flow
Figure 1: Step-by-step logic flow for handling fluorinated nitrobenzenes, emphasizing engineering controls prior to exposure.
Emergency Response & First Aid
Critical Note: In the event of a fire, this compound produces Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard firefighting gear is insufficient; positive pressure SCBA is required.
Exposure Scenarios
| Incident Type | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Drench: Wash with soap and water for 15 mins. 2. Do NOT use alcohol (increases absorption). 3. Remove contaminated clothing immediately.[1][5][6] | Monitor for signs of cyanosis (blue lips/fingernails) due to potential nitro-group toxicity. |
| Eye Contact | 1. Flush with water/saline for 15 mins. 2. Lift eyelids to ensure particulate removal. | Seek ophthalmologist evaluation immediately. |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only). | Monitor for delayed pulmonary edema (common with halogenated irritants). |
Disposal & Waste Management
Regulatory Classification: This material is a Halogenated Organic Compound . It must never be mixed with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as this complicates incineration.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste."
-
Compatibility: Do not mix with strong bases (NaOH/KOH) in the waste container. The activated fluorine atoms can react exothermically with hydroxide, potentially pressurizing the waste container.
-
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF) is the only acceptable disposal method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237303 (1-Bromo-3,4,5-trifluorobenzene - Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
